molecular formula C6H12O3 B3029047 1,3,5-Cyclohexanetriol CAS No. 50409-12-6

1,3,5-Cyclohexanetriol

Cat. No.: B3029047
CAS No.: 50409-12-6
M. Wt: 132.16 g/mol
InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Cyclohexanetriol is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSKERRNURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942577
Record name Cyclohexane-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-15-8
Record name 1,3,5-Cyclohexanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2041-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phloroglucitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3,5-Cyclohexanetriol, a polyol built upon a cyclohexane scaffold, stands as a molecule of significant interest in both academic research and industrial applications. Its unique stereochemistry, characterized by multiple isomers with distinct conformational preferences, governs its physical properties and reactivity. This guide provides a comprehensive technical overview of this compound, detailing its structural nuances, physicochemical properties, primary synthesis methodologies, and its expanding role as a versatile building block in pharmaceuticals, materials science, and supramolecular chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important cycloalkane.

Core Structure and Stereochemical Landscape

This compound (Molecular Formula: C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a saturated cyclic alcohol whose core structure consists of a cyclohexane ring substituted with three hydroxyl groups at the 1, 3, and 5 positions.[1] This substitution pattern leads to significant stereochemical complexity.

Isomerism and Nomenclature

The spatial arrangement of the three hydroxyl groups gives rise to multiple stereoisomers. The two primary diastereomers are the cis and trans forms. The cis,cis-1,3,5-cyclohexanetriol, also referred to as (1α,3α,5α)-1,3,5-cyclohexanetriol or cis-phloroglucitol, is a key isomer of interest.[2] Due to the potential for confusion, precise nomenclature and the use of CAS numbers are critical.

  • Mixture of cis/trans isomers: CAS 2041-15-8[3]

  • cis,cis-(1α,3α,5α) isomer: CAS 50409-12-6[2]

  • cis,cis-isomer dihydrate: CAS 60662-54-6[4]

Conformational Analysis: The Dominance of the Chair

The three-dimensional structure and resulting properties of this compound isomers are best understood through conformational analysis of the cyclohexane chair form. The orientation of the hydroxyl groups (axial vs. equatorial) dictates the molecule's stability and reactivity.

  • Thermodynamic Stability: The cis,cis-isomer, with all three hydroxyl groups in equatorial positions in the most stable chair conformation, is the most thermodynamically stable form.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky hydroxyl groups were forced into axial positions.

  • Unusual Triaxial Stability: Despite the general preference for equatorial substitution, early conformational studies revealed that certain derivatives of this compound preferentially adopt a chair conformation with a triaxial orientation of the hydroxyl groups. This unusual stability of the syn-1,3,5-triaxial arrangement is a defining characteristic that has been leveraged in supramolecular chemistry and ligand design.

References

Synthesis of 1,3,5-Cyclohexanetriol from Phloroglucinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-cyclohexanetriol, a valuable polyol with applications in pharmaceuticals and materials science. The primary focus is on the catalytic hydrogenation of its readily available precursor, phloroglucinol. This document delves into the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects of reaction optimization, product characterization, and safety. Aimed at researchers, scientists, and professionals in drug development, this guide offers a blend of theoretical knowledge and practical insights to facilitate the successful and efficient synthesis of this important cycloaliphatic triol.

Introduction: The Significance of this compound

This compound, a carbocyclic polyol, exists as two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol. The spatial arrangement of the three hydroxyl groups on the cyclohexane ring dictates the molecule's physical and chemical properties, influencing its utility in various applications. The cis isomer, in particular, is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules due to its unique stereochemistry. Its applications range from being a precursor in the synthesis of biologically active compounds to its use in the development of novel materials.

The synthesis of this compound from phloroglucinol is a common and efficient method. Phloroglucinol, or 1,3,5-trihydroxybenzene, is an aromatic compound that can be readily hydrogenated to its cycloaliphatic counterpart. This guide will explore this synthetic route in detail, providing the necessary information for its successful implementation in a laboratory setting.

Theoretical Foundations: Unraveling the Reaction

The conversion of phloroglucinol to this compound is a catalytic hydrogenation reaction. This process involves the addition of hydrogen across the aromatic ring of phloroglucinol in the presence of a metal catalyst.

The Role of Tautomerism in Phloroglucinol Hydrogenation

A key aspect of phloroglucinol's reactivity is its existence in a tautomeric equilibrium between the enol form (1,3,5-trihydroxybenzene) and the keto form (1,3,5-cyclohexanetrione).[1][2] While the aromatic enol form is generally more stable, the keto tautomer plays a crucial role in the hydrogenation process. The presence of the keto form facilitates the hydrogenation of the carbonyl groups, which is a key step in the reduction of the aromatic ring to a cyclohexane ring. The equilibrium between these two forms is influenced by factors such as solvent and pH.

The Catalytic Hydrogenation Mechanism

The catalytic hydrogenation of phloroglucinol on a metal surface, such as ruthenium on carbon (Ru/C), is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and phloroglucinol are adsorbed onto the surface of the catalyst.

  • Activation of Hydrogen: The catalyst facilitates the dissociation of molecular hydrogen into highly reactive atomic hydrogen species.

  • Hydrogenation of the Ring: The adsorbed phloroglucinol molecule undergoes stepwise addition of hydrogen atoms to the aromatic ring. The hydrogenation can proceed through various intermediates, including partially hydrogenated species.

  • Desorption of the Product: Once the hydrogenation is complete, the resulting this compound molecule desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the hydrogenation, including the ratio of cis to trans isomers in the final product.

Experimental Protocol: A Step-by-Step Guide

The following protocol details the synthesis of this compound from phloroglucinol via catalytic hydrogenation using 10% Ruthenium on Carbon (Ru/C) as the catalyst. This procedure has been reported to yield approximately 77% of the desired product.[3][4]

Materials and Equipment
Reagent/EquipmentSpecifications
PhloroglucinolHigh purity, anhydrous
10% Ruthenium on Carbon (Ru/C)50% wet catalyst
Isopropyl Alcohol (IPA)Anhydrous
Hydrogen Gas (H₂)High purity
High-Pressure AutoclaveWith stirring and temperature control
Filtration ApparatusBuchner funnel, filter paper
Rotary EvaporatorFor solvent removal
Reaction Setup and Procedure

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants - Phloroglucinol - Isopropyl Alcohol - 10% Ru/C catalyst charge_reactor 2. Charge Autoclave prep_reactants->charge_reactor purge_reactor 3. Purge with N₂ then H₂ charge_reactor->purge_reactor set_conditions 4. Set Reaction Conditions - Temperature: 120°C - Pressure: 7600.51 Torr H₂ - Stirring purge_reactor->set_conditions run_reaction 5. Run Reaction for 24h set_conditions->run_reaction cool_down 6. Cool and Depressurize run_reaction->cool_down filter_catalyst 7. Filter Catalyst cool_down->filter_catalyst concentrate 8. Concentrate Filtrate filter_catalyst->concentrate purify_product 9. Purify Product (e.g., Crystallization) concentrate->purify_product characterize 10. Characterize Product - NMR Spectroscopy - Melting Point purify_product->characterize

References

stereoisomers of 1,3,5-Cyclohexanetriol and their configurations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers and Configurations of 1,3,5-Cyclohexanetriol

Abstract

This compound, a saturated carbocyclic polyol, presents a compelling case study in stereochemistry, offering foundational insights for researchers in organic synthesis and drug development. This guide provides a comprehensive examination of the stereoisomers of this compound, delving into their distinct spatial arrangements, configurational assignments using the Cahn-Ingold-Prelog (CIP) system, and the nuanced conformational analysis that dictates their thermodynamic stability. We will explore the unusual preference of the cis-isomer for a tri-axial conformation, a phenomenon governed by non-covalent interactions, and contrast it with the conformational landscape of its chiral trans-counterpart. Furthermore, this document outlines established protocols for its synthesis via the catalytic hydrogenation of phloroglucinol and discusses methodologies for the resolution of its enantiomeric forms, underscoring its utility as a versatile chiral scaffold in modern chemistry.

Introduction to this compound Stereochemistry

This compound, with the molecular formula C₆H₁₂O₃, is a cyclitol (a cycloalkane containing at least three hydroxyl groups) that serves as a fundamental building block in both supramolecular chemistry and asymmetric synthesis.[1][2] The presence of three stereogenic centers at carbons 1, 3, and 5 gives rise to multiple stereoisomers, each with unique three-dimensional structures and properties.[1] Understanding the stereochemical nuances of this molecule is critical for its application in fields where molecular recognition and chirality are paramount, such as in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities.[1]

This guide dissects the stereoisomerism of this compound, focusing on the identification and characterization of its diastereomers and enantiomers. By grounding the discussion in the principles of conformational and configurational analysis, we aim to provide researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile molecule.

The Diastereomers of this compound

The relative orientation of the three hydroxyl groups on the cyclohexane ring defines two distinct diastereomers of this compound. These isomers are not mirror images and possess different physical and chemical properties.

Diastereomer 1: cis-1,3,5-Cyclohexanetriol (The Meso Isomer)

The cis-isomer is characterized by having all three hydroxyl groups oriented on the same face of the cyclohexane ring.

  • Nomenclature: This isomer is commonly referred to as all-cis-1,3,5-cyclohexanetriol or cis,cis-1,3,5-cyclohexanetriol.[] Its formal IUPAC name, reflecting its symmetry, is (1s,3s,5s)-cyclohexane-1,3,5-triol.[] The descriptor (1α,3α,5α) is also used to denote that all substituents are on the same side of the ring's reference plane.[4]

  • Symmetry and Achirality: The all-cis isomer possesses a plane of symmetry that bisects one C-OH bond and the opposing CH₂ group. This internal symmetry plane makes the molecule superimposable on its mirror image, classifying it as an achiral meso compound . Consequently, it does not exhibit optical activity.

Diastereomer 2: trans-1,3,5-Cyclohexanetriol (The Chiral Isomer)

The trans-isomer features one hydroxyl group on the opposite face of the ring relative to the other two.

  • Nomenclature: This isomer is often described as a cis,trans mixture in commercial products, acknowledging its existence as a pair of enantiomers.[5][6]

  • Symmetry and Chirality: Lacking an internal plane of symmetry, this diastereomer is chiral . It exists as a pair of non-superimposable mirror images known as enantiomers. A 1:1 mixture of these enantiomers constitutes a racemic mixture, which is optically inactive. However, the individual enantiomers rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers is a critical step for its use as a chiral auxiliary.[1][7]

Configurational Analysis: The R/S System

The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration (R or S) to each stereocenter.[8][9]

Protocol for Assigning R/S Configuration in Cyclohexanetriols
  • Identify Stereocenters: Locate the carbon atoms attached to four different groups (C1, C3, and C5).

  • Assign Priorities: Rank the four groups attached to a stereocenter based on atomic number. The higher the atomic number, the higher the priority.[8]

    • Priority 1: -OH (Oxygen, Z=8)

    • Priority 4: -H (Hydrogen, Z=1)

    • Priorities 2 vs. 3: To distinguish between the two carbon pathways around the ring, proceed atom by atom until a point of difference is found. For C1, the path towards C3 (C1→C2→C3-OH) will have priority over the path towards C5 (C1→C6→C5-OH) because the hydroxyl substituent is encountered sooner.

  • Orient the Molecule: View the molecule with the lowest-priority group (Priority 4, -H) pointing away from the observer.[9]

  • Determine Configuration: Trace the path from Priority 1 → 2 → 3.

    • If the path is clockwise , the configuration is R (rectus).

    • If the path is counter-clockwise , the configuration is S (sinister).[8]

Applying this protocol to the chiral trans-isomer yields its two enantiomers: (1R,3S,5R)-cyclohexane-1,3,5-triol and its mirror image, (1S,3R,5S)-cyclohexane-1,3,5-triol .

Logical Relationship of Stereoisomers

The following diagram illustrates the relationship between the different stereoisomeric forms of this compound.

G A This compound B Diastereomers A->B C cis-Isomer (meso, achiral) B->C D trans-Isomer (chiral) B->D E Enantiomers D->E F (1R,3S,5R)-isomer E->F G (1S,3R,5S)-isomer E->G G Conformational Equilibrium of cis-1,3,5-Cyclohexanetriol cluster_0 Tri-equatorial (e,e,e) Less Stable cluster_1 Tri-axial (a,a,a) More Stable (Favored) img1 img2 img1->img2 Ring Flip G Conformational Equilibrium of trans-1,3,5-Cyclohexanetriol cluster_0 Di-axial, Mono-equatorial Less Stable cluster_1 Di-equatorial, Mono-axial More Stable (Favored) img1 img2 img1->img2 Ring Flip

References

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of the cis and trans isomers of 1,3,5-cyclohexanetriol. Understanding the distinct characteristics of these stereoisomers is paramount for their application in various fields, including medicinal chemistry, materials science, and as chiral building blocks in organic synthesis. This document delves into the structural nuances that govern their physical behavior, offering both established data and field-proven insights into their synthesis and analysis.

Introduction: The Stereochemical Landscape of this compound

This compound is a polyol featuring a cyclohexane ring substituted with three hydroxyl groups. The spatial arrangement of these hydroxyl groups gives rise to two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol. The cis isomer, specifically the all-cis or cis,cis-1,3,5-cyclohexanetriol, has all three hydroxyl groups on the same face of the cyclohexane ring. In contrast, the trans isomer has one hydroxyl group on the opposite face of the ring relative to the other two. This seemingly subtle difference in stereochemistry leads to significant variations in their physical properties, thermodynamic stability, and reactivity. The all-cis configuration is generally considered the most thermodynamically stable form.[1]

These isomers are of significant interest due to their potential applications. For instance, they can serve as precursors for functional materials like biodegradable polyesters and flame retardants.[1] Their chiral nature also makes them valuable scaffolds in the synthesis of enantiopure compounds, which is crucial in the pharmaceutical industry where the biological activity of a drug is often specific to a single enantiomer.[1]

Comparative Physical Properties

The distinct spatial arrangement of the hydroxyl groups in the cis and trans isomers directly influences their intermolecular and intramolecular interactions, leading to different physical properties.

Propertycis-1,3,5-Cyclohexanetrioltrans-1,3,5-Cyclohexanetriol
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol [][3]132.16 g/mol [4][5]
Appearance White to almost white crystalline powder[3]Colorless crystalline solid[1]
Melting Point 184 °C (anhydrous)[], 108-111 °C (dihydrate)[6][7]~245 °C (as a mixture or pure isomer)[1][8]
Boiling Point 302.1 ± 42.0 °C at 760 mmHg[][8]302.1 °C at 760 mmHg (predicted for mixture)[8]
Density 1.356 ± 0.06 g/cm³[][8]1.356 g/cm³ (predicted for mixture)[8]
Solubility Soluble in hot water and methanol[7][9]Soluble in water, ethanol, and methanol[1][4]
pKa (predicted) 14.22 ± 0.60[3][8]Not explicitly found

Conformational Analysis: A Tale of Two Chairs

The conformational preferences of the cis and trans isomers of this compound are critical to understanding their relative stabilities and reactivity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.

cis-1,3,5-Cyclohexanetriol

In the all-cis isomer, the most stable chair conformation places all three hydroxyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain. The alternative chair conformation, with all three hydroxyl groups in axial positions, is highly unfavorable due to severe steric hindrance between the axial hydroxyl groups.

trans-1,3,5-Cyclohexanetriol

For the trans isomer, one hydroxyl group is on the opposite side of the ring relative to the other two. In a chair conformation, this results in one hydroxyl group being in an axial position while the other two are equatorial, or vice versa. The equilibrium will favor the conformation that places the maximum number of bulky hydroxyl groups in the more spacious equatorial positions. However, intramolecular hydrogen bonding between axial and equatorial hydroxyl groups can also play a role in stabilizing certain conformations.

Diagram: Chair Conformations of this compound Isomers

G cluster_cis cis-1,3,5-Cyclohexanetriol cluster_trans trans-1,3,5-Cyclohexanetriol cis_eq Diequatorial (More Stable) cis_ax Diaxial (Less Stable) cis_eq->cis_ax Ring Flip trans_ax_eq Axial-Equatorial (Equilibrium) G Phloroglucinol Phloroglucinol Hydrogenation Hydrogenation Phloroglucinol->Hydrogenation Crude_Mixture Crude Mixture (cis and trans) Hydrogenation->Crude_Mixture Purification Purification Crude_Mixture->Purification cis_Isomer cis-1,3,5-Cyclohexanetriol Purification->cis_Isomer HPLC or Crystallization trans_Isomer trans-1,3,5-Cyclohexanetriol Purification->trans_Isomer HPLC or Crystallization

References

1,3,5-Cyclohexanetriol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol for Researchers and Drug Development Professionals

Introduction

This compound is a polyol, an organic compound characterized by a six-carbon cyclohexane ring substituted with three hydroxyl (-OH) groups at the 1, 3, and 5 positions. This unique arrangement of functional groups imparts specific stereochemical properties and functionalities, making it a molecule of significant interest in diverse scientific fields. Its applications range from being a fundamental building block in complex organic synthesis to a functional ingredient in pharmaceutical formulations and advanced materials science.

This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, stereoisomerism, synthesis, and key applications relevant to researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

This compound is a colorless crystalline solid with a sweet taste, soluble in water, ethanol, and methanol.[1] Its core chemical identity is defined by its molecular formula and weight, with several CAS numbers assigned, often distinguishing between its various stereoisomers or mixtures.

PropertyValueSource(s)
IUPAC Name cyclohexane-1,3,5-triol[1][2]
Molecular Formula C₆H₁₂O₃[1][3][4][5][]
Molecular Weight 132.16 g/mol [1][3][4][5][]
Primary CAS Number 2041-15-8 (cis- and trans- mixture)[3][4][5][][7]
Other CAS Numbers 13314-30-2 (trans-isomer)[1][2]
50409-12-6 (cis,cis-isomer dihydrate)[5][7][8]
Appearance Colorless crystalline solid / White powder[1]
Melting Point ~245 °C[1][4]
Boiling Point ~302.1 °C at 760 mmHg (Predicted)[4]
Solubility Soluble in water, ethanol, and methanol[1]
Synonyms Phloroglucitol, Cyclohexane-1,3,5-triol[2][4]

Stereoisomerism and Conformational Analysis

The stereochemical complexity of this compound is a critical aspect of its chemistry and function. The presence of three hydroxyl groups on the cyclohexane ring gives rise to multiple stereoisomers.[1] The relative orientation of these hydroxyl groups (either axial or equatorial in the chair conformation) defines them as cis or trans isomers.

  • cis,cis-1,3,5-Cyclohexanetriol : Also known as the all-cis configuration, this is the most thermodynamically stable form.[1] In this isomer, the hydroxyl groups can adopt a triaxial orientation.[1]

  • trans-isomers : Other configurations where one or more hydroxyl groups are in a different orientation relative to the others.

The specific spatial arrangement of these isomers makes them valuable as chiral scaffolds in the synthesis of enantiopure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often specific to a single enantiomer.[1]

Caption: Stereoisomeric forms of this compound.

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is through the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1] This process involves the saturation of the aromatic ring while preserving the hydroxyl groups.

Catalytic Hydrogenation of Phloroglucinol

Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), are highly effective for this transformation due to their excellent activity and selectivity under relatively mild conditions.[1] The choice of catalyst and reaction parameters is crucial for maximizing yield and controlling the stereochemical outcome.

Key reaction parameters include:

  • Catalyst : 10% Ruthenium on carbon is commonly used.[1][7]

  • Hydrogen Pressure : Optimal pressures typically range from 30-60 bar.[1]

  • Temperature : A range of 60-120°C provides a balance between reaction rate and catalyst stability.[1]

  • Solvent : Isopropyl alcohol is an effective solvent for this reaction.[1]

SynthesisWorkflow phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) reaction Catalytic Hydrogenation - 10% Ru/C Catalyst - H₂ Gas - Isopropyl Alcohol - 120°C, ~100 atm phloroglucinol->reaction Reactant product This compound (Mixture of isomers) reaction->product Yields

Caption: General workflow for the synthesis of this compound.

Enzymatic Synthesis

Enzymatic routes offer a powerful alternative for producing enantiomerically pure cyclohexanetriol derivatives.[1] These methods provide high selectivity under mild reaction conditions, with the potential for theoretical yields of 100% in the asymmetrization of meso-compounds, a significant advantage over kinetic resolution methods.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile molecule with applications across several scientific disciplines.

Pharmaceutical Applications
  • Chiral Scaffold : The distinct stereoisomers of this compound serve as valuable chiral scaffolds for the synthesis of enantiopure pharmaceuticals, potentially leading to drugs with higher efficacy and reduced side effects.[1]

  • Drug Formulation : It can be used as an excipient or stabilizer in drug formulations.[1] Its non-toxic nature makes it suitable for such applications.[1]

  • Solubility Enhancement : Research has shown its ability to form complexes with active pharmaceutical ingredients, which can enhance their solubility and bioavailability.[1]

Chemical and Materials Science
  • Building Block in Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.[1]

  • Supramolecular Chemistry : The multiple hydroxyl groups allow it to act as a ligand framework, forming complexes with various metal ions and organic molecules.[1]

  • Functional Materials Precursor : It is a precursor for various functional materials. By reacting it with diacids, biodegradable polyesters with potential applications in drug delivery and tissue engineering can be synthesized.[1] It has also been used to develop flame-retardant polymers.[1]

Other Applications
  • Food Industry : Due to its sweet taste and low caloric content, it is used as a sweetener.[1]

  • Analytical Chemistry : It is incorporated into luminescent metal assemblies for optical sensing applications.[9]

Experimental Protocol: Synthesis via Hydrogenation

The following protocol is a representative example for the synthesis of this compound from phloroglucinol.

Objective: To synthesize this compound by the catalytic hydrogenation of phloroglucinol.

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • 10% Ruthenium on carbon (Ru/C) catalyst

  • Isopropyl alcohol (IPA)

  • Hydrogen (H₂) gas

  • High-pressure reactor (autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup : Charge a high-pressure autoclave with phloroglucinol and isopropyl alcohol.

  • Catalyst Addition : Carefully add the 10% Ru/C catalyst to the mixture under an inert atmosphere if possible to prevent pre-reaction with atmospheric oxygen.

  • Sealing and Purging : Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to ensure an inert atmosphere and remove any residual air.

  • Reaction Conditions : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600.51 Torr or ~100 atm).[1] Heat the reactor to the target temperature (e.g., 120°C) with constant stirring.[1]

  • Reaction Monitoring : Maintain the reaction under these conditions for a specified duration (e.g., 24 hours).[1] The reaction progress can be monitored by techniques such as TLC or HPLC if the reactor setup allows for sampling.

  • Cooling and Depressurization : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration : Open the reactor and filter the reaction mixture through a pad of Celite to remove the solid Ru/C catalyst. Wash the filter cake with a small amount of fresh isopropyl alcohol to ensure complete recovery of the product.

  • Solvent Removal : Combine the filtrate and the washings. Remove the isopropyl alcohol using a rotary evaporator under reduced pressure.

  • Product Isolation : The resulting solid is the crude this compound, which may be a mixture of isomers. Further purification can be achieved by recrystallization from an appropriate solvent system if a specific isomer is desired. A 77% yield has been reported under these conditions.[1]

References

solubility of 1,3,5-Cyclohexanetriol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3,5-Cyclohexanetriol for Researchers and Drug Development Professionals

Executive Summary

This compound is a polyhydroxy cycloalkane whose unique molecular architecture—a cyclohexane ring decorated with three hydroxyl groups—governs its utility in diverse fields, from supramolecular chemistry to pharmaceutical sciences. A comprehensive understanding of its solubility is paramount for its effective application, particularly in drug formulation where it can serve as a stabilizing excipient or a solubility enhancer.[1][2] This guide provides an in-depth analysis of the theoretical principles dictating the solubility of this compound, summarizes its known qualitative solubility profile, and presents a robust, step-by-step experimental protocol for its quantitative determination. By grounding theoretical predictions in established analytical methodologies, this document serves as a practical resource for researchers aiming to harness the full potential of this versatile polyol.

The Molecular Architecture of this compound: A Stereochemical Perspective

This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a polyol structurally defined by a six-membered carbon ring with hydroxyl (-OH) groups at the 1, 3, and 5 positions.[3][4] This arrangement gives rise to significant stereoisomerism, which is a critical determinant of the molecule's physical and chemical properties, including solubility.

The cyclohexane ring predominantly exists in a chair conformation. The three hydroxyl groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. This leads to multiple stereoisomers, with the cis and trans forms being the most fundamental.[2] The cis,cis-1,3,5-cyclohexanetriol isomer, where all three hydroxyl groups are on the same side of the ring (all equatorial in the most stable chair conformation), is the most thermodynamically stable form.[2] The spatial orientation of the hydroxyl groups directly influences the efficiency of intermolecular hydrogen bonding with solvent molecules, and thus, different isomers are expected to exhibit distinct solubility profiles. Commercially available this compound is often supplied as a mixture of cis and trans isomers.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the dominant intermolecular force is hydrogen bonding, endowed by its three hydroxyl groups.

The Primacy of Hydrogen Bonding

Each hydroxyl group can function as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[4] This tripartite arrangement facilitates the formation of an extensive and robust hydrogen-bonding network. The dissolution process in a polar solvent involves the disruption of solute-solute (cyclohexanetriol-cyclohexanetriol) and solvent-solvent interactions, followed by the formation of new, energetically favorable solute-solvent interactions.

The logical relationship for predicting solubility can be visualized as follows:

Solubility Prediction for this compound cluster_solvents Solvent Type Solute This compound (Highly Polar, H-Bonding) Protic Polar Protic (e.g., Water, Ethanol) H-Bonding: Yes Solute->Protic Strong Solute-Solvent Interaction Aprotic Polar Aprotic (e.g., DMSO, Acetone) H-Bonding: Acceptor Only Solute->Aprotic Moderate Solute-Solvent Interaction Nonpolar Nonpolar (e.g., Hexane, Toluene) H-Bonding: No Solute->Nonpolar Weak Solute-Solvent Interaction High_Sol High_Sol Protic->High_Sol Prediction: High Solubility Mod_Sol Mod_Sol Aprotic->Mod_Sol Prediction: Moderate Solubility Low_Sol Low_Sol Nonpolar->Low_Sol Prediction: Low to Insoluble

Caption: Predictive model for solubility based on solvent-solute interactions.

Solubility Across the Solvent Polarity Spectrum
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also act as both hydrogen bond donors and acceptors. Consequently, this compound is expected to exhibit its highest solubility in these liquids. Strong, energetically favorable hydrogen bonds can form between the triol and the solvent molecules, readily overcoming the solute's crystal lattice energy. Indeed, it is known to be soluble in water, ethanol, and methanol.[2] The dihydrate form of the cis,cis isomer is specifically noted as being soluble in hot water.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents possess polar functional groups (e.g., S=O, C=O) and can act as hydrogen bond acceptors but lack donor hydrogens. This compound can still form hydrogen bonds by donating its hydroxyl protons to the solvent. While these interactions are less extensive than in protic solvents, they are significant enough to predict moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack any significant polarity or hydrogen bonding capability. The energy required to break the strong hydrogen bonds between this compound molecules in the solid state is not compensated by the weak van der Waals forces that would form with a nonpolar solvent. Therefore, this compound is predicted to be poorly soluble or effectively insoluble in nonpolar solvents.

Known and Predicted Solubility Profile: A Qualitative Summary

While quantitative public data is scarce, a qualitative profile can be constructed based on chemical principles and available information.[6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Strong hydrogen bonding (donor & acceptor) between solute and solvent.[2]
Polar Aprotic DMSO, AcetoneModerate Solute can act as a hydrogen bond donor to the solvent's acceptor group.
Nonpolar Hexane, TolueneLow / Insoluble Insufficient energy from weak van der Waals forces to overcome the solute's crystal lattice energy.

A Self-Validating Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This methodology is a gold standard for solubility measurement and its principles are aligned with standards used for characterizing polyols in industrial applications, ensuring robust and reliable results.[1][7]

Causality and Experimental Design

The objective is to create a saturated solution at a defined temperature, allow it to reach thermodynamic equilibrium, separate the excess solid, and accurately quantify the concentration of the dissolved solute. Each step is designed to mitigate common sources of error.

Materials and Reagents
  • This compound (purity >95%)

  • Solvents (HPLC or ACS grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled orbital shaker or water bath

  • High-speed centrifuge with temperature control

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Autosampler vials

  • Quantification instrument: High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detector (HPLC-UV/ELSD) or Gas Chromatography with Flame Ionization Detector (GC-FID).

Step-by-Step Experimental Workflow

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solute Add ~20 mg of this compound to a vial. B 2. Add Solvent Add 2 mL of the chosen solvent to the vial. A->B C 3. Equilibrate Shake at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Centrifuge Spin at high RPM to pellet undissolved solid. C->D E 5. Filter Supernatant Carefully filter the liquid phase using a 0.22 µm syringe filter. D->E F 6. Dilute & Analyze Prepare dilutions of the filtrate and analyze via HPLC or GC. E->F G 7. Calculate Concentration Determine concentration using a pre-established calibration curve. F->G

Caption: Experimental workflow for quantitative solubility determination.

  • Preparation of Saturated Solution:

    • Weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. Rationale: Using an excess ensures that the solution will reach saturation, which is the definition of solubility at equilibrium.

    • Accurately add a known volume of the desired solvent (e.g., 2.0 mL). Seal the vial tightly.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure that thermodynamic equilibrium is fully achieved, especially for viscous solvents or compounds that dissolve slowly.

  • Phase Separation (Critical Step):

    • After equilibration, allow the vials to stand at the same constant temperature for 1-2 hours to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles. Rationale: This step is crucial to prevent microscopic, undissolved particles from being carried over, which would lead to an overestimation of solubility.

    • Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. Rationale: Filtration provides a final, definitive removal of any particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of this compound with known concentrations in the same solvent.

    • Analyze the standards using a suitable method (e.g., HPLC or GC) to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered sample from step 3. If necessary, dilute the sample accurately with the solvent to bring its concentration within the linear range of the calibration curve.

    • Using the peak area of the sample and the equation from the calibration curve, calculate the concentration of this compound in the saturated solution. This value represents its solubility.

Applications in Pharmaceutical and Drug Development

The physicochemical properties of this compound make it a compound of interest in pharmaceutical formulation. Its non-toxic nature and ability to enhance the solubility of certain drugs are particularly noteworthy.[2]

  • Solubility Enhancement: For poorly water-soluble Active Pharmaceutical Ingredients (APIs), especially those in BCS Class II (low solubility, high permeability), improving solubility is key to enhancing bioavailability.[8] this compound can act as a co-solubilizing agent or form non-covalent complexes (e.g., via hydrogen bonding) with API molecules.[2] This interaction disrupts the API's crystal lattice and presents it in a more water-soluble form, potentially improving its dissolution rate in the gastrointestinal tract.

  • Excipient and Stabilizer: The multiple hydroxyl groups can form a hydration shell, making it useful as a humectant or stabilizer in various formulations.[1]

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. The presence of three hydroxyl groups on a cyclohexane scaffold renders it highly polar, with a strong affinity for polar protic solvents and limited solubility in nonpolar media. The stereochemical arrangement of these hydroxyl groups is a key factor that researchers must consider. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. This combination of theoretical insight and practical methodology equips researchers and formulation scientists with the foundational knowledge needed to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Discovery and History of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexanetriol, a deceptively simple yet stereochemically rich cyclitol, holds a significant place in the landscape of organic chemistry and drug discovery. This guide provides a comprehensive overview of its discovery, historical development, stereochemistry, and synthesis. We delve into the pioneering work on catalytic hydrogenation that unlocked its preparation from phloroglucinol and explore the evolution of synthetic methodologies to control its stereoisomeric forms. Detailed experimental protocols, spectroscopic data, and conformational analysis of the principal isomers are presented. Furthermore, this guide illuminates the contemporary relevance of this compound as a versatile chiral scaffold in medicinal chemistry, offering insights for its application in the design of novel therapeutics.

Introduction: The Significance of a Symmetrical Cyclitol

This compound, with the chemical formula C₆H₁₂O₃, is a polyhydroxylated cycloalkane that exists as two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol.[1] While its molecular structure appears straightforward, the spatial arrangement of its three hydroxyl groups gives rise to distinct chemical and physical properties, making it a valuable building block in various scientific domains. Its journey from a simple hydrogenation product to a sophisticated tool in supramolecular chemistry and drug design is a testament to the enduring importance of fundamental organic chemistry.[2]

This guide will provide a deep dive into the core aspects of this compound, from its historical roots to its modern-day applications. For researchers and drug development professionals, a thorough understanding of this molecule's properties and synthesis is paramount for leveraging its potential in creating novel chemical entities with therapeutic value.

A Historical Perspective: From Phenols to Cyclitols

The story of this compound is intrinsically linked to the groundbreaking work on catalytic hydrogenation at the turn of the 20th century. The French chemist Paul Sabatier , a Nobel laureate in Chemistry in 1912, laid the foundation for the synthesis of this and many other cyclitols. His pioneering research demonstrated that unsaturated and aromatic compounds could be efficiently hydrogenated using finely divided metal catalysts, such as nickel.[2][3] Sabatier's work on the hydrogenation of phenols to cyclohexanols was a pivotal moment, opening the door to the systematic exploration of saturated carbocyclic compounds.[3]

The direct precursor to this compound is phloroglucinol (1,3,5-trihydroxybenzene). The catalytic hydrogenation of phloroglucinol, first explored in the early 20th century, provided the initial access to the saturated cyclohexanetriol ring system. Early synthetic efforts were often hampered by a lack of stereocontrol, typically yielding mixtures of the cis and trans isomers. The ability to selectively synthesize and separate these isomers would come much later with advancements in catalysis and chromatographic techniques.

Stereochemistry and Conformational Analysis

The stereochemical landscape of this compound is dominated by its two achiral diastereomers:

  • cis-1,3,5-Cyclohexanetriol: In its most stable chair conformation, all three hydroxyl groups occupy equatorial positions. This arrangement minimizes steric strain, making the cis-isomer the more thermodynamically stable of the two.

  • trans-1,3,5-Cyclohexanetriol: In its most stable chair conformation, two hydroxyl groups are in equatorial positions, and one is in an axial position.

The conformational preference of the hydroxyl groups has a profound impact on the molecule's physical properties, reactivity, and its ability to participate in intermolecular interactions such as hydrogen bonding.

Below is a Graphviz diagram illustrating the chair conformations of the cis and trans isomers.

Caption: Chair conformations of cis- and trans-1,3,5-cyclohexanetriol.

Synthesis of this compound Isomers

The primary and most direct route to this compound is the catalytic hydrogenation of phloroglucinol. The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of the reaction, allowing for the selective synthesis of either the cis or trans isomer.

Synthesis of cis-1,3,5-Cyclohexanetriol

The synthesis of the thermodynamically more stable cis-isomer is often achieved using catalysts that favor the formation of the all-equatorial product. Raney Nickel is a commonly employed catalyst for this transformation.

Experimental Protocol: Hydrogenation of Phloroglucinol using Raney Nickel

  • Catalyst Preparation: Commercially available Raney Nickel is washed sequentially with distilled water and then with the reaction solvent (e.g., ethanol) to remove any residual alkali and to prepare it for the reaction.

  • Reaction Setup: A high-pressure autoclave is charged with phloroglucinol and the prepared Raney Nickel catalyst in a suitable solvent, such as ethanol.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of approximately 100 atmospheres. The reaction mixture is heated to around 100°C and stirred vigorously for 12-24 hours.

  • Work-up: After cooling and venting the autoclave, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as water or ethanol-ether, to afford the pure cis-isomer.

synthesis_cis start Phloroglucinol catalyst Raney Nickel, H₂ start->catalyst conditions Ethanol, 100°C, 100 atm catalyst->conditions product cis-1,3,5-Cyclohexanetriol catalyst->product

Caption: Synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol.

Synthesis of trans-1,3,5-Cyclohexanetriol

The synthesis of the less stable trans-isomer requires catalysts and conditions that favor kinetic control over thermodynamic control. Rhodium-based catalysts have been shown to be effective in promoting the formation of the trans-product.

Experimental Protocol: Hydrogenation of Phloroglucinol using Rhodium on Alumina

  • Catalyst: 5% Rhodium on alumina is used as the catalyst.

  • Reaction Setup: A high-pressure reactor is charged with phloroglucinol and the rhodium catalyst in a solvent such as tetrahydrofuran.

  • Hydrogenation: The reactor is pressurized with hydrogen to approximately 100 atmospheres and heated. The reaction is monitored for hydrogen uptake.

  • Work-up and Purification: The work-up procedure is similar to that for the cis-isomer, involving filtration of the catalyst and removal of the solvent. The resulting mixture of isomers is then separated using column chromatography on silica gel to isolate the trans-1,3,5-cyclohexanetriol.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the stereoisomers of this compound is essential for their use in research and development.

Propertycis-1,3,5-Cyclohexanetrioltrans-1,3,5-Cyclohexanetriol
CAS Number 50409-12-62041-15-8 (mixture)
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance White crystalline solidWhite to off-white solid
Melting Point 184 °C[4]~245 °C (for the mixture)[1][5]
Solubility Soluble in water and ethanolSoluble in water and polar organic solvents
Spectroscopic Data

cis-1,3,5-Cyclohexanetriol:

  • ¹H NMR (D₂O): Due to the high symmetry of the molecule (three equivalent methine protons and six equivalent methylene protons in two sets), the spectrum is relatively simple.

  • ¹³C NMR (D₂O): Shows two signals corresponding to the methine carbons bearing the hydroxyl groups and the methylene carbons.

  • IR (KBr, cm⁻¹): A broad absorption in the region of 3400-3200 cm⁻¹ (O-H stretching) is characteristic, along with C-H stretching absorptions around 2900 cm⁻¹ and C-O stretching in the 1100-1000 cm⁻¹ region.[6]

  • Mass Spectrometry (EI): The mass spectrum typically shows a weak or absent molecular ion peak (m/z 132) due to facile dehydration. Common fragments correspond to the loss of one, two, and three water molecules.[6]

trans-1,3,5-Cyclohexanetriol:

  • ¹H NMR and ¹³C NMR: The lower symmetry of the trans-isomer compared to the cis-isomer results in more complex NMR spectra with a greater number of distinct signals for the methine and methylene protons and carbons.

  • IR and Mass Spectrometry: The IR and mass spectra are broadly similar to the cis-isomer, with characteristic absorptions for the hydroxyl and alkyl groups and fragmentation patterns dominated by water loss.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of new therapeutic agents. Its hydroxyl groups provide convenient handles for further functionalization, allowing for the creation of diverse libraries of compounds with well-defined spatial orientations of substituents.

The use of saturated carbocyclic rings, such as the cyclohexane core of this compound, is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates by replacing metabolically labile aromatic rings. This "scaffold-hopping" approach can lead to compounds with improved pharmacokinetic profiles.[7]

While specific blockbuster drugs based on a simple this compound scaffold are not prevalent, its derivatives are explored in various therapeutic areas. For instance, cyclohexane derivatives with diol and triol functionalities are investigated for their potential as anticancer agents and in the treatment of metabolic disorders.[8] The patent literature also reveals the use of substituted cyclohexane-1,3-diol derivatives in various pharmaceutical compositions.

Conclusion and Future Outlook

From its origins in the pioneering work of early 20th-century chemists, this compound has evolved from a simple reduction product to a valuable tool in modern organic synthesis and medicinal chemistry. The ability to control its stereochemistry through catalytic hydrogenation has been a key enabler of its utility. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of seemingly simple molecules like this compound is likely to increase. Future research will undoubtedly focus on developing even more efficient and stereoselective synthetic methods and exploring the full potential of this versatile cyclitol in the creation of new materials and medicines.

References

The Elusive Sweetness of the Cyclohexane Ring: A Technical Guide to the Natural Origins and Synthesis of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol, a polyol with a deceptively simple structure, presents a fascinating case study in the interplay between natural product chemistry and synthetic innovation. While not abundantly found as a free molecule in nature, its core structure is intrinsically linked to a widely distributed natural precursor, phloroglucinol (benzene-1,3,5-triol). This guide navigates the natural world for the origins of this precursor, details its biosynthesis, and provides a comprehensive overview of the synthetic pathways to this compound. We will also explore its physicochemical properties, stereoisomerism, and burgeoning applications in various scientific fields, offering a vital resource for researchers leveraging this unique scaffold.

Phloroglucinol: The Ubiquitous Natural Precursor

The journey to understanding the natural context of this compound begins with its aromatic counterpart, phloroglucinol. This phenolic compound and its derivatives are significant secondary metabolites in a diverse range of organisms.

Natural Occurrence of Phloroglucinol

Phloroglucinol derivatives are prevalent in the biological kingdom. In the bacterial domain, certain species of Pseudomonas, such as Pseudomonas fluorescens, are known to produce phloroglucinol and its acylated derivatives, which play a crucial role in the biological control of plant pathogens.[1] These compounds contribute to the bacterium's ability to suppress fungal growth, highlighting their ecological importance.

In the plant kingdom, phloroglucinol is a fundamental building block of more complex molecules. It forms the core of various natural products, including flavonoids, and is a key component of condensed tannins, also known as proanthocyanidins. These polyphenolic compounds are widespread in woody plants and contribute to their defense mechanisms against herbivores and pathogens.

The Microbial Forge: Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol in microorganisms is a well-characterized process that proceeds via the polyketide pathway.[2][3] The synthesis initiates with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase, specifically phloroglucinol synthase (PhlD).[3][4] The subsequent cyclization and aromatization of the polyketide intermediate lead to the formation of phloroglucinol.

The key enzymatic steps are as follows:

  • Chain Initiation: An acetyl-CoA molecule primes the synthase.

  • Chain Elongation: Three successive additions of malonyl-CoA units build the polyketide chain.

  • Cyclization and Aromatization: The linear polyketide undergoes an intramolecular C-alkylation (Claisen-type cyclization) to form the aromatic phloroglucinol ring.

This biosynthetic pathway has been successfully engineered in heterologous hosts like Escherichia coli for the microbial production of phloroglucinol, demonstrating the potential for biotechnological applications.[1][2][5]

phloroglucinol_biosynthesis MalonylCoA 3x Malonyl-CoA PhlD Phloroglucinol Synthase (PhlD) (Type III PKS) MalonylCoA->PhlD Condensation & Decarboxylation Intermediate Polyketide Intermediate PhlD->Intermediate Synthesis Phloroglucinol Phloroglucinol Intermediate->Phloroglucinol Cyclization & Aromatization

Caption: Biosynthetic pathway of phloroglucinol from malonyl-CoA.

From Nature to the Lab: The Synthesis of this compound

The most common and efficient method for preparing this compound is through the catalytic hydrogenation of its natural precursor, phloroglucinol.[6] This reduction reaction saturates the aromatic ring, converting the phenolic hydroxyl groups to alcoholic hydroxyl groups.

A variety of catalysts can be employed for this transformation, with ruthenium on carbon being a frequently utilized and effective option.[6] The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure.

Physicochemical Properties and Stereoisomers

This compound is a colorless, crystalline solid with a sweet taste.[7] Its polyhydroxy nature imparts good solubility in water and other polar solvents.

PropertyValue
Molecular FormulaC6H12O3[8][9][10]
Molecular Weight132.16 g/mol [8][9][10]
Melting PointApproximately 245 °C[6][10]
AppearanceColorless to white crystalline solid[6][7]
SolubilitySoluble in water, ethanol, and methanol[6][7]

The presence of three stereocenters in this compound gives rise to multiple stereoisomers. The relative orientation of the hydroxyl groups (axial or equatorial in the chair conformation) defines these isomers, with the cis and trans forms being the most significant. The stereochemical configuration can have a profound impact on the biological activity and physical properties of the molecule.[6]

Biological Activities and Potential Applications

While not a prominent natural bioactive molecule itself, this compound has garnered interest for a range of potential applications:

  • Sweetening Agent: Its sweet taste and low caloric content make it a candidate for use as a sugar substitute in the food industry.[6][7]

  • Pharmaceutical Excipient: Due to its non-toxic nature, it has been investigated as a stabilizer and excipient in drug formulations, potentially enhancing the solubility of certain active pharmaceutical ingredients.[6]

  • Chiral Scaffold in Synthesis: The stereoisomers of this compound serve as valuable chiral building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.[6]

  • Functional Materials: The three hydroxyl groups provide reactive sites for chemical modification, allowing for its use as a precursor in the synthesis of polyesters and other functional polymers.[6]

Protocols

Protocol 1: Extraction and Purification of Phloroglucinol from a Microbial Culture

This protocol provides a general framework for the extraction of phloroglucinol from a culture of a producing microorganism, such as Pseudomonas fluorescens.

Materials:

  • Bacterial culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Extraction: Acidify the cell-free supernatant of the bacterial culture to pH 2.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Purify the crude extract by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure phloroglucinol.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield crystalline phloroglucinol.

Protocol 2: Synthesis of this compound by Hydrogenation of Phloroglucinol

This protocol outlines the catalytic hydrogenation of phloroglucinol to this compound.

Materials:

  • Phloroglucinol

  • Ethanol (or another suitable solvent)

  • Ruthenium on carbon (Ru/C) catalyst (5%)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter paper

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve phloroglucinol in ethanol. Add the Ru/C catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi) and heat to the reaction temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Maintain the reaction under these conditions with stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of celite or filter paper to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

experimental_workflow cluster_extraction Protocol 1: Phloroglucinol Extraction cluster_synthesis Protocol 2: this compound Synthesis Culture Microbial Culture Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Purification Column Chromatography Extraction->Purification Phloroglucinol Pure Phloroglucinol Purification->Phloroglucinol Phloroglucinol_input Phloroglucinol Phloroglucinol->Phloroglucinol_input Is the Starting Material For Hydrogenation Catalytic Hydrogenation (Ru/C, H2) Phloroglucinol_input->Hydrogenation Isolation Filtration & Concentration Hydrogenation->Isolation CHT This compound Isolation->CHT

Caption: Experimental workflow for the extraction of phloroglucinol and subsequent synthesis of this compound.

Conclusion

While this compound may not be a direct product of nature's vast chemical repertoire, its intimate connection to the naturally occurring phloroglucinol provides a compelling narrative of how natural products can serve as inspiration and starting materials for valuable synthetic targets. For researchers in drug development and chemical synthesis, understanding the natural origins of the phloroglucinol scaffold and the efficient means of its conversion to this compound is paramount. The unique stereochemistry and functional group array of this compound will undoubtedly continue to inspire the development of novel molecules with diverse applications.

References

A Technical Guide to the Conformational Analysis of cis-1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. cis-1,3,5-Cyclohexanetriol presents a particularly instructive case study, embodying a delicate balance between destabilizing steric interactions and stabilizing non-covalent forces. This guide provides an in-depth analysis of its conformational equilibrium, integrating theoretical principles with actionable experimental and computational protocols tailored for researchers and drug development professionals. We dissect the competing influences of 1,3-diaxial strain and intramolecular hydrogen bonding that dictate the molecule's preferred three-dimensional structure, offering a comprehensive framework for its characterization.

The Dichotomy of a Symmetric Triol: Foundational Principles

Unlike a simple monosubstituted cyclohexane where the equatorial position is overwhelmingly favored to minimize steric strain[1][2], cis-1,3,5-cyclohexanetriol exists in a more nuanced equilibrium. The molecule can adopt two primary chair conformations through ring inversion: a tri-equatorial (e,e,e) form and a tri-axial (a,a,a) form.

  • The Tri-equatorial (e,e,e) Conformer: In this conformation, all three hydroxyl (-OH) groups occupy equatorial positions. This arrangement minimizes classical steric hindrance, specifically the unfavorable 1,3-diaxial interactions that arise when substituents are forced into close proximity on the same face of the ring.[3][4] Based on steric factors alone, this would be predicted as the most stable conformer.

  • The Tri-axial (a,a,a) Conformer: Upon ring-flipping, all three hydroxyl groups are forced into axial positions. This conformation introduces significant destabilization from two primary sources:

    • 1,3-Diaxial Repulsion: Each axial -OH group experiences steric repulsion with the two axial hydrogens at the C2/C6 and C4 positions.

    • Syn-axial Repulsion: A severe steric clash occurs between the three axial hydroxyl groups themselves, which are in close proximity.

However, the tri-axial conformer possesses a unique and powerful stabilizing feature: the potential to form a cooperative, cyclic network of intramolecular hydrogen bonds (IMHBs) .[5][6] The oxygen of one hydroxyl group can act as a hydrogen bond acceptor for a neighboring axial hydroxyl group, creating a stabilizing array that can partially or wholly offset the steric penalties. The predominance of one conformer over the other is therefore not a simple matter of sterics but a finely tuned balance dependent on the surrounding environment.

Caption: The ring-flip equilibrium between the sterically favored tri-equatorial and potentially H-bond-stabilized tri-axial conformers.

Experimental Elucidation: Probing the Equilibrium

Determining the position of this equilibrium requires empirical evidence. NMR and IR spectroscopy are the principal tools for this purpose, each providing a distinct piece of the conformational puzzle.

Protocol: ¹H NMR Spectroscopy for Conformational Assignment

Proton NMR spectroscopy allows for the indirect observation of molecular geometry through the analysis of scalar (J) couplings between adjacent protons. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a sample of cis,cis-1,3,5-cyclohexanetriol dihydrate (CAS 50409-12-6) in a suitable deuterated solvent.[7] The choice of solvent is critical:

    • Non-polar, non-H-bonding solvent (e.g., CDCl₃, CCl₄): Minimizes intermolecular interactions, promoting the formation of any potential intramolecular hydrogen bonds.

    • Polar, H-bonding solvent (e.g., D₂O, DMSO-d₆): Competes for hydrogen bonding sites, disrupting IMHBs and favoring the conformer that is best solvated (typically the equatorial form).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended for adequate signal dispersion).

  • Signal Assignment: The methine protons (H-1, H-3, H-5) attached to the carbons bearing the -OH groups are the key reporters. Due to the molecule's symmetry, these protons will be chemically equivalent, as will the axial and equatorial methylene protons at C2, C4, and C6.

  • Coupling Constant Analysis: Measure the coupling constants for the H-1/3/5 proton. This signal will appear as a multiplet. The key is to extract the coupling constants to the adjacent methylene protons at C-2/6 and C-4.

    • If the Tri-equatorial (e,e,e) form dominates: The H-1/3/5 protons are axial. They will exhibit large couplings to the adjacent axial methylene protons (³Jₐₐ ≈ 8–13 Hz) and small couplings to the adjacent equatorial methylene protons (³Jₐₑ ≈ 2–5 Hz).

    • If the Tri-axial (a,a,a) form dominates: The H-1/3/5 protons are equatorial. They will exhibit small couplings to both adjacent axial and equatorial methylene protons (³Jₑₐ ≈ 2–5 Hz, ³Jₑₑ ≈ 2–5 Hz).

  • Equilibrium Calculation: If the observed coupling constants are intermediate between the values expected for the pure conformers, it indicates a dynamic equilibrium. The population of each conformer can be estimated using the following equation: Jobs = xaJa + xeJe where Jobs is the observed coupling constant, x is the mole fraction of each conformer (axial or equatorial), and J is the limiting coupling constant for the pure conformer.

Interaction TypeDihedral Angle (Approx.)Expected ³J Coupling (Hz)Implication for H-1/3/5
Axial - Axial~180°8 - 13H is Axial (e,e,e Conformer)
Axial - Equatorial~60°2 - 5H is Axial or Equatorial
Equatorial - Equatorial~60°2 - 5H is Equatorial (a,a,a Conformer)
Table 1: Expected proton-proton NMR coupling constants (³JHH) used to assign cyclohexane conformation.
Protocol: Infrared Spectroscopy to Detect Hydrogen Bonding

IR spectroscopy is highly sensitive to the vibrational environment of the O-H bond. "Free," non-hydrogen-bonded hydroxyl groups have a characteristic sharp absorption, while hydrogen-bonded groups exhibit a broader absorption at a lower frequency.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (<0.01 M) of the triol in two different solvents:

    • Inert Solvent: Carbon tetrachloride (CCl₄) or cyclohexane. These solvents do not interfere with hydrogen bonding.

    • H-bond Acceptor Solvent: Dimethyl sulfoxide (DMSO) or acetone.

  • Data Acquisition: Record the IR spectrum for each solution, focusing on the 3000–3700 cm⁻¹ region.

  • Spectral Interpretation:

    • In CCl₄: The presence of a significant, broad absorption band centered around 3300-3500 cm⁻¹ is strong evidence for intramolecular hydrogen bonding, supporting the existence of the tri-axial conformer. A sharp peak around 3600-3650 cm⁻¹ would correspond to free O-H groups from the tri-equatorial conformer.

    • In DMSO: The strong solvent-solute hydrogen bonding will disrupt any IMHBs. The spectrum is expected to be dominated by a broad band corresponding to the O-H···DMSO interaction, regardless of the initial conformation. A comparative analysis between solvents is therefore essential.

Computational Modeling: An In Silico Approach

Computational chemistry provides a powerful, complementary method to predict the relative stabilities of conformers and visualize their structures.[8] A typical workflow involves geometry optimization and frequency calculations using Density Functional Theory (DFT).

G cluster_0 start 1. Build Initial Structures opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt start->opt freq 3. Frequency Calculation (Confirm Minima) opt->freq energy 4. Calculate Relative Energies (ΔE, ΔH, ΔG) freq->energy analysis 5. Analyze Results (Identify Global Minimum) energy->analysis end Conclusion: Predicted Conformational Preference analysis->end lab Computational Workflow for Conformational Analysis

Caption: A standard workflow for the computational analysis of conformational isomers using DFT.

Step-by-Step Protocol:

  • Structure Generation: Build 3D models of both the tri-equatorial and tri-axial chair conformations using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization on both structures. A common and reliable level of theory for such systems is DFT with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p).[9] This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

  • Energy Analysis: Compare the calculated energies of the two conformers. The Gibbs free energy (ΔG) is the most relevant value for predicting the room-temperature equilibrium, as it includes both enthalpic and entropic contributions.

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (298 K)
Tri-equatorial (e,e,e)0.00 (Reference)0.00 (Reference)>99% (in polar solvent)
Tri-axial (a,a,a)+5.5 to +8.0 (without IHB)+5.0 to +7.5 (without IHB)<1% (in polar solvent)
Tri-axial (a,a,a)-1.0 to +1.0 (with IHB)-0.5 to +1.5 (with IHB)Variable (in non-polar solvent)
Table 2: Hypothetical computational results illustrating the profound stabilizing effect of intramolecular hydrogen bonding (IHB) on the tri-axial conformer. Actual values will vary with the level of theory.

Synthesis of Findings and Conclusion

The conformational preference of cis-1,3,5-cyclohexanetriol is a classic example of a solvent-dependent equilibrium.

  • In polar, protic, or hydrogen-bond-accepting solvents , the tri-equatorial (e,e,e) conformer is expected to be the dominant species. The solvent molecules effectively solvate each hydroxyl group, satisfying their hydrogen bonding potential and making the energetic penalty of the sterically hindered tri-axial form insurmountable.

  • In non-polar, aprotic solvents , the equilibrium is expected to shift significantly, increasing the population of the tri-axial (a,a,a) conformer. In the absence of competing solvent interactions, the energetic stabilization afforded by the intramolecular hydrogen bonding network can overcome a substantial portion of the steric strain, making the tri-axial form a relevant, and possibly even predominant, contributor to the overall conformational ensemble.

For professionals in drug development, this duality is critical. The shape a molecule adopts in the non-polar environment of a receptor binding pocket may be drastically different from its shape in an aqueous formulation. A thorough understanding and characterization of such conformational subtleties, using the integrated experimental and computational approaches outlined here, are indispensable for rational drug design and optimization.

References

Methodological & Application

Application Notes & Protocols: 1,3,5-Cyclohexanetriol as a Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 1,3,5-cyclohexanetriol as a chiral scaffold in organic synthesis. This document delves into the synthesis of enantiopure forms, key derivatization protocols, and its application in constructing complex molecular architectures.

Introduction: The Strategic Value of this compound

In the landscape of asymmetric synthesis, the selection of an appropriate chiral starting material is a critical determinant of synthetic efficiency and success. This compound, with its defined stereoisomeric forms (cis and trans), presents a conformationally constrained cyclohexane core decorated with three hydroxyl groups.[1] This specific spatial arrangement of reactive handles makes it an exceptionally valuable and versatile building block for the synthesis of enantiomerically pure compounds.[1]

The utility of this triol extends across various domains of chemical synthesis. In pharmaceutical development, where the biological activity of a molecule is often confined to a single enantiomer, this compound serves as a foundational scaffold for constructing complex chiral drugs, potentially leading to improved efficacy and reduced side effects.[1] Furthermore, its derivatives are instrumental in the development of novel enantioselective catalysts and as building blocks in the field of supramolecular chemistry.[1] This guide will explore the practical methodologies for harnessing the synthetic potential of this powerful chiral synthon.

Accessing Enantiopure this compound: Key Synthetic Routes

The generation of enantiomerically pure this compound is the gateway to its use in asymmetric synthesis. Several robust methods have been established, each with distinct advantages.

Catalytic Hydrogenation of Phloroglucinol

The most direct and industrially scalable route to this compound is the catalytic hydrogenation of phloroglucinol.[1] Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), have proven to be highly effective for this transformation, demonstrating excellent activity and selectivity under relatively mild conditions.[1] The reaction involves the complete saturation of the aromatic ring while preserving the hydroxyl functionalities.[1]

Systematic optimization of reaction parameters is crucial for maximizing yield and stereoselectivity.[1] Key parameters include:

  • Temperature: Optimal temperatures typically range from 60-120°C, balancing reaction rate with catalyst stability.[1]

  • Hydrogen Pressure: The reaction rate often shows a first-order dependence on hydrogen pressure, with optimal pressures generally falling between 30-60 bar.[1]

  • Catalyst: Ruthenium on carbon is a common choice, though other catalysts like Raney-nickel can also be employed.[2][3]

Table 1: Representative Conditions for Phloroglucinol Hydrogenation

CatalystSolventTemperature (°C)Pressure (Torr)Time (h)YieldReference
10% Ru/CIsopropyl Alcohol12076002477% (as dihydrate)--INVALID-LINK--
Raney-NickelEthanol10075000 (100 atm)15~40% (all-cis)--INVALID-LINK--
Enzymatic Asymmetrization

For accessing highly enantiomerically pure derivatives, enzymatic methods offer a powerful alternative.[1] Specifically, the enzymatic asymmetrization of a meso-diol derivative of cyclohexanetriol can theoretically achieve a 100% yield of the desired enantiomer, a significant advantage over classical kinetic resolutions which are capped at a 50% theoretical yield.[1] This strategy relies on the high stereospecificity of enzymes, which, according to the three-point attachment model, can selectively catalyze reactions on one of two prochiral groups.[1]

Core Synthetic Transformations and Derivatizations

Once obtained, the this compound scaffold can be elaborated through a variety of chemical transformations. The selective manipulation of its three hydroxyl groups is the key to its utility.

G cluster_start Starting Material cluster_derivatization Key Derivatization Pathways start This compound A Selective Protection (e.g., Benzoyl, Pivaloyl) start->A R-Cl, Base B Oxidation (to Ketones) start->B Oxidizing Agent (e.g., PCC, DMP) C Mesylation (Activation of OH) A->C 1. Deprotection 2. MsCl, Base D Protected Triol (for Regioselective Rxns) A->D E Cyclohexanone Derivative B->E F Azide Introduction (via SN2 Displacement) C->F G Glycosylation Acceptor D->G G start Protected Cyclohexanetetrol step1 Selective Protection (PivCl) start->step1 1 intermediate1 Pivaloyl Ester step1->intermediate1 step2 Mesylation (MsCl, Pyridine) intermediate1->step2 2 intermediate2 Mesylate Ester step2->intermediate2 step3 Azide Displacement (NaN3, DMF) intermediate2->step3 3 product Azido-Cyclohexanetriol Derivative step3->product

References

Application Notes and Protocols: 1,3,5-Cyclohexanetriol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Versatile Scaffold

In the intricate world of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical control, and ultimate success of a synthetic campaign. 1,3,5-Cyclohexanetriol, a seemingly simple polyol, has emerged as a powerful and versatile chiral scaffold for the construction of complex molecular architectures. Its rigid cyclohexane core, adorned with three hydroxyl groups in a specific stereochemical arrangement, provides a unique three-dimensional canvas for the synthesis of enantiopure compounds, a cornerstone of modern drug design.[1]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. Moving beyond a mere recitation of reactions, we will delve into the strategic considerations and mechanistic underpinnings that make this molecule a valuable tool in the medicinal chemist's arsenal. The protocols detailed herein are designed to be robust and illustrative, providing a solid foundation for the development of novel synthetic routes.

Core Attributes of this compound: A Molecular Architect's Dream

The utility of this compound stems from several key features:

  • Stereochemical Richness: Existing as cis and trans isomers, the spatial arrangement of the hydroxyl groups offers distinct starting points for stereocontrolled synthesis.[1] This is paramount in drug development, where a single enantiomer often accounts for the desired therapeutic effect.

  • Multiple Functionalization Points: The three hydroxyl groups can be selectively protected, activated, and transformed, allowing for the sequential introduction of various pharmacophores.

  • Conformational Rigidity: The cyclohexane ring provides a predictable and relatively rigid framework, which is advantageous in designing molecules that fit into specific protein binding pockets.

The primary route to this compound involves the catalytic hydrogenation of phloroglucinol, often utilizing ruthenium on carbon as a catalyst. This method has been refined to produce high yields of specific stereoisomers.[1]

Application Note 1: Synthesis of Chiral Aminocyclohexanols as Key Pharmaceutical Building Blocks

Chiral aminocyclohexanols are privileged motifs found in a wide array of bioactive molecules, including glycosidase inhibitors and antiviral agents. The rigid cyclohexane backbone, combined with the stereochemically defined amino and hydroxyl groups, allows for precise interactions with biological targets. Here, we present a detailed protocol for the synthesis of a protected aminocyclohexanol intermediate starting from cis,cis-1,3,5-cyclohexanetriol.

Conceptual Workflow

The synthetic strategy hinges on the selective functionalization of the three hydroxyl groups. A logical sequence involves:

  • Selective Protection: Differentiating the hydroxyl groups to allow for individual manipulation.

  • Activation and Displacement: Converting a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide.

  • Reduction: Converting the azide to the desired amine.

G A cis,cis-1,3,5-Cyclohexanetriol B Mono-protected Triol A->B Selective Protection (e.g., TBDMSCl) C Tosylated Intermediate B->C Selective Tosylation (TsCl, Pyridine) D Azido Intermediate C->D SN2 Displacement (NaN3, DMF) E Protected Aminocyclohexanol D->E Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway to a protected aminocyclohexanol.

Detailed Experimental Protocol: Synthesis of a Protected cis,cis-Aminocyclohexanol

Step 1: Selective Monoprotection of cis,cis-1,3,5-Cyclohexanetriol

  • Rationale: To differentiate the three hydroxyl groups, a bulky silyl protecting group is introduced, which will preferentially react with the least sterically hindered hydroxyl group.

  • Procedure:

    • To a solution of cis,cis-1,3,5-cyclohexanetriol (1.0 eq) in anhydrous pyridine at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portionwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the mono-TBDMS protected triol.

Step 2: Selective Tosylation of the Diol

  • Rationale: Tosylation of one of the remaining hydroxyl groups converts it into an excellent leaving group for the subsequent nucleophilic substitution. The use of a stoichiometric amount of tosyl chloride at low temperature favors mono-tosylation.

  • Procedure:

    • Dissolve the mono-TBDMS protected triol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in dichloromethane.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude tosylated intermediate, which can often be used in the next step without further purification.

Step 3: Azide Introduction via SN2 Displacement

  • Rationale: The azide anion is an excellent nucleophile and a versatile precursor to an amine. The SN2 reaction proceeds with inversion of configuration at the carbon center.

  • Procedure:

    • Dissolve the crude tosylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 80-90 °C.

    • Stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the azido intermediate.

Step 4: Reduction of the Azide to the Amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

  • Procedure:

    • Dissolve the azido intermediate (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C, 10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate to yield the desired protected aminocyclohexanol.

Application Note 2: this compound as a Precursor for Carbasugar Synthesis

Carbasugars, where the endocyclic oxygen of a sugar is replaced by a methylene group, are an important class of compounds with a wide range of biological activities, including use as glycosidase inhibitors for the treatment of diabetes and viral infections.[2] The polyhydroxylated cyclohexane core of this compound makes it an attractive starting point for the synthesis of carbasugar analogues.

Conceptual Pathway to a Carbasugar Precursor

This approach involves the stereoselective introduction of additional hydroxyl groups and other functional groups onto the this compound scaffold.

G A cis,cis-1,3,5-Cyclohexanetriol B Protected Triol A->B Protection (e.g., Acetonide formation) C Keto-diol B->C Selective Oxidation (e.g., PCC, PDC) D Di-protected Ketone C->D Protection of remaining diol E Functionalized Carbasugar Precursor D->E Stereoselective Reduction/Functionalization

Caption: General strategy for carbasugar synthesis from this compound.

Protocol: Oxidation of a Protected this compound

Step 1: Protection of the cis-Diol

  • Rationale: The two cis-hydroxyl groups can be selectively protected as an acetonide, leaving the third hydroxyl group free for further transformation.

  • Procedure:

    • Suspend cis,cis-1,3,5-cyclohexanetriol (1.0 eq) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Stir the mixture at room temperature for 2-4 hours.

    • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

    • Purify by flash chromatography to yield the acetonide-protected triol.

Step 2: Oxidation of the Free Hydroxyl Group

  • Rationale: The remaining free hydroxyl group can be oxidized to a ketone, which serves as a handle for introducing further functionality.

  • Procedure:

    • Dissolve the acetonide-protected triol (1.0 eq) in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate to yield the desired ketone. This ketone is a versatile intermediate for the synthesis of various carbasugar analogues through nucleophilic addition and subsequent stereoselective reduction.

Data Summary

IntermediateStarting MaterialKey ReagentsTypical Yield
Mono-TBDMS protected cis,cis-1,3,5-cyclohexanetriolcis,cis-1,3,5-CyclohexanetriolTBDMSCl, Pyridine70-85%
Tosylated mono-TBDMS protected triolMono-TBDMS protected triolTsCl, Triethylamine85-95%
Azido-TBDMS protected cyclohexanolTosylated intermediateNaN3, DMF75-90%
Protected cis,cis-aminocyclohexanolAzido intermediateH2, Pd/C>95%
Acetonide-protected triolcis,cis-1,3,5-Cyclohexanetriol2,2-Dimethoxypropane, p-TsOH80-90%
Acetonide-protected cyclohexanoneAcetonide-protected triolPCC85-95%

Conclusion: A Scaffold for Future Discovery

This compound represents a powerful and often underutilized starting material in the synthesis of complex pharmaceutical intermediates. Its inherent stereochemistry and multiple functionalization points provide a robust platform for the creation of diverse and novel molecular entities. The protocols outlined in this guide serve as a starting point for chemists to explore the rich synthetic possibilities of this versatile scaffold. By leveraging the principles of selective protection, activation, and stereocontrolled transformations, researchers can unlock the full potential of this compound in the quest for new and improved therapeutics.

References

experimental protocol for the synthesis of 1,3,5-Cyclohexanetriol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 1,3,5-cyclohexanetriol derivatives. This class of polyhydroxylated cyclohexanes is of significant interest due to its presence in bioactive natural products and its utility as a versatile chiral scaffold in medicinal chemistry and materials science.[1][2] We will explore the primary synthetic strategies, with a focus on stereochemical control, and provide a detailed, field-tested protocol for the catalytic hydrogenation of phloroglucinol, a common and efficient route to the cis,cis-1,3,5-cyclohexanetriol isomer.

Introduction: The Significance of the this compound Scaffold

The this compound framework is a foundational structure in organic synthesis. Its three hydroxyl groups, arranged in a symmetric or asymmetric fashion, provide multiple points for functionalization, making it an ideal building block for complex molecules.[3] The stereoisomeric arrangement of these hydroxyl groups—whether cis or trans to one another—dramatically influences the molecule's physical, chemical, and biological properties.[3]

The cis,cis-1,3,5-cyclohexanetriol isomer is the most thermodynamically stable configuration.[3] Derivatives of this scaffold are explored in a variety of applications:

  • Pharmaceuticals: As chiral scaffolds for the synthesis of enantiopure drugs, where specific stereochemistry is often essential for therapeutic efficacy and reduced side effects.[3]

  • Materials Science: As precursors for functional materials such as biodegradable polyesters and flame retardants.[3]

  • Supramolecular Chemistry: The hydroxyl groups serve as hydrogen-bond donors and acceptors, enabling the construction of complex, self-assembled architectures.[3]

Controlling the stereochemistry during synthesis is therefore paramount to accessing specific isomers with desired properties.

Strategic Overview of Synthetic Routes

Several synthetic pathways can be employed to generate this compound and its derivatives. The choice of method depends on the desired stereoisomer, scalability, and available starting materials.

Synthetic StrategyDescriptionAdvantagesDisadvantagesKey Stereochemical Control
Catalytic Hydrogenation Reduction of an aromatic precursor, typically phloroglucinol (benzene-1,3,5-triol), using a metal catalyst (e.g., Ru, Rh) under a hydrogen atmosphere.[3][4][5]Direct, often high-yielding, and uses a readily available starting material.[6][7]Requires high-pressure equipment. Over-reduction to diols or cyclohexanol can be a side reaction.[4]Catalyst and solvent choice can influence the stereoselectivity, often favoring the all-cis isomer.
Multi-step Synthesis Stepwise construction of the cyclohexane ring and introduction of hydroxyl groups from acyclic or less-functionalized cyclic precursors.[8]High degree of control over the placement and stereochemistry of various functional groups.Can be lengthy, involving numerous protection/deprotection steps, leading to lower overall yields.Achieved through stereoselective reactions like diastereoselective reductions or epoxide openings.[8][9]
Enzymatic Synthesis Utilizes enzymes to perform stereospecific transformations, such as the asymmetrization of meso-compounds.[3]Offers exceptional selectivity under mild reaction conditions. Theoretical yields can reach 100%.[3]Substrate scope can be limited. Requires specialized biochemical expertise and equipment.The enzyme's active site dictates the stereochemical outcome based on a three-point attachment model.[3]
Dynamic Epimerization Converts a more thermodynamically stable isomer (e.g., trans) into a less stable one (e.g., cis) using photocatalysis and a boronic acid additive.[3]Allows access to less stable, but potentially more bioactive, isomers.[3]Technologically advanced and may require specific photochemical reactors.The boronic acid reversibly forms a boronate ester, stabilizing the desired cis configuration and shifting the equilibrium.[3]

Experimental Protocol: Stereoselective Synthesis of cis,cis-1,3,5-Cyclohexanetriol via Hydrogenation

This protocol details the catalytic hydrogenation of phloroglucinol to yield the all-cis isomer of this compound. This method is favored for its efficiency and directness.

Workflow Overview

The overall process involves the preparation of the reactant solution, the hydrogenation reaction under pressure, and subsequent product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Dissolve Phloroglucinol in Isopropyl Alcohol charge_reactor Charge Reactor with Solution & Ru/C Catalyst prep_solution->charge_reactor pressurize Pressurize with H₂ Gas (e.g., 50-60 atm) charge_reactor->pressurize heat_stir Heat and Stir (e.g., 120°C, 24h) pressurize->heat_stir cool_filter Cool, Vent, and Filter Catalyst heat_stir->cool_filter concentrate Concentrate Filtrate under Vacuum cool_filter->concentrate recrystallize Recrystallize from Hot Water/Ethanol concentrate->recrystallize dry Dry Crystals recrystallize->dry

Caption: Experimental workflow for the synthesis of cis,cis-1,3,5-cyclohexanetriol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier Notes
PhloroglucinolC₆H₆O₃126.11Anhydrous is preferred.[6][7]
Ruthenium on Carbon (5% Ru/C)Ru/CN/AStandard hydrogenation catalyst.[5]
Isopropyl Alcohol (IPA)C₃H₈O60.10Anhydrous, reaction solvent.
Hydrogen Gas (H₂)H₂2.02High purity (≥99.99%).
Celite® (Diatomaceous Earth)N/AN/AFiltration aid.
Deionized WaterH₂O18.02For recrystallization.
EthanolC₂H₆O46.07For recrystallization.
Step-by-Step Protocol

Safety Precaution: This procedure involves a high-pressure hydrogenation reaction and should only be performed by trained personnel using a certified high-pressure reactor in a well-ventilated fume hood or designated area.

  • Reactor Preparation:

    • Add phloroglucinol (e.g., 5.0 g, 39.6 mmol) and 5% Ruthenium on Carbon (e.g., 0.5 g, 10% w/w) to the inert liner of a high-pressure stainless-steel reactor.

    • Add anhydrous isopropyl alcohol (e.g., 100 mL).

    • Scientist's Note: Ruthenium on carbon is a highly effective catalyst for the hydrogenation of the aromatic ring of phloroglucinol.[5] Isopropyl alcohol is chosen as a solvent for its ability to dissolve the starting material and its stability under the reaction conditions.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor headspace with nitrogen gas three times, followed by three purges with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to approximately 52 bar (~750 psi).[5]

    • Begin stirring and heat the reactor to 120°C. The pressure will increase with temperature.

    • Maintain the reaction at 120°C with vigorous stirring for 24 hours. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.[5]

    • Rationale: Elevated temperature and pressure are necessary to overcome the aromaticity of the phloroglucinol ring and drive the hydrogenation to completion. The 24-hour duration ensures a high conversion rate.

  • Product Isolation and Purification:

    • After 24 hours, stop heating and allow the reactor to cool to room temperature (<30°C).

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Open the reactor and carefully remove the contents.

    • Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with a small amount of fresh isopropyl alcohol to recover any residual product.

    • Scientist's Note: The catalyst is pyrophoric and should be handled with care, preferably kept wet until proper disposal. Celite® prevents the fine catalyst particles from passing through the filter paper.

    • Combine the filtrates and concentrate the solution using a rotary evaporator to obtain a crude solid.

    • The crude product appears as a colorless crystalline solid.[3] Its molecular formula is C₆H₁₂O₃ and it has a molecular weight of 132.16 g/mol .[3][5][10]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot deionized water or a mixture of ethanol/water.[11]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. The high symmetry of the cis,cis-isomer leads to a simplified NMR spectrum.

G Phloroglucinol Phloroglucinol (Benzene-1,3,5-triol) CHT cis,cis-1,3,5-Cyclohexanetriol Phloroglucinol->CHT H₂ (52 bar) 5% Ru/C, IPA 120°C, 24h

Caption: Reaction scheme for the hydrogenation of phloroglucinol.

TechniqueExpected Results for cis,cis-1,3,5-CyclohexanetriolPurpose
¹H NMR A singlet for the three equivalent hydroxyl protons (δ ~4.5-5.0 ppm in D₂O). Signals for the axial and equatorial ring protons.Confirms the presence of hydroxyl groups and provides information on the ring structure.
¹³C NMR A single signal for the three equivalent carbons bearing the hydroxyl groups, confirming the high symmetry of the molecule.Verifies the C₃ symmetry of the all-cis isomer.
GC-MS A single major peak with a molecular ion corresponding to 132.16 g/mol (or a fragmentation pattern consistent with the structure).Assesses purity and confirms the molecular weight of the product.
Melting Point Approximately 245°C.[3]A sharp melting point close to the literature value indicates high purity.

Troubleshooting and Field Insights

  • Problem: Low yield or incomplete reaction.

    • Possible Cause: Inactive catalyst or insufficient hydrogen pressure/temperature.

    • Solution: Use fresh catalyst. Ensure the reactor is properly sealed and that the temperature and pressure are maintained throughout the reaction. Monitor hydrogen uptake to gauge reaction progress.

  • Problem: Formation of side products (e.g., 1,3-cyclohexanediol, cyclohexanol).

    • Possible Cause: Over-reduction due to catalyst activity or prolonged reaction time.

    • Solution: Reduce reaction time or temperature slightly. Screen different catalysts; rhodium on alumina (Rh/Al₂O₃) has also been reported and may offer different selectivity.[12]

  • Problem: Difficulty with recrystallization.

    • Possible Cause: The product is highly soluble in water and other polar solvents.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. Slow cooling is crucial. If an oil forms, try redissolving and adding a different co-solvent or scratching the inside of the flask to induce crystallization.

Conclusion

The catalytic hydrogenation of phloroglucinol is a robust and reliable method for the gram-scale synthesis of cis,cis-1,3,5-cyclohexanetriol. This protocol provides a detailed, step-by-step guide that, when combined with careful experimental technique, enables the efficient production of this valuable synthetic building block. The principles of stereocontrol and the alternative synthetic strategies discussed herein offer researchers the flexibility to design pathways to a wide array of functionalized cyclohexanetriol derivatives for advanced applications in science and medicine.

References

Application Notes and Protocols for the Analytical Characterization of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 1,3,5-cyclohexanetriol, a versatile polyol with significant applications in chemical synthesis and the pharmaceutical industry.[1][2] Recognizing the critical importance of stereoisomerism and purity on its function, this document outlines a multi-faceted analytical approach. We will delve into the causality behind experimental choices for chromatographic, spectroscopic, and thermal analysis techniques. The protocols provided herein are designed to be self-validating, ensuring robust and reproducible characterization of this compound's identity, purity, and stereochemical configuration.

Introduction: The Analytical Imperative for this compound

This compound (C₆H₁₂O₃, MW: 132.16 g/mol ) is a cyclohexane ring functionalized with three hydroxyl groups.[2] Its utility as a precursor for functional materials, a chiral scaffolding molecule, and a building block in supramolecular chemistry is directly linked to its specific stereochemistry.[1] The molecule exists in multiple stereoisomeric forms, with the cis and trans configurations of the hydroxyl groups dictating its three-dimensional structure and, consequently, its physical and chemical properties.[1] Therefore, a rigorous analytical characterization is not merely a quality control step but a fundamental necessity for its effective application.

This guide will systematically address the primary analytical challenges, including isomer separation, structural elucidation, and purity assessment, through the strategic application of modern analytical techniques.

Chromatographic Methods: Separating the Isomers

The separation of this compound isomers is a significant analytical hurdle due to their similar physical properties.[1] Chromatography is the cornerstone for resolving these isomeric mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound isomers.[1] The choice of stationary and mobile phases is critical for achieving baseline separation.

Causality of Method Design:

  • Stationary Phase: A reverse-phase C18 column is a common starting point, leveraging the subtle differences in polarity between isomers. For enhanced separation of these highly polar analytes, a column with low silanol activity, such as a Newcrom R1, can be beneficial.[3]

  • Mobile Phase: A simple mobile phase of acetonitrile and water is often effective.[3] The addition of a small amount of acid, like phosphoric acid or formic acid (for MS compatibility), can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[3]

  • Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 190-210 nm) can be employed. However, for greater sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often preferred. Mass Spectrometry (MS) can also be coupled with HPLC for definitive peak identification.

Protocol 2.1: HPLC-RI Analysis of this compound Isomers

Objective: To separate and quantify the isomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Refractive Index (RI) Detector

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for known isomers (if available)

Procedure:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 95:5 (v/v) Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • RI Detector Temperature: 35 °C.

  • Sample Preparation: Dissolve a known mass of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify the isomers based on their retention times and peak areas relative to standards or by area percent normalization.

Gas Chromatography (GC)

GC is a suitable method for the analysis of this compound, particularly for assessing purity.[4][5][6] Due to its low volatility, derivatization is often necessary to convert the polar hydroxyl groups into less polar, more volatile derivatives.

Causality of Method Design:

  • Derivatization: Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst react with the hydroxyl groups to form trimethylsilyl (TMS) ethers, which are significantly more volatile.

  • Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used to separate the derivatized isomers.

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. For structural confirmation, a Mass Spectrometer (MS) is invaluable.

Protocol 2.2: GC-MS Analysis of Derivatized this compound

Objective: To assess the purity and identify the components of a this compound sample.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer detector

Materials:

  • This compound sample

  • BSTFA with 1% TMCS

  • Anhydrous pyridine or other suitable solvent

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, split ratio 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[7] The mass spectrum of silylated this compound will show characteristic fragments.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this compound, providing definitive information on the stereochemistry.[1] Both ¹H and ¹³C NMR are essential.

Causality of Spectral Interpretation:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. This allows for the determination of the relative stereochemistry of the hydroxyl groups. For instance, the all-cis isomer will exhibit a different splitting pattern compared to the cis,trans isomers.[1]

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. For example, the highly symmetrical all-cis isomer will show fewer signals than a less symmetrical isomer.

  • Solvent Choice: Deuterated solvents like DMSO-d₆ or D₂O are commonly used.[8] The choice can affect the chemical shifts of the hydroxyl protons.

Table 1: Expected NMR Spectral Features for this compound Isomers

IsomerExpected ¹³C SignalsExpected ¹H Signal Multiplicity
all-cis2Complex multiplets
cis,trans3 or 4More complex multiplets

Protocol 3.1: NMR Analysis of this compound

Objective: To determine the stereochemistry and confirm the structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the integration and multiplicity of the signals in the aliphatic region (typically 1-4 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Note the number of signals in the spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to assign proton and carbon signals and confirm connectivity.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and number of signals to deduce the stereoisomeric form of the sample.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of this compound.

Causality of Fragmentation:

  • Electron Ionization (EI): In GC-MS, EI is a hard ionization technique that leads to extensive fragmentation. Common fragments arise from the loss of water (M-18), and cleavage of the cyclohexane ring.[9]

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), often used with LC-MS, are gentler and can provide a more prominent molecular ion or protonated molecule peak ([M+H]⁺), confirming the molecular weight.

Table 2: Common Mass Fragments in EI-MS of this compound

m/zPossible Fragment
132Molecular Ion (M⁺)
114[M-H₂O]⁺
96[M-2H₂O]⁺
73Characteristic fragment
44Characteristic fragment

Note: Data from PubChem for the (1α,3α,5α)-isomer.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Causality of Spectral Features:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups and is often broadened due to hydrogen bonding.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclohexane ring.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.

Thermal Analysis: Assessing Purity and Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and purity of this compound.[10][11]

Causality of Thermal Events:

  • DSC: A sharp endothermic peak in the DSC thermogram indicates the melting point of the crystalline solid.[2] The purity of the substance can be estimated from the shape of the melting peak. A broader peak suggests the presence of impurities.

  • TGA: The TGA curve shows the weight loss of the sample as a function of temperature. For this compound, this can reveal the loss of residual solvent or water of hydration at lower temperatures, followed by decomposition at higher temperatures.[11][12]

Protocol 4.1: TGA/DSC Analysis of this compound

Objective: To determine the melting point, purity, and thermal stability of this compound.

Instrumentation:

  • Simultaneous TGA/DSC instrument

Materials:

  • This compound sample

  • Aluminum or platinum pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA/DSC pan.

  • TGA/DSC Program:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Analyze the TGA curve for any initial weight loss corresponding to volatiles and the onset temperature of decomposition.

Integrated Analytical Workflow

A comprehensive characterization of this compound requires an integrated approach.

Analytical_Workflow cluster_0 Initial Screening & Separation cluster_1 Structural Elucidation cluster_2 Purity & Thermal Properties HPLC HPLC MS MS HPLC->MS LC-MS GC GC GC->MS GC-MS NMR NMR FTIR FTIR TGA_DSC TGA/DSC Sample Sample Sample->HPLC Isomer Ratio Sample->GC Purity Sample->NMR Stereochemistry Sample->FTIR Functional Groups Sample->TGA_DSC Thermal Stability

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, is a molecule of interest in various fields, including organic synthesis and materials science, due to its unique stereochemistry and functional group arrangement. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. This application note provides a detailed guide to the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. We will explore the primary fragmentation pathways, propose structures for the major observed ions, and provide a comprehensive protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectral characteristics of cyclic polyols.

Theoretical Background: Fragmentation of Cyclic Alcohols

The fragmentation of cyclic alcohols in EI-MS is governed by several key principles. Upon electron impact, a molecule is ionized to form a molecular ion (M•+), which is often unstable and undergoes subsequent fragmentation. For cyclic alcohols, the most common fragmentation pathways include:

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant pathway as it leads to the formation of a resonance-stabilized oxonium ion.

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da) is a characteristic fragmentation for alcohols, leading to the formation of a fragment ion at m/z = M-18.

  • Ring Cleavage: The cyclic structure can undergo ring-opening followed by further fragmentation, leading to a variety of smaller ions. The stability of the resulting carbocations and radical species dictates the favorability of these pathways.

The stereochemistry of the hydroxyl groups can also influence the fragmentation pattern, particularly in processes involving intramolecular hydrogen transfer or concerted eliminations.

Observed Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (molar mass: 132.16 g/mol ) is characterized by the absence or very low abundance of the molecular ion peak (m/z 132). This is typical for polyhydroxylated compounds which readily fragment. The major observed ions are summarized in the table below, with data sourced from the MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[1]

m/z Relative Abundance (%) Proposed Fragment
7399.99[C₃H₅O₂]⁺
4484.00[C₂H₄O]⁺•
4361.30[C₂H₃O]⁺
7056.80[C₄H₆O]⁺•
4242.00[C₂H₂O]⁺•

Proposed Fragmentation Pathways

Based on established fragmentation mechanisms for cyclic alcohols, we propose the following pathways to account for the major observed ions in the mass spectrum of this compound.

fragmentation_pathway M This compound (m/z 132, M•+) M_H2O Loss of H₂O (m/z 114) M->M_H2O - H₂O alpha_cleavage Ring Opening & α-Cleavage M->alpha_cleavage M_2H2O Loss of 2H₂O (m/z 96) M_H2O->M_2H2O - H₂O mz70 [C₄H₆O]⁺• (m/z 70) M_H2O->mz70 - C₂H₄O retro_diels_alder Retro-Diels-Alder Type Cleavage M_H2O->retro_diels_alder mz73 [C₃H₅O₂]⁺ (m/z 73) Base Peak alpha_cleavage->mz73 mz43 [C₂H₃O]⁺ (m/z 43) mz73->mz43 - CH₂O mz44 [C₂H₄O]⁺• (m/z 44) retro_diels_alder->mz44 mz42 [C₂H₂O]⁺• (m/z 42) mz44->mz42 - H₂

Caption: Proposed EI-MS fragmentation pathways for this compound.

  • Initial Dehydration: The initial fragmentation step is likely the loss of a water molecule to form an ion at m/z 114. A subsequent loss of a second water molecule can lead to an ion at m/z 96.

  • Formation of the Base Peak (m/z 73): The most abundant ion at m/z 73 is proposed to be [C₃H₅O₂]⁺. This fragment likely arises from a complex rearrangement following ring opening and alpha-cleavage. The stability of this oxygen-containing fragment contributes to its high abundance.

  • Formation of m/z 70: The ion at m/z 70, proposed as [C₄H₆O]⁺•, could be formed from the dehydrated intermediate at m/z 114 through the loss of a C₂H₄O neutral fragment.

  • Formation of m/z 44, 43, and 42: These smaller fragments are likely formed through secondary fragmentation events.

    • The ion at m/z 44 ([C₂H₄O]⁺•) could be the result of a Retro-Diels-Alder type cleavage of a dehydrated intermediate.

    • The ion at m/z 43 ([C₂H₃O]⁺) is a common acylium ion, potentially formed by the loss of formaldehyde (CH₂O) from the m/z 73 fragment.

    • The ion at m/z 42 ([C₂H₂O]⁺•) can be formed by the loss of H₂ from the m/z 44 fragment.

Experimental Protocol: GC-MS Analysis of this compound

Due to the polar nature of this compound, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and thermal degradation. Derivatization is highly recommended to improve volatility and thermal stability. Silylation is a common and effective derivatization method for polyols.

gcms_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample_prep 1. Sample Dissolution (e.g., in Pyridine) derivatization 2. Silylation (e.g., with BSTFA + TMCS) sample_prep->derivatization reaction 3. Reaction (e.g., 70°C for 30 min) derivatization->reaction injection 4. Injection into GC-MS reaction->injection separation 5. Chromatographic Separation injection->separation ionization 6. Electron Ionization (70 eV) separation->ionization detection 7. Mass Analysis & Detection ionization->detection data_analysis 8. Data Analysis (Spectrum Interpretation) detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • GC vials (2 mL) with screw caps and septa

2. Standard Preparation:

  • Prepare a stock solution of this compound in pyridine at a concentration of 1 mg/mL.

3. Derivatization Protocol:

  • To a 2 mL GC vial, add 100 µL of the this compound stock solution.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like a wax-type column for underivatized samples.

  • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the derivatized this compound peak.

  • The trimethylsilyl (TMS) derivative of this compound will have a molecular weight of 348.6 g/mol . Expect to see characteristic ions related to the loss of methyl groups (M-15) and trimethylsilanol ([M-90]).

  • For underivatized samples, compare the acquired spectrum with the reference spectrum and interpret the fragmentation pattern as described in this note.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by significant fragmentation, with the base peak at m/z 73. The proposed fragmentation pathways, including dehydration, ring-opening, and subsequent cleavages, provide a logical framework for interpreting the observed mass spectrum. For reliable analysis by GC-MS, derivatization, such as silylation, is strongly recommended to enhance the volatility and thermal stability of this polar analyte. The protocols and insights provided in this application note serve as a valuable resource for the accurate identification and characterization of this compound in various research and development settings.

References

Application Note: Robust GC-MS Analysis of 1,3,5-Cyclohexanetriol Following Trimethylsilylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of 1,3,5-cyclohexanetriol using gas chromatography-mass spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of this compound is challenging, leading to poor peak shape and thermal degradation. To overcome these limitations, a robust derivatization method based on trimethylsilylation is employed. This guide provides a step-by-step procedure for the efficient conversion of this compound to its more volatile and thermally stable tris(trimethylsilyl) ether derivative. We delve into the rationale behind reagent selection, reaction optimization, and best practices for sample handling. Furthermore, optimized GC-MS parameters for the separation and detection of the derivatized analyte are detailed, ensuring high sensitivity and reproducibility. This comprehensive guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge of Polyhydroxylated Cycloalkanes

This compound, a polyhydroxylated cycloalkane, possesses multiple polar hydroxyl groups that dominate its physicochemical properties. These functional groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure.[1] Consequently, direct analysis by gas chromatography (GC) is fraught with difficulties, including:

  • Poor Volatility: The analyte does not readily vaporize in the GC inlet, leading to non-quantitative transfer to the analytical column.

  • Thermal Instability: At the high temperatures required for volatilization, this compound is susceptible to thermal degradation, resulting in analyte loss and the formation of artifacts.

  • Peak Tailing: Strong interactions between the polar hydroxyl groups and active sites on the GC column and liner lead to asymmetric peak shapes, compromising resolution and accurate quantification.

To circumvent these issues, chemical derivatization is an essential step to modify the analyte's properties to be more amenable to GC analysis.[2] The most effective and widely adopted strategy for polyols is silylation .[3] This process involves the replacement of the active hydrogen atoms of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[2]

The resulting tris(trimethylsilyl) ether of this compound exhibits significantly increased volatility and thermal stability, as well as reduced polarity. This transformation allows for its successful elution from the GC column, yielding sharp, symmetrical peaks and enabling sensitive and reliable quantification by mass spectrometry.[4]

The Chemistry of Silylation: Mechanism and Reagent Selection

Silylation of hydroxyl groups proceeds via a nucleophilic attack of the oxygen atom on the silicon atom of the silylating reagent. The reactivity of this reaction is influenced by the leaving group on the silylating agent and the steric hindrance around the hydroxyl group.[2]

For the derivatization of this compound, a combination of a strong silylating agent and a catalyst is recommended to ensure complete derivatization of all three hydroxyl groups.

Recommended Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent that reacts readily with hydroxyl groups. Its byproducts, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[5]

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with BSTFA (typically at 1-10%). TMCS increases the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups, and acts as a scavenger for any trace amounts of water.[1][5]

  • Pyridine (or Acetonitrile): A common solvent for silylation reactions. It acts as a base to neutralize the acidic byproducts of the reaction and can also catalyze the reaction. It is crucial to use anhydrous solvents to prevent the hydrolysis of the silylating reagents and the derivatized analyte.[2]

The reaction scheme for the silylation of this compound is depicted in Figure 1.

Figure 1. Silylation of this compound. This reaction shows the conversion of this compound to its tris(trimethylsilyl) ether derivative using BSTFA with TMCS as a catalyst.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or Anhydrous Acetonitrile)

  • Internal Standard (IS): e.g., Sorbitol or a suitable deuterated analogue. The IS should be a compound that is not present in the sample and has similar chemical properties and retention time to the analyte.[6]

  • GC-grade solvents for sample dilution (e.g., hexane, ethyl acetate)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Sample Preparation and Derivatization Workflow

The following workflow ensures efficient and reproducible derivatization.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh Standard/Sample B Dissolve in Anhydrous Solvent A->B C Add Internal Standard B->C D Evaporate to Dryness C->D E Add Anhydrous Pyridine D->E F Add BSTFA + 1% TMCS E->F G Vortex and Heat F->G H Cool to Room Temp. G->H I Dilute with Solvent H->I J Inject into GC-MS I->J

Caption: Workflow for the derivatization of this compound.

Detailed Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or sample into a 2 mL autosampler vial.

    • If the sample is in a solution, transfer an aliquot containing a similar amount of the analyte and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as water will react with the silylating reagent. [3]

    • Add a known amount of the internal standard solution.

  • Derivatization:

    • To the dried sample, add 100 µL of anhydrous pyridine.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • After heating, allow the vial to cool to room temperature.

    • Dilute the sample with an appropriate solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC-MS analysis.

    • Transfer the diluted sample to a new autosampler vial if necessary.

    • The sample is now ready for injection into the GC-MS.

GC-MS Method Parameters

The following GC-MS conditions have been found to be effective for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System Agilent 7890B GC with 5977A MSD or equivalentStandard, reliable instrumentation for this type of analysis.
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column that provides good separation for a wide range of compounds, including silylated derivatives.[7]
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for higher concentrations, while splitless is preferred for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A typical temperature program for the elution of silylated polyols.
MSD Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 50-500A suitable mass range to capture the molecular ion and characteristic fragment ions of the derivatized analyte.

Data Presentation and Interpretation

The successful derivatization of this compound will result in the formation of 1,3,5-tris(trimethylsilyloxy)cyclohexane. The expected molecular weight of this derivative is 348.7 g/mol .

Expected Mass Spectrum
  • Molecular Ion (M+): A peak at m/z 348, although it may be of low abundance.

  • [M-15]+ Ion: A prominent peak at m/z 333, corresponding to the loss of a methyl group (-CH₃) from one of the TMS moieties. This is a very common fragmentation pathway for TMS derivatives.

  • Characteristic Fragment Ions: A strong signal at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺. Other significant ions may be observed due to further fragmentation of the molecule. For comparison, the underivatized this compound shows a base peak at m/z 73, which in that context is not from a TMS group.

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (r²) > 0.99 is desirable.

  • Precision: Assessed by repeatedly analyzing a single sample. The relative standard deviation (RSD) should typically be less than 15%.

  • Accuracy: Determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Recoveries in the range of 85-115% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The use of an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby enhancing the trustworthiness of the quantitative data.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. By converting the polar, non-volatile analyte into its trimethylsilyl ether derivative, the challenges associated with its direct GC analysis are effectively overcome. The detailed step-by-step procedure and optimized GC-MS parameters serve as a comprehensive guide for researchers and analysts, enabling accurate and reproducible quantification of this compound in various matrices. Adherence to the principles of method validation will further ensure the scientific integrity and trustworthiness of the generated data.

References

The Strategic Utility of 1,3,5-Cyclohexanetriol in the Synthesis of Inositol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Mimicking Nature's Signaling Molecules

In the intricate world of cellular communication, inositols and their phosphorylated derivatives stand as key players, orchestrating a multitude of signaling events.[1] The quest for novel therapeutics targeting these pathways has fueled a demand for a diverse array of inositol analogs. This guide delves into the strategic use of a readily accessible starting material, cis-1,3,5-cyclohexanetriol, for the stereocontrolled synthesis of these valuable molecular probes and potential drug candidates. By leveraging the inherent symmetry and reactivity of this scaffold, researchers can unlock efficient pathways to a range of inositol isomers and their derivatives.

cis-1,3,5-Cyclohexanetriol, with its all-cis arrangement of hydroxyl groups, presents a unique stereochemical canvas. Its C3v symmetry simplifies synthetic planning, while the distinct reactivity of its hydroxyl groups allows for selective functionalization. This document provides a comprehensive overview of the synthetic strategies and detailed protocols for transforming this humble starting material into complex inositol analogs, empowering researchers to explore the vast therapeutic potential of this class of molecules.

Core Synthetic Strategy: From a Symmetrical Triol to Asymmetric Inositols

The overarching strategy hinges on a series of stereocontrolled transformations to introduce the remaining hydroxyl groups onto the cyclohexane ring with the desired stereochemistry. This typically involves a sequence of protection, elimination, and stereoselective oxidation reactions.

Caption: General synthetic workflow from 1,3,5-cyclohexanetriol to inositol analogs.

Part 1: Preparation of a Key Intermediate: cis-5-(p-Toluenesulfonyloxy)cyclohex-2-en-1-ol

The initial step involves the selective protection of one hydroxyl group to differentiate it from the other two, followed by elimination to introduce a double bond. Tosylation is a robust method for this purpose, converting a hydroxyl group into a good leaving group for a subsequent elimination reaction.[2]

Protocol 1: Mono-tosylation of cis-1,3,5-Cyclohexanetriol

This protocol describes the selective mono-tosylation of cis-1,3,5-cyclohexanetriol. The use of pyridine as both a solvent and a base is a common practice in tosylation reactions.[3]

Materials:

  • cis,cis-1,3,5-Cyclohexanetriol dihydrate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cis,cis-1,3,5-cyclohexanetriol dihydrate (1 equivalent) in anhydrous pyridine (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl and extract with DCM (3 x 20 volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-tosylated product.

Characterization:

The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Elimination to Form a Cyclohexene Diol Derivative

This protocol outlines the base-mediated elimination of the tosylate to form the corresponding cyclohexene derivative.

Materials:

  • Mono-tosylated this compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the mono-tosylated this compound (1 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, cis-5-hydroxycyclohex-2-en-1-ol, can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Part 2: Stereoselective Dihydroxylation to Access Inositol Scaffolds

The stereochemical outcome of the synthesis is determined at this crucial step. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of syn-diols from alkenes.[4][5][6] By choosing the appropriate chiral ligand (AD-mix-α or AD-mix-β), one can selectively obtain either enantiomer of the resulting inositol precursor.

References

Application Notes & Protocols for the Stereoselective Synthesis of 1,3,5-Cyclohexanetriol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the stereoselective synthesis of specific 1,3,5-cyclohexanetriol isomers. 1,3,5-Cyclohexanetriols are valuable chiral building blocks and structural motifs in numerous biologically active molecules and functional materials.[1][2] Achieving stereocontrol over the three hydroxyl groups on the cyclohexane ring is a significant synthetic challenge. This guide moves beyond a simple recitation of procedures to explain the underlying principles and causalities of stereocontrol. We will detail field-proven protocols, present comparative data for different synthetic strategies, and provide mechanistic insights to empower researchers to select and optimize the most suitable method for their specific target isomer.

Foundational Principles of Stereocontrol in Cyclohexanetriol Synthesis

The synthesis of a specific this compound isomer hinges on the precise spatial arrangement of three hydroxyl groups. There are two key diastereomers: cis,cis-1,3,5-cyclohexanetriol (all hydroxyls on the same face) and cis,trans-1,3,5-cyclohexanetriol (one hydroxyl opposing the other two). The core challenge is to control the approach of reagents to a planar or conformationally mobile six-membered ring.

The primary strategies to achieve this control can be broadly categorized as:

  • Substrate-Controlled Synthesis: Leveraging the inherent structure of the starting material, typically an aromatic precursor, to direct the stereochemical outcome of a reduction.

  • Reagent-Controlled Synthesis: Employing chiral reagents or catalysts to enforce a specific stereochemical pathway, such as in asymmetric dihydroxylation.

  • Chiral Pool Synthesis: Starting with an enantiomerically pure natural product, where the stereochemistry is already set, and performing chemical transformations.

  • Chemoenzymatic Methods: Combining the selectivity of enzymes for kinetic resolution or desymmetrization with traditional chemical synthesis.[1]

The following diagram illustrates the strategic decision-making process for accessing these isomers.

G cluster_start cluster_strategies Core Synthetic Strategies cluster_precursors cluster_products Target This compound Isomer Hydrogenation Substrate-Control: Catalytic Hydrogenation Target->Hydrogenation Dihydroxylation Reagent-Control: Asymmetric Dihydroxylation Target->Dihydroxylation ChiralPool Chiral Pool Synthesis Target->ChiralPool Enzymatic Chemoenzymatic Methods Target->Enzymatic Phloroglucinol Phloroglucinol Hydrogenation->Phloroglucinol Cyclohexene Cyclohexene Derivatives Dihydroxylation->Cyclohexene QuinicAcid Quinic Acid / Inositols ChiralPool->QuinicAcid Racemate Racemic Intermediates Enzymatic->Racemate Product_cis Achiral (meso) cis,cis-Isomer Phloroglucinol->Product_cis cis,cis Isomer Product_chiral Chiral & Enantiopure Isomers Cyclohexene->Product_chiral Enantiopure Isomers QuinicAcid->Product_chiral Racemate->Product_chiral

Caption: Strategic overview for synthesizing this compound isomers.

Substrate-Controlled Synthesis: The Hydrogenation Approach

This strategy is the most direct route to the achiral cis,cis-1,3,5-cyclohexanetriol. It relies on the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).

Mechanistic Rationale

The stereochemical outcome is dictated by the interaction of the planar aromatic ring with the surface of the heterogeneous catalyst (e.g., Raney Nickel, Ruthenium on Carbon). The phloroglucinol adsorbs onto the catalyst surface via its three hydroxyl groups. This planar adsorption presents one face of the ring to the activated hydrogen, leading to a directed syn-addition of all three hydrogen atoms, resulting in the all-cis product.

The choice of catalyst and reaction conditions is critical to prevent over-reduction (hydrogenolysis) of the hydroxyl groups and to maximize the diastereoselectivity. Ruthenium on carbon (Ru/C) has shown high efficacy for this transformation.[3] High pressure is often necessary to achieve complete saturation of the aromatic ring.[2][4]

Caption: Hydrogenation of phloroglucinol to the all-cis isomer.

Protocol 1: Synthesis of cis,cis-1,3,5-Cyclohexanetriol

This protocol is adapted from methodologies described in the literature, primarily utilizing high-pressure hydrogenation.[2][3][4]

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • 10% Ruthenium on Carbon (Ru/C) or Raney-Nickel (W4 type)

  • Solvent: Isopropyl alcohol or absolute ethanol

  • High-pressure autoclave (e.g., Parr apparatus)

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reactor Setup: In a suitable high-pressure autoclave, charge phloroglucinol (e.g., 10 g).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst. For Ru/C, a loading of 5-10 mol% is typical.[3] For Raney-Nickel, a larger amount (e.g., 1.5x weight of substrate) may be used.[2]

  • Solvent Addition: Add the solvent (e.g., 50 mL of absolute ethanol).

  • Hydrogenation: Seal the reactor. Purge several times with hydrogen gas. Pressurize the reactor to 100 atmospheres (approx. 1500 psi) with hydrogen.[2]

  • Reaction: Begin stirring and heat the mixture to 100-120°C. Maintain the pressure and temperature for 15-24 hours.[2][3]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure cis,cis-1,3,5-cyclohexanetriol.[]

Self-Validation:

  • Monitoring: The reaction can be monitored by TLC or GC-MS by taking aliquots (after safely depressurizing) to check for the disappearance of the starting material.

  • Characterization: The final product's identity and stereochemistry should be confirmed by ¹H and ¹³C NMR spectroscopy and by comparing its melting point to the literature value (approx. 184°C).[]

Chemoenzymatic Strategies for Enantiopure Isomers

To access enantiomerically pure this compound derivatives, chemoenzymatic methods are exceptionally powerful. These approaches combine the versatility of chemical synthesis with the unparalleled stereoselectivity of enzymes.[1] The most common strategy is the enzymatic kinetic resolution of a racemic mixture.

Mechanistic Rationale: Enzymatic Kinetic Resolution

Kinetic resolution relies on an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer of a racemic substrate much faster than the other.[6] For a racemic alcohol, the enzyme will acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated. The theoretical maximum yield for the resolved alcohol is 50%.[1]

Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) are widely used due to their broad substrate scope and high enantioselectivity.[6][7]

G cluster_racemate cluster_products Separable Products R_Alcohol (R)-Alcohol Enzyme Lipase (e.g., Novozym 435) S_Alcohol (S)-Alcohol AcylDonor Acyl Donor (e.g., Vinyl Acetate) R_Ester (R)-Ester Enzyme->R_Ester Fast Reaction (k_fast) S_Alcohol_unreacted (S)-Alcohol (unreacted) Enzyme->S_Alcohol_unreacted Slow/No Reaction (k_slow)

Caption: Principle of enzymatic kinetic resolution of a racemic alcohol.

Protocol 2: Enzymatic Resolution of (±)-cis,trans-1,3,5-Triacetoxycyclohexane Derivative

This is a representative protocol. The specific substrate would first be synthesized chemically as a racemate and then resolved. We will consider the resolution of a protected triol derivative.

Materials:

  • Racemic this compound derivative (e.g., a mono-protected diol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Diisopropyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a solution of the racemic alcohol in anhydrous diisopropyl ether, add the immobilized lipase (typically 5-10% by weight of the substrate).

  • Acylation: Add the acyl donor, vinyl acetate (typically 1.5-3 equivalents). The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the product and the remaining starting material.[7]

  • Work-up: When ~50% conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate in vacuo. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard silica gel column chromatography.

  • Deprotection: The separated enantiomers (the ester and the alcohol) can then be deprotected using standard chemical methods to yield the enantiomerically pure this compound isomers.

Self-Validation:

  • Enantiomeric Excess (e.e.): The e.e. of the separated alcohol and the acylated product must be determined using a chiral analytical method (e.g., chiral HPLC or GC with a chiral stationary phase).

  • Absolute Configuration: The absolute configuration of the resolved enantiomers often needs to be determined by comparison to known standards, X-ray crystallography, or by chemical correlation.[8]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired stereoisomer, scale, and available resources.

StrategyTarget Isomer(s)Starting MaterialKey Reagents/StepsYieldStereoselectivityAdvantagesDisadvantages
Catalytic Hydrogenation cis,cis (meso)PhloroglucinolH₂, Ru/C or Ra-NiGood (40-77%)[2][3]High d.r.Direct, scalable, atom-economical.Limited to all-cis isomer; requires high-pressure equipment.
Asymmetric Dihydroxylation Chiral IsomersCyclohexene derivativesOsO₄ (cat.), NMO, chiral ligandGoodHigh e.e. possibleHigh stereocontrol, well-established methods (Sharpless).[9]Requires multi-step synthesis of precursor; osmium tetroxide is toxic and expensive.
Chiral Pool Synthesis Chiral Isomers(-)-Quinic acid, myo-InositolMulti-step transformationsVariableInherited from SMAccess to complex, optically active targets.[2]Can involve long synthetic sequences; limited by available starting materials.
Enzymatic Resolution Both enantiomers of a racemateRacemic alcohol derivativeLipase, acyl donorMax 50% per enantiomerExcellent e.e. (>95%)[7]High selectivity, mild conditions, green approach.Theoretical yield is limited to 50%; requires separation of products.

Conclusion and Future Outlook

The stereoselective synthesis of this compound isomers is a well-addressed challenge with several robust strategies available to the synthetic chemist. For the achiral cis,cis-isomer, catalytic hydrogenation of phloroglucinol remains the most efficient and direct method. For accessing enantiomerically pure isomers, a chemoenzymatic approach via kinetic resolution offers an excellent balance of practicality and high stereoselectivity. More advanced methods, such as asymmetric dihydroxylation and chiral pool synthesis, provide powerful but often more resource-intensive routes to specific, complex targets.

Future developments will likely focus on creating more efficient catalytic systems that avoid toxic metals, developing enzymes with even broader substrate scopes and selectivities, and designing novel asymmetric pathways that can generate any desired stereoisomer from a common precursor with minimal synthetic steps.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1,3,5-cyclohexanetriol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific stereoisomers of this versatile chiral building block. As a core scaffold in pharmaceuticals and functional materials, achieving high stereopurity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and practical field experience.

Core Challenge: Mastering Stereochemical Outcomes

The synthesis of this compound presents a significant stereochemical challenge due to the existence of two diastereomers: the cis,cis (all-cis) isomer and the cis,trans isomer. The all-cis isomer possesses a C3v symmetry plane and is achiral (a meso compound), while the cis,trans isomer is chiral and exists as a pair of enantiomers. Controlling the reaction to favor one specific stereoisomer over the others is the primary obstacle.

The most common synthetic route involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[2] While seemingly straightforward, this reaction can yield a mixture of isomers, leading to significant challenges in purification and characterization. This guide will address the critical parameters that influence stereoselectivity and provide strategies to overcome common experimental hurdles.

G cluster_products Potential Products Phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) Hydrogenation Catalytic Hydrogenation (e.g., H₂, Ru/C) Phloroglucinol->Hydrogenation Isomers Mixture of Stereoisomers Hydrogenation->Isomers CisCis cis,cis-1,3,5-Cyclohexanetriol (meso) Isomers->CisCis Desired CisTrans cis,trans-1,3,5-Cyclohexanetriol (racemic pair) Isomers->CisTrans Byproduct

Caption: General synthetic route to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Controlling Stereoselectivity

Question: My hydrogenation of phloroglucinol is producing a nearly 1:1 mixture of cis,cis and cis,trans isomers. How can I increase the selectivity for the cis,cis (all-cis) product?

Answer: This is a classic challenge in this synthesis. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. To favor the all-cis isomer, you need to promote facial selectivity where hydrogen is delivered from the same face of the ring, often the one adsorbed to the catalyst surface.

Causality & Solution:

  • Catalyst Choice is Critical: Ruthenium on carbon (Ru/C) is widely reported to provide superior selectivity for the cis,cis isomer compared to other catalysts like Raney Nickel or Palladium.[3] The specific surface properties of Ruthenium catalysts under these conditions favor a planar adsorption of the aromatic ring, leading to a syn-addition of hydrogen.

  • Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface. Isopropyl alcohol is a commonly used solvent that has shown good results.[3] In some cases, aqueous conditions or the addition of a co-solvent can alter selectivity.

  • Reaction Conditions: High pressure and elevated temperature are generally required to drive the reaction to completion.[2] However, extreme conditions can sometimes lead to epimerization or side reactions. A systematic optimization of temperature (e.g., 100-140°C) and pressure (e.g., 1000-1500 psi) is recommended.

Troubleshooting Table: Hydrogenation Conditions for cis,cis Selectivity

ParameterRecommendation for High cis,cis SelectivityRationale
Catalyst 5-10% Ruthenium on Carbon (Ru/C)Favors syn-addition of hydrogen from one face of the ring.[3]
Solvent Isopropyl Alcohol (IPA)Effective at solubilizing the substrate and promoting desired interactions with the catalyst.[3]
Temperature 120 °CBalances reaction rate with minimizing side reactions.[3]
Pressure (H₂) ~1100 psi (7.6 MPa)Ensures sufficient hydrogen availability for complete reduction.[3]
Reaction Time 24 hoursTypically required for high conversion.[3]

Question: Are there enzymatic methods that offer better stereoselectivity?

Answer: Yes, enzymatic approaches represent a powerful alternative for achieving high stereoselectivity, often under much milder reaction conditions.[1] These methods are particularly useful for producing enantiomerically pure derivatives.

  • Enzymatic Asymmetrization: This strategy can be used on meso-compounds, with a theoretical yield of 100%.[1]

  • Lipase-Catalyzed Reactions: Lipases, such as Porcine pancreatic lipase, have demonstrated high selectivity in transesterification reactions with vinyl esters to produce specific stereoisomers of this compound derivatives.[1] These reactions are typically run at room temperature in organic solvents.[1] The enzyme's active site provides a chiral environment that directs the reaction to a single stereochemical outcome.

Section 2: Purification and Separation

Question: I have a mixture of stereoisomers that co-elute during silica gel chromatography. What separation strategies can I employ?

Answer: The high polarity and similar structural properties of this compound isomers make their separation by standard chromatography exceptionally difficult. The multiple hydroxyl groups lead to strong interactions with the silica stationary phase, causing significant band broadening and poor resolution.

Recommended Strategies:

  • Derivatization: The most effective strategy is to temporarily mask the hydroxyl groups, which alters the polarity and conformational rigidity of the isomers.

    • Form Acetonides/Ketals: Reacting the triol mixture with acetone or 2,2-dimethoxypropane under acidic catalysis can selectively form acetonides. The different spatial arrangements of the hydroxyl groups in the cis and trans isomers will lead to derivatives with distinct chromatographic properties.

    • Form Esters (e.g., Benzoates): Acylating the hydroxyl groups with benzoyl chloride, for instance, creates bulky, less polar esters that are often much easier to separate via chromatography.[4]

    • After separation, the protecting groups can be removed under appropriate conditions (e.g., acid hydrolysis for ketals, basic hydrolysis for esters) to yield the pure stereoisomers.

  • Alternative Chromatographic Techniques: If derivatization is not feasible, consider more advanced separation methods. Centrifugal Counter-Current Chromatography (CCC) is a liquid-liquid chromatography technique that has been successfully used to separate highly polar compounds like polyols without a solid support, avoiding the issues seen with silica gel.[2]

Caption: Decision workflow for separating stereoisomers.

Section 3: Protecting Group Strategies

Question: What are the best practices for using protecting groups in multi-step syntheses involving a this compound core?

Answer: A robust protecting group strategy is essential for any complex synthesis involving polyols. The key is to choose groups that can be installed and removed in high yield under conditions that do not affect other parts of your molecule. For a triol, you may need to differentiate between the hydroxyl groups.

Key Concepts:

  • Orthogonal Protection: This involves using multiple protecting groups that can be removed under different, non-interfering conditions.[5] For example, you could protect one hydroxyl as a silyl ether (removed by fluoride), another as a benzyl ether (removed by hydrogenolysis), and a third as an ester (removed by hydrolysis).

  • Steric Hindrance: You can leverage the steric bulk of a protecting group to selectively protect the least hindered hydroxyl group. For instance, a bulky silyl group like tert-butyldiphenylsilyl (TBDPS) will preferentially react with a primary alcohol over a secondary one.[6]

Table: Common Hydroxyl Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, ImidazoleTBAF; or mild acid (e.g., PPTS)[6][7]Stable to base, mild acid, oxidation, reduction
BenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to acid, base, oxidation, reduction
AcetylAcAc₂O, PyridineMild base (K₂CO₃, MeOH); or mild acid[6]Stable to neutral/acidic conditions, hydrogenation
Methoxymethyl etherMOMMOM-Cl, DIPEAStrong acid (e.g., HCl in THF)[6]Stable to base, nucleophiles, reducing agents
Section 4: Characterization

Question: How can I definitively confirm the stereochemistry of my purified this compound isomer?

Answer: Spectroscopic methods are essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The symmetry of the molecule and the coupling constants between protons can reveal the relative stereochemistry.

    • The all-cis isomer is highly symmetrical, which will result in a simplified NMR spectrum (fewer unique signals).[8]

    • The cis,trans * isomer has lower symmetry and will display a more complex spectrum.

    • Analysis of proton-proton coupling constants (³JHH) can help determine the dihedral angles between adjacent protons, allowing you to deduce whether they are axial or equatorial, and thus infer the cis or trans relationship.

  • X-ray Crystallography: If you can grow a suitable single crystal of your compound or a solid derivative, X-ray diffraction provides unambiguous proof of its three-dimensional structure and relative stereochemistry.

Experimental Protocols

Protocol 1: High-Selectivity Hydrogenation of Phloroglucinol

This protocol is adapted from methodologies known to favor the formation of cis,cis-1,3,5-cyclohexanetriol.[3]

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C)

  • Isopropyl alcohol (IPA), anhydrous

  • High-pressure hydrogenation vessel (e.g., Parr reactor)

  • Celite™

Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel is clean and dry.

  • Charging the Reactor: To the vessel, add phloroglucinol (1.0 eq). Add Ru/C catalyst (approx. 10-15% by weight relative to the phloroglucinol).

  • Add Solvent: Add a sufficient volume of anhydrous IPA to fully dissolve the phloroglucinol and create a slurry with the catalyst (e.g., 10-20 mL per gram of phloroglucinol).

  • Sealing and Purging: Seal the reactor. Purge the headspace with nitrogen gas (3x) and then with hydrogen gas (3x) to remove all air.

  • Reaction: Pressurize the vessel with hydrogen to approximately 1100 psi (7.6 MPa). Begin stirring and heat the reactor to 120 °C. Maintain these conditions for 24 hours, monitoring the pressure drop to track hydrogen consumption.

  • Workup: After 24 hours, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with additional IPA or methanol and filter it through a pad of Celite™ to remove the Ru/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product as a white or off-white solid.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before proceeding with purification or recrystallization.

Protocol 2: Benzoyl Protection for Isomer Separation

Materials:

  • Crude this compound isomer mixture

  • Pyridine, anhydrous

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolution: Dissolve the crude triol mixture (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (at least 3.3 eq to protect all hydroxyls) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold saturated aqueous NaHCO₃ to quench excess benzoyl chloride.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tribenzoate mixture.

  • Purification: Purify the crude ester mixture by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to separate the diastereomeric tribenzoates.

  • Deprotection (Saponification): The separated esters can be deprotected by dissolving in a solvent like THF/methanol and treating with a base such as NaOH or K₂CO₃ in water until the ester is fully hydrolyzed. Standard aqueous workup will yield the pure, separated triol isomers.

References

purification techniques for separating cis- and trans-1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the purification of cis- and trans-1,3,5-Cyclohexanetriol isomers. As a Senior Application Scientist, my goal is to equip you with not only the protocols but also the underlying principles to navigate the complexities of separating these challenging diastereomers.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of 1,3,5-cyclohexanetriol isomers.

Q1: What are the primary challenges in separating cis- and trans-1,3,5-Cyclohexanetriol?

A1: The separation of this compound diastereomers is notoriously difficult due to their significant structural similarities. The key challenges are:

  • Similar Physical Properties: The cis and trans isomers have identical molecular formulas (C₆H₁₂O₃) and molecular weights (132.16 g/mol ).[1][] This results in very close boiling points, densities, and solubility profiles, making traditional separation techniques like distillation or simple crystallization inefficient.[3]

  • High Polarity: The presence of three hydroxyl groups makes the molecule highly polar and readily soluble in water and other polar solvents like ethanol and methanol.[3][4] This can complicate extraction and certain types of chromatography.

  • Conformational Flexibility: The cyclohexane ring is not rigid. While the all-cis isomer is the most thermodynamically stable due to its ability to place all three hydroxyl groups in equatorial positions, other isomers exist in a dynamic equilibrium of chair conformations.[3] This flexibility can lead to peak broadening in chromatography and hinder the formation of well-ordered crystals.

Q2: Which stereoisomer of this compound is the most stable and why?

A2: The cis,cis-1,3,5-cyclohexanetriol (also called all-cis or (1α,3α,5α)) isomer is the most thermodynamically stable configuration.[3] In a chair conformation, this isomer can arrange all three bulky hydroxyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant sources of steric strain that destabilize other isomers where one or more hydroxyl groups are forced into axial positions.

Q3: What analytical methods are best for assessing the isomeric purity of a this compound sample?

A3: Assessing isomeric purity requires high-resolution techniques capable of distinguishing between subtle stereochemical differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the protons attached to the hydroxyl-bearing carbons are highly sensitive to their axial or equatorial orientation. This allows for unambiguous configuration assignment and quantification of the isomer ratio in a mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both analytical assessment and preparative separation.[3] Normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) modes are often more effective than standard reverse-phase chromatography for these polar compounds.

  • Gas Chromatography (GC) after Derivatization: Due to the low volatility of the triols, GC analysis requires prior derivatization to form less polar, more volatile ethers (e.g., trimethylsilyl ethers). This method can provide excellent resolution for quantitative analysis.

Purification Strategy Workflow

The choice of purification technique depends on the scale of your experiment, the required purity, and the available equipment. The following workflow provides a general decision-making framework.

G cluster_large Large Scale (>5g) / Moderate Purity cluster_small Small Scale (<5g) / High Purity start Crude Isomer Mixture (cis- & trans-1,3,5-Cyclohexanetriol) decision1 Purity Requirement & Scale? start->decision1 cryst Fractional Crystallization decision1->cryst Large Scale prep_hplc Preparative HPLC decision1->prep_hplc Small Scale / High Purity deriv_cryst Derivatization followed by Crystallization cryst->deriv_cryst Crystallization fails? end_product Pure Isomer cryst->end_product Success deriv_cryst->end_product Success ccc Counter-Current Chromatography (CCC) prep_hplc->ccc Scale-up needed? prep_hplc->end_product ccc->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Purification Techniques

This section provides practical solutions to common problems encountered during the purification process.

Technique 1: Fractional Crystallization

Q: My attempt at fractional crystallization resulted in an oil or a mixture of isomers. What should I do?

A: This is a common issue when the solubility difference between diastereomers is small or when impurities are present.

Causality: "Oiling out" occurs when the solute's solubility is exceeded at a temperature where it is still a liquid, preventing crystal lattice formation. Co-crystallization happens when both isomers are incorporated into the same crystal lattice due to their structural similarity.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. You need a solvent system where one isomer is significantly less soluble than the other at a given temperature.

    • Start with solvents where the triols have moderate to low solubility at room temperature, such as acetone, ethyl acetate, or mixtures of ethanol and a non-polar solvent like hexane.

    • The dihydrate form of the cis,cis-isomer is known, suggesting water-solvent mixtures could be effective.[4]

  • Control Cooling Rate: Rapid cooling promotes oiling out and traps impurities. Employ a slow, controlled cooling process. A programmable bath or insulating the crystallization vessel within a larger container (e.g., a Dewar flask) can help achieve this.

  • Seeding: If you have a small amount of the pure desired isomer, add a seed crystal to the supersaturated solution. This provides a template for crystallization, promoting the formation of the desired crystal lattice and improving isomeric purity.[5][6]

  • Purity of Starting Material: Ensure your crude mixture is free from residual solvents or reagents from the synthesis (e.g., hydrogenation of phloroglucinol), as these can inhibit crystallization.[7][8]

Technique 2: Derivatization to Aid Separation

Q: Fractional crystallization of the triols is ineffective. Can derivatization help?

A: Yes. Converting the hydroxyl groups into bulkier, less polar esters or ethers can dramatically alter the molecule's physical properties, often leading to better-defined crystals with larger solubility differences.

Causality: Derivatization introduces new functional groups that can lock the conformation of the cyclohexane ring and provide different intermolecular packing interactions, enhancing the differences between diastereomers. Benzoylation is a classic example.[9]

Detailed Protocol: Benzoylation and Fractional Crystallization

  • Derivatization:

    • Dissolve the crude this compound mixture (1 equivalent) in anhydrous pyridine at 0 °C.

    • Slowly add benzoyl chloride (3.3 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by pouring it into ice-cold 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure to obtain the crude tribenzoate mixture.

  • Fractional Crystallization of Tribenzoates:

    • Perform solvent screening with the crude tribenzoates. A common starting point is recrystallization from hot ethanol or methanol.

    • Dissolve the crude product in a minimal amount of boiling solvent and allow it to cool slowly to room temperature, then further in a refrigerator.

    • Collect the crystals by filtration. The first crop of crystals will be enriched in the less soluble diastereomer.

    • Analyze the purity of the crystals and the mother liquor by NMR or HPLC. Repeat the crystallization process on both fractions to maximize yield and purity.

  • Hydrolysis (Deprotection):

    • Once an isomerically pure tribenzoate is obtained, saponify it by refluxing with a base like potassium hydroxide in methanol.[9]

    • After the reaction is complete, neutralize the mixture and extract the pure this compound isomer.

Technique 3: Chromatographic Separation

Q: I'm seeing poor resolution between the cis and trans peaks on my reverse-phase HPLC column. How can I improve the separation?

A: Reverse-phase (e.g., C18) chromatography is often suboptimal for highly polar, water-soluble compounds like triols because of poor retention.

Causality: These analytes have minimal hydrophobic interaction with the C18 stationary phase, causing them to elute very early, often near the solvent front, with little to no separation.

Troubleshooting and Optimization:

ParameterRecommended Action & Rationale
Stationary Phase Switch to HILIC or Normal-Phase: A HILIC column (e.g., bare silica, diol, or amino-bonded) is ideal. It operates with a high organic content mobile phase, establishing a water-rich layer on the stationary phase. Polar analytes partition into this layer, providing excellent retention and selectivity.[3]
Mobile Phase Optimize Organic/Aqueous Ratio: For HILIC, a typical mobile phase is acetonitrile (ACN) and water. Start with a high ACN concentration (e.g., 95%) and create a shallow gradient to a lower concentration (e.g., 80-85%). This will effectively elute and separate the isomers based on their subtle differences in polarity.
Additives Use Buffers or Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
Alternative Counter-Current Chromatography (CCC): This technique avoids solid supports, preventing irreversible adsorption. It separates compounds based on their differential partitioning between two immiscible liquid phases and can be highly effective for polar molecules.[7][10]

References

troubleshooting low yield in 1,3,5-Cyclohexanetriol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,3,5-Cyclohexanetriol. This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, helping you diagnose problems and implement robust solutions. The most prevalent and industrially relevant method for this synthesis is the catalytic hydrogenation of phloroglucinol, which will be the primary focus of this guide.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the most common and effective synthetic route to this compound?

The most widely studied and implemented route is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1] This method involves the saturation of the aromatic ring while preserving the three hydroxyl groups. Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are favored due to their high activity and selectivity under relatively mild conditions.[1]

Q2: What are the typical reaction conditions and what is a realistic target yield?

Optimized conditions for the hydrogenation of phloroglucinol using a Ru/C catalyst generally involve elevated temperatures and pressures. A well-optimized reaction can achieve yields in the range of 75-80%.[1][2]

ParameterTypical RangeRationale & Impact on Yield
Catalyst 5-10% Ruthenium on Carbon (Ru/C)Ru/C offers excellent activity and selectivity for reducing the aromatic ring without significant hydrogenolysis (removal) of the hydroxyl groups.[1]
Temperature 60 - 120 °CBalances reaction rate and catalyst stability.[1] Higher temperatures can increase the rate but may also promote side reactions like hydrodeoxygenation.
Hydrogen Pressure 30 - 60 bar (approx. 435 - 870 psi)Higher pressure increases hydrogen concentration on the catalyst surface, driving the reaction forward. The reaction rate often shows a first-order dependence on H₂ pressure in this range.[1]
Solvent Isopropyl Alcohol, Ethanol, WaterPolar protic solvents are effective. Isopropyl alcohol is commonly cited in high-yield preparations.[1][2] The choice can affect substrate solubility and hydrogen availability.
Reaction Time 12 - 24 hoursSufficient time is needed for complete conversion. Progress should be monitored (e.g., by TLC, GC, or HPLC) to avoid prolonged reaction times that can lead to side products.[1]

Q3: What are the primary side products that contribute to low yield?

Low yields are often due to the formation of byproducts through two main pathways:

  • Incomplete Hydrogenation: Partially saturated intermediates may be present if the reaction is stopped prematurely or if the catalyst is not active enough.

  • Hydrodeoxygenation (Over-reduction): This is a more common issue where the C-O bonds of the hydroxyl groups are cleaved by hydrogen. This leads to the formation of 1,3-cyclohexanediol, cyclohexanol, and even cyclohexane if conditions are too harsh.[3]

Q4: How does stereochemistry (cis/trans isomers) affect the synthesis and final product?

This compound exists as two primary stereoisomers: cis and trans. The hydrogenation of planar phloroglucinol will typically produce a mixture of these isomers.[4] The specific ratio is influenced by the catalyst, solvent, and reaction conditions. Controlling this stereochemical outcome is a significant challenge and may require specialized catalysts or dynamic epimerization strategies if a single isomer is desired for a specific application, such as in pharmaceuticals or supramolecular chemistry.[1] For most applications, the product is used as a mixture of isomers.

Section 2: Troubleshooting Guide for Low Yield

This guide is structured to help you diagnose issues based on experimental observations.

Workflow: Diagnosing Low Yield

The following diagram outlines a logical workflow for troubleshooting common issues in the hydrogenation of phloroglucinol.

TroubleshootingWorkflow cluster_causes Potential Root Causes cluster_solutions_low_conv Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_isolation Solutions for Isolation Issues start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_conversion low_conversion Low Conversion (High Starting Material) check_conversion->low_conversion High SM byproducts Good Conversion, Significant Byproducts check_conversion->byproducts Low SM catalyst_poison Catalyst Poisoning? (e.g., Sulfur, Thiols) low_conversion->catalyst_poison catalyst_inactive Catalyst Inactive? (Old, Improper Handling) low_conversion->catalyst_inactive insufficient_h2 Insufficient H₂ Pressure or Mass Transfer? low_conversion->insufficient_h2 isolation_issue Good Conversion, Low Isolated Yield byproducts->isolation_issue After Work-up harsh_conditions Conditions Too Harsh? (Temp/Pressure Too High) byproducts->harsh_conditions long_reaction Reaction Time Too Long? byproducts->long_reaction solubility Product Lost in Aqueous Phase? isolation_issue->solubility purification Purification Method Inefficient? isolation_issue->purification

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Problem 1: Low or No Conversion of Phloroglucinol

Symptom: Post-reaction analysis (TLC, GC-MS, ¹H NMR) of the crude mixture shows a significant amount of unreacted phloroglucinol.

Potential Cause A: Catalyst Deactivation/Poisoning

  • Expertise & Causality: Heterogeneous catalysts like Ru/C are highly susceptible to poisoning. Trace impurities in the starting material, solvent, or even from the reaction vessel can irreversibly bind to the active metal sites, preventing hydrogen activation and substrate binding. Sulfur-containing compounds (thiols, thioethers), strong chelating agents, or halide ions are common culprits.[5][6]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use high-purity phloroglucinol and solvents. If the purity is questionable, consider recrystallizing the phloroglucinol before use.

    • "Poison Scavenging" Technique: If a trace impurity is suspected, a useful trick is to perform a pre-treatment. Add a small, sacrificial amount of catalyst to the reaction mixture, stir for 30 minutes at room temperature, and then filter it off. The idea is that the poison will bind to this initial batch of catalyst.[5] Then, add a fresh charge of catalyst to the filtrate and proceed with the hydrogenation.

    • Use a New Catalyst Batch: Catalysts have a finite shelf life and can slowly deactivate upon exposure to air and moisture. Always use a fresh bottle of catalyst if you suspect the current one is old or has been handled improperly.[6]

Potential Cause B: Insufficient Hydrogen Pressure or Mass Transfer

  • Expertise & Causality: The hydrogenation rate is dependent on the concentration of both hydrogen and the substrate at the catalyst surface. This is a triphasic system (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is critical for mass transfer. If hydrogen cannot reach the active sites, the reaction will stall.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure your high-pressure reactor is properly sealed and can maintain the target pressure throughout the reaction.[7] Perform a leak test with an inert gas like nitrogen before introducing hydrogen.[7]

    • Increase Stirring Rate: Vigorous stirring is essential to facilitate the transport of hydrogen from the gas phase into the solution and to the catalyst surface.[6] Ensure your stir bar or mechanical stirrer is creating a significant vortex.

    • Increase Hydrogen Pressure: If the reaction is slow, a modest increase in hydrogen pressure (e.g., from 40 bar to 60 bar) can significantly increase the reaction rate, provided your equipment is rated for it.[1]

    • Purge System Thoroughly: Before introducing hydrogen, the reactor must be purged multiple times with an inert gas (nitrogen or argon) to remove all oxygen. Oxygen can damage the catalyst and create a significant safety hazard with hydrogen.[8]

Problem 2: Significant Byproduct Formation (Good Conversion)

Symptom: Analysis of the crude mixture shows little remaining phloroglucinol, but the desired this compound is a minor component in a complex mixture.

Potential Cause: Over-reduction (Hydrodeoxygenation)

  • Expertise & Causality: The C-O bonds of the hydroxyl groups can be cleaved under hydrogenation conditions, especially at higher temperatures or with extended reaction times. This process, known as hydrodeoxygenation or hydrogenolysis, is a common side reaction that leads to cyclohexanediols and cyclohexanol.[3] The reaction pathway is illustrated below.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most effective variable to control selectivity. Lower the temperature in 10-15 °C increments (e.g., from 120 °C to 100 °C) to find the optimal point where the aromatic ring is reduced but the hydroxyl groups remain intact.

    • Monitor Reaction Progress: Do not run the reaction for a fixed time blindly. Take aliquots periodically (if your reactor allows) and analyze by TLC or GC to determine when the starting material is consumed. Stop the reaction immediately at that point to prevent further reduction of the product.

    • Consider a Different Catalyst: While Ru/C is generally selective, other catalysts could be explored. For instance, rhodium-based catalysts may offer different selectivity profiles. However, this should be considered a secondary optimization step after temperature and time are explored.

Reaction Pathway and Side Products

ReactionPathway phloroglucinol Phloroglucinol intermediates Partially Hydrogenated Intermediates phloroglucinol->intermediates + 3 H₂ (Incomplete Reaction) product This compound (Desired Product) intermediates->product Complete Hydrogenation side_product1 1,3-Cyclohexanediol product->side_product1 + H₂ (Hydrodeoxygenation) - H₂O (Harsh Conditions) side_product2 Cyclohexanol side_product1->side_product2 + H₂ (Further Hydrodeoxygenation) - H₂O

Caption: Synthesis pathway showing desired product and common over-reduction side products.

Problem 3: Low Isolated Yield After Work-up

Symptom: The crude reaction analysis shows a clean, high-yield conversion to the product, but the mass of the final, isolated solid is disappointingly low.

Potential Cause: Product Loss During Work-up and Purification

  • Expertise & Causality: this compound is a polyol, making it highly polar and very soluble in water and other polar solvents like methanol and ethanol.[1] If the work-up involves aqueous washes or extractions, a significant amount of the product can be lost to the aqueous phase. Furthermore, its high polarity and multiple hydrogen-bonding sites can make it difficult to crystallize, sometimes resulting in viscous oils.[9][10]

  • Troubleshooting Steps:

    • Avoid Aqueous Work-up if Possible: After filtering off the solid catalyst, the primary purification step should be the removal of the solvent under reduced pressure.

    • Optimize Crystallization:

      • Solvent System: Try to crystallize the crude product from a solvent system where it has high solubility when hot and low solubility when cold. A mixture of a soluble solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., ethyl acetate, diethyl ether, or hexane) is often effective.

      • Technique: Dissolve the crude oil in a minimum amount of hot alcohol. While warm, slowly add the anti-solvent until the solution just begins to turn cloudy. Allow it to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.

    • Use Brine for Extractions: If an aqueous wash is unavoidable (e.g., to remove salts), use a saturated sodium chloride solution (brine) instead of pure water. The high salt concentration will decrease the solubility of the polar organic product in the aqueous layer, a phenomenon known as "salting out."

    • Back-Extraction: After an extraction with an organic solvent (like ethyl acetate), save the aqueous layer and "back-extract" it several times with fresh portions of the organic solvent to recover any dissolved product.

    • Consider Chromatography: If crystallization fails, flash column chromatography on silica gel can be used.[10] However, due to the product's high polarity, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Note that this can lead to some loss of material on the column.[10]

Section 3: Key Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and conduct a thorough safety review before beginning any experiment.

Protocol 3.1: Standard Catalytic Hydrogenation of Phloroglucinol

This protocol is based on literature procedures that report high yields.[1][2]

  • Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar or mechanical stirrer, add phloroglucinol (e.g., 5.0 g, 39.6 mmol).

  • Catalyst and Solvent Addition: Add 10% Ru/C catalyst (e.g., 0.5 g, 10% w/w). Add anhydrous isopropyl alcohol (e.g., 100 mL).

  • System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times to remove all atmospheric oxygen.[7]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar / ~725 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Reaction: Maintain the temperature and pressure, monitoring for hydrogen uptake. The reaction is typically complete within 24 hours.

  • Shutdown and Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor three times with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the solid Ru/C catalyst. Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it immediately with water while still wet.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization as described in Section 2, Problem 3.

Protocol 3.2: Post-Reaction Purification by Crystallization
  • Dissolution: Transfer the crude product (often a waxy solid or thick oil) to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol or isopropanol with swirling until the solid completely dissolves.

  • Anti-Solvent Addition: While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes persistently turbid. Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain pure this compound.

Section 4: References

  • Smolecule. (2023, July 17). Buy this compound | 13314-30-2. Available at: --INVALID-LINK--

  • Reddit r/chemistry Community. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Available at: --INVALID-LINK--

  • ChemicalBook. 1,3,5-Cyclohexanetrione synthesis. (n.d.). Available at: --INVALID-LINK--

  • ChemicalBook. This compound synthesis. (n.d.). Available at: --INVALID-LINK--

  • Organic Reaction Mechanisms. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: --INVALID-LINK--

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: --INVALID-LINK--

  • De Kimpe, N., et al. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(iv), 46-50. Available at: --INVALID-LINK--

  • Reddit r/Chempros Community. (2022, January 21). Hydrogenation reaction tips and tricks. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Phloroglucinol. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrogenation of Phloroglucinol. [Diagram]. Available at: --INVALID-LINK--

  • HJ-Reactor. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: --INVALID-LINK--

  • De Kimpe, N., et al. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ResearchGate. [PDF]. Available at: --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound (cis- and trans- mixture) 95.0+%, TCI America™. Available at: --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound 2041-15-8. Available at: --INVALID-LINK--

References

identification and minimization of byproducts in 1,3,5-Cyclohexanetriol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,5-Cyclohexanetriol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile polyol. Here, we address common challenges, provide in-depth explanations for byproduct formation, and offer validated strategies for minimization and troubleshooting.

Section 1: Synthesis of this compound via Phloroglucinol Reduction

The most common route to this compound is the catalytic hydrogenation of phloroglucinol. While seemingly straightforward, this reaction is fraught with potential pitfalls related to incomplete conversion, over-reduction, and lack of stereocontrol.

Q1: My hydrogenation of phloroglucinol is stalling, or the conversion is very low. What are the common causes and how can I fix this?

A1: Incomplete hydrogenation is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Phloroglucinol, the starting material, is a phenolic compound, and trace impurities can act as catalyst poisons.

Causality: The catalytic cycle for aromatic hydrogenation requires a clean, active metal surface (e.g., Ruthenium, Rhodium, Nickel) to adsorb both hydrogen and the aromatic ring. If the catalyst surface is blocked or its electronic properties are altered by contaminants, the reaction rate will plummet.

Troubleshooting Guide for Incomplete Hydrogenation

Potential Cause Explanation Recommended Solution
Catalyst Poisoning Sulfur, nitrogen, or halogen-containing compounds in the starting material or solvent can irreversibly bind to the catalyst's active sites.Purify the phloroglucinol starting material (e.g., by recrystallization or activated carbon treatment). Use high-purity, hydrogen-scrubbed solvents.
Insufficient Catalyst Loading The ratio of catalyst to substrate is too low for the reaction scale or desired timeframe.Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For a benchmark, a 10% Ru/C loading has been used effectively.[1]
Low Hydrogen Pressure The concentration of dissolved hydrogen is insufficient to maintain a high reaction rate, especially as the reaction proceeds and the substrate concentration decreases.Increase hydrogen pressure. Pressures around 7600 Torr (approx. 10 MPa or 100 atm) are commonly reported for this conversion.[1][2]
Poor Mass Transfer Inefficient stirring can lead to a "hydrogen-starved" state near the catalyst surface, making it seem like the reaction has stopped.Ensure vigorous stirring or agitation to maximize the gas-liquid-solid interface. Use a baffled reaction vessel if possible.
Incorrect Temperature While hydrogenation is often exothermic, an initial energy input may be needed. Conversely, excessively high temperatures can sometimes promote side reactions or catalyst degradation.A moderate temperature of around 120°C has been shown to be effective.[1] However, optimization may be required based on the specific catalyst and setup.
Q2: My final product is a mixture of stereoisomers (cis and trans). How can I control the stereoselectivity of the reduction?

A2: The formation of multiple stereoisomers is intrinsic to the reduction of phloroglucinol due to its unique electronic structure and the mechanism of hydrogenation.

Mechanistic Insight: Phloroglucinol exists in equilibrium with its keto tautomer, cyclohexane-1,3,5-trione.[3][4] The reduction of this keto-enol mixture, combined with the stepwise addition of hydrogen to the aromatic ring from the catalyst surface, can lead to different diastereomers. The two primary isomers are the cis,cis (all hydroxyl groups on the same face) and cis,trans forms.

Strategies for Stereocontrol:

  • Catalyst Selection: The choice of catalyst is paramount.

    • Ruthenium on Carbon (Ru/C): Often used for aromatic ring hydrogenation and can provide good yields, but may produce a mixture of isomers.[1]

    • Rhodium on Alumina (Rh/Al₂O₃): This catalyst has been reported to favor the formation of all-cis isomers in the hydrogenation of substituted phenols and benzenetriols, potentially by influencing the orientation of the substrate on the catalyst surface.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the tautomeric equilibrium of the starting material and the binding of intermediates to the catalyst, thereby affecting the stereochemical outcome. Protic solvents like isopropyl alcohol or water are common.[1][5]

  • Purification: Since achieving perfect stereoselectivity can be difficult, separating the isomers post-reaction is often necessary. The cis,cis isomer, for example, can be isolated as a dihydrate.[6]

G cluster_0 Synthesis Workflow Phloroglucinol Phloroglucinol (Keto-Enol Tautomers) Reactor High-Pressure Reactor (H₂, Catalyst, Solvent, Temp) Phloroglucinol->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Complete Crude Crude Product (Isomer Mixture) Filtration->Crude Purification Purification (Crystallization / Chromatography) Crude->Purification Product Isolated Isomer(s) (e.g., cis,cis-1,3,5-CHT) Purification->Product G CHT 1,3,5-CHT Reagent + R-COCl (1 eq.) CHT->Reagent Elimination Cyclohexene Derivatives CHT->Elimination Mono Mono-ester (Desired Product) Reagent->Mono Selective Conditions Di Di-ester (Byproduct) Mono->Di Excess Reagent Tri Tri-ester (Byproduct) Di->Tri Excess Reagent Conditions Harsh Conditions (High Temp / Strong Acid) Conditions->CHT

References

degradation pathways and stability issues of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for 1,3,5-Cyclohexanetriol. This guide is designed for researchers, scientists, and drug development professionals who are actively using this versatile polyol in their experiments. As a key building block in various synthetic pathways, understanding its stability and potential degradation is crucial for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.

Part 1: Core Stability Profile and Degradation Pathways

This compound, a tri-substituted cyclic alcohol, is susceptible to degradation through several pathways, primarily driven by its hydroxyl functional groups. The most common degradation routes are oxidation and dehydration, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Predicted Degradation Pathways

Based on the chemical structure of this compound, we can predict two primary degradation pathways:

  • Oxidation: The secondary hydroxyl groups are prone to oxidation to form corresponding ketones. Further oxidation could potentially lead to ring-opening products.

  • Dehydration: Under acidic conditions and/or elevated temperatures, the loss of one or more water molecules can lead to the formation of cyclohexadienes or other unsaturated species.

The following diagram illustrates these potential degradation routes:

DegradationPathways A This compound B Oxidation Products (e.g., Hydroxy-ketones, Tri-ketone) A->B Oxidizing agents (e.g., H2O2, light, heat) C Dehydration Products (e.g., Cyclohexadienols, Phenol) A->C Acidic conditions, High temperature D Ring-Opening Products (e.g., Dicarboxylic acids) B->D Harsh oxidation

Caption: Predicted degradation pathways of this compound.

Part 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the handling, storage, and use of this compound.

Issue: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Question: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What could be the cause?

Answer:

Unexpected peaks are often indicative of degradation products or impurities. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify the Purity of the Starting Material

  • Action: Always begin by analyzing a freshly prepared solution of your this compound standard.

  • Rationale: This will help you differentiate between impurities present in the starting material and degradation products formed during your experiment. Commercial sources may contain isomers or residual synthesis reagents.[1][2]

Step 2: Investigate Potential Degradation Pathways

  • Oxidation:

    • Symptoms: Appearance of peaks with shorter retention times in reversed-phase HPLC, potentially corresponding to more polar, oxidized species. In GC-MS, you might observe fragments corresponding to the loss of hydrogen.

    • Causality: Exposure to atmospheric oxygen, light, or trace metal ions can catalyze oxidation. The secondary alcohol groups are susceptible to oxidation to ketones.[3][4][5][6]

    • Troubleshooting:

      • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.

      • Solvent Purity: Use freshly distilled or high-purity solvents, degassed to remove dissolved oxygen.

      • Light Protection: Store solutions in amber vials or protect them from light.

  • Dehydration:

    • Symptoms: Appearance of less polar peaks in reversed-phase HPLC.

    • Causality: Acid-catalyzed dehydration is a common reaction for alcohols.[7][8][9][10][11] Trace acidic impurities in your reaction mixture or solvents can promote the elimination of water molecules to form unsaturated compounds.

    • Troubleshooting:

      • pH Control: Ensure your solvents and reaction mixtures are at a neutral or slightly basic pH if dehydration is a concern.

      • Temperature Control: Avoid excessive temperatures during sample preparation and analysis, as heat can accelerate dehydration.

Step 3: Analytical Method Considerations

  • For highly polar degradation products: Standard reversed-phase HPLC with C18 columns may provide poor retention.[12][13][14][15]

    • Recommendation: Consider using a more polar stationary phase (e.g., polar-embedded or polar-endcapped columns) or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13][14][15]

Issue: Poor Reproducibility in Experimental Results

Question: I am getting inconsistent results in my experiments involving this compound. What could be the reason?

Answer:

Poor reproducibility is often linked to the instability of one of the reagents. Given the susceptibility of this compound to degradation, its stability is a primary suspect.

Troubleshooting Workflow:

ReproducibilityWorkflow A Poor Reproducibility Observed B Hypothesis: This compound Degradation A->B C Check Storage Conditions: - Temperature - Light Exposure - Atmosphere B->C D Analyze a Freshly Prepared vs. Aged Solution C->D E Significant Difference? D->E F YES: Implement stricter handling and storage protocols E->F Yes G NO: Investigate other experimental variables E->G No

Caption: Workflow for troubleshooting poor reproducibility.

Key Considerations:

  • Solution Stability: Prepare fresh solutions of this compound for each experiment, especially if working in aqueous or protic solvents. Its stability in solution can be limited.

  • pH of the Medium: The pH of your reaction mixture or formulation can significantly impact the stability of this compound. Acidic conditions can promote dehydration, while strongly basic conditions might facilitate other reactions.

  • Temperature Fluctuations: Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions in aliquots to minimize this.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[16] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q2: How can I monitor the degradation of this compound in my samples?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful technique.

  • Method Development: Develop a gradient HPLC method that can separate the polar this compound from its less polar dehydration products and more polar oxidation products. A polar-modified C18 column or a HILIC column can be beneficial.[12][13][14][15]

  • Forced Degradation Studies: To confirm that your method is stability-indicating, perform forced degradation studies. Expose solutions of this compound to acidic, basic, oxidative, and photolytic stress conditions to generate potential degradation products. Your analytical method should be able to resolve the parent compound from all significant degradation peaks.

Q3: What are the likely degradation products I should look for?

A3: Based on chemical principles, the following are potential degradation products:

Degradation PathwayPotential ProductsExpected Mass (Da)Analytical Considerations
Oxidation 1,3-Dihydroxy-5-cyclohexanone130.14More polar than the parent.
Cyclohexane-1,3,5-trione126.11Significantly more polar.
Dehydration Cyclohexadiene-diols114.14Less polar than the parent.
Phenol (after tautomerization)94.11Aromatic, less polar.

Q4: Can I use spectroscopic methods like NMR or IR to detect degradation?

A4: Yes, spectroscopic methods can provide valuable information:

  • ¹H and ¹³C NMR: The appearance of new signals in the olefinic region (for dehydration products) or changes in the chemical shifts of the carbons bearing hydroxyl groups can indicate degradation.[17][18][19]

  • FT-IR: The appearance of a strong carbonyl (C=O) stretch (around 1700-1725 cm⁻¹) would be a clear indication of oxidation to a ketone. A broad O-H stretch is characteristic of the parent compound.[20]

Q5: Are there any known incompatibilities of this compound with common excipients or reagents?

A5: While specific incompatibility studies for this compound are not widely published, general chemical principles apply:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents (e.g., permanganates, dichromates) as this will lead to rapid oxidation.[4][6]

  • Strong Acids: Strong acids will catalyze dehydration, especially at elevated temperatures.[7][11]

  • Reagents for Esterification/Etherification: Be aware that the hydroxyl groups can react with acyl halides, anhydrides, and alkyl halides under appropriate conditions.[21]

Part 4: Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound
  • Accurately weigh the required amount of solid this compound in a clean, dry weighing boat.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of the desired solvent (e.g., methanol, water) to dissolve the solid.

  • Once dissolved, dilute to the final volume with the solvent.

  • Mix the solution thoroughly.

  • For aqueous solutions, consider filtering through a 0.22 µm filter to remove any particulates.

  • Use the solution immediately or store it under appropriate conditions (cool, dark, and inert atmosphere if necessary).

Protocol 2: Forced Degradation Study - Acidic Conditions
  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

References

Technical Support Center: Resolving Peak Co-elution in HPLC Analysis of Cyclohexanetriol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced HPLC applications. As Senior Application Scientists, we understand that the analysis of highly polar, structurally similar compounds like cyclohexanetriol isomers presents significant chromatographic challenges. These molecules' low hydrophobicity and subtle structural differences often lead to poor retention and peak co-elution in conventional reversed-phase liquid chromatography (RPLC).

This guide is designed to provide you with expert, field-proven insights and systematic troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses the most common issues encountered during the HPLC analysis of cyclohexanetriol isomers in a direct question-and-answer format.

Q1: My cyclohexanetriol isomers are eluting together near the solvent front in my C18 column. How can I get them to retain on the column?

A1: This is a classic sign that your analytical approach is not suited for highly polar analytes. Cyclohexanetriols, being small and hydrophilic, have very little interaction with nonpolar stationary phases like C18 or C8.[1] In reversed-phase chromatography, this results in minimal or no retention. The primary solution is to switch to a chromatographic mode designed for polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (>70%).[2] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like cyclohexanetriols, partition into this layer and are retained.[3] The elution is then achieved by increasing the concentration of the aqueous component in the mobile phase.[4][5]

Key Takeaway: Forgetting to retain polar compounds, standard RPLC is often ineffective. HILIC is the go-to technique as it is specifically designed for such molecules, offering excellent retention and alternative selectivity.[6]

Q2: I've switched to a HILIC column and I'm seeing retention, but my isomers are still co-eluting. How can I improve the separation (selectivity)?

A2: Achieving retention is the first step; now the focus shifts to improving selectivity (α), which is a measure of the difference in interaction between the isomers and the stationary phase.[7] When isomers co-elute despite adequate retention, it means the current column and mobile phase chemistry cannot differentiate between them.[8] You have several powerful tools to alter selectivity.

The most effective way to resolve co-eluting peaks is often to change the stationary phase.[9] Different HILIC phases offer unique retention mechanisms beyond simple partitioning, including hydrogen bonding and dipole-dipole interactions.[3]

HILIC Stationary Phase Primary Interaction Mechanisms Ideal For
Unbonded Silica Hydrogen bonding, strong cation exchange properties from silanols.[4]Basic or neutral polar isomers.
Amide (e.g., Acclaim HILIC-10) Hydrogen bonding, dipole-dipole interactions.[3][4]A broad range of neutral and charged polar compounds. Good starting point.
Diol Hydrogen bonding.Offers different selectivity compared to silica or amide phases.[2]
Zwitterionic (e.g., ZIC-HILIC) Electrostatic interactions, hydrogen bonding, partitioning.[6]Enhanced specificity for charged or zwitterionic polar analytes.[6]

Actionable Step: If you are using an amide column, switching to a bare silica or a zwitterionic column will introduce different chemical interactions that can resolve the co-eluting isomers.[10][11]

While less impactful than changing the column, mobile phase optimization is a crucial secondary step.[12]

  • Adjust Buffer Concentration: In HILIC, increasing the salt concentration in the mobile phase can enhance the thickness of the aqueous layer on the stationary phase, which may increase retention and alter selectivity.[2]

  • Change Mobile Phase pH: Adjusting the pH can alter the ionization state of residual silanol groups on the stationary phase or the analytes themselves if they have ionizable functional groups, thereby changing electrostatic interactions and retention.[10][13][14]

  • Switch the Organic Modifier: While acetonitrile is the most common solvent in HILIC, in some cases, substituting it with another polar solvent can provide different selectivity. However, this is less common and should be approached with caution.

Temperature is a powerful yet often underutilized parameter for optimizing selectivity.[15]

  • Lowering Temperature: Generally, reducing the column temperature increases retention and can improve the resolution of isomers.[15][16] This is particularly effective for compounds with constrained molecular structures.

  • Increasing Temperature: Raising the temperature decreases solvent viscosity, allowing for faster flow rates, and can also change selectivity.[17] The effect of temperature is compound-specific, so it must be evaluated empirically.[16]

The following workflow provides a systematic approach to troubleshooting co-elution.

G cluster_0 Troubleshooting Workflow for Isomer Co-elution cluster_1 Primary Strategy: Alter Selectivity (α) start Co-elution Observed (Rs < 1.5) check_k Is Retention Factor (k') Adequate (1 < k' < 10)? start->check_k no_k No: Switch to HILIC Mode (e.g., from C18) check_k->no_k No yes_k Yes check_k->yes_k Yes change_column 1. Change Stationary Phase (e.g., Amide -> Silica or ZIC-HILIC) modify_mp 2. Modify Mobile Phase (Adjust pH / Buffer Conc.) change_column->modify_mp If co-elution persists change_temp 3. Adjust Temperature (Try 10-15°C lower) modify_mp->change_temp For fine-tuning end_node Baseline Resolution (Rs ≥ 1.5) change_temp->end_node no_k->change_column yes_k->change_column

Caption: A systematic workflow for resolving co-eluting peaks.

Q3: I need to separate the stereoisomers (enantiomers) of a specific cyclohexanetriol. Will a standard HILIC column work?

A3: No. Enantiomers have identical physical and chemical properties in an achiral environment, meaning they will not be separated on standard (achiral) HPLC columns, including HILIC columns.[18] To resolve enantiomers, you must introduce a chiral selector into the system. The most practical and widely used approach is Chiral HPLC , which employs a Chiral Stationary Phase (CSP).[10][19]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[18] One enantiomer will form a more stable complex, leading to a longer retention time and resulting in separation.

For cyclohexanetriol isomers, the most successful CSPs are typically:

  • Polysaccharide-based CSPs: These are derived from cellulose or amylose and offer broad applicability for a wide range of chiral compounds.[19] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical structure of the polysaccharide.[19]

  • Macrocyclic Antibiotic-based CSPs: These phases provide unique selectivity due to their complex structures, which offer multiple interaction sites.[19]

Starting Point for Chiral Method Development:

  • Column Screening: Screen your racemate on several polysaccharide-based CSPs under normal phase, polar organic, and reversed-phase conditions.

  • Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., hexane/isopropanol in normal phase) and the concentration of additives (e.g., trifluoroacetic acid or diethylamine).

Frequently Asked Questions (FAQs)
  • Q: When should I consider chemical derivatization?

    • A: Consider derivatization under two circumstances: (1) To improve detection sensitivity if your isomers lack a strong chromophore for UV detection, or (2) To improve chromatographic separation.[20][21] By reacting the hydroxyl groups of the cyclohexanetriol with a suitable reagent, you can create a derivative that is less polar and more amenable to reversed-phase chromatography, or one that has altered stereochemistry, which can aid in separation.[22] This is an advanced technique that adds complexity but can solve otherwise intractable separation problems.

  • Q: Can I use techniques other than HPLC?

    • A: Yes. Supercritical Fluid Chromatography (SFC) is an excellent alternative for separating polar and chiral compounds.[23][24] SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[25] It offers very fast, efficient separations and is considered a "green" technology due to reduced organic solvent consumption.[25][26] SFC is particularly powerful for chiral separations.[23]

  • Q: How can I confirm that I have two co-eluting peaks and not just a single broad peak?

    • A: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can scan across the entire peak; if the UV spectra at the upslope, apex, and downslope are not identical, it indicates the presence of more than one compound.[7][8] Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across the peak, confirming co-elution.[7]

Experimental Protocols
Protocol 1: Universal HILIC Method Development Screening

This protocol provides a starting point for separating polar cyclohexanetriol isomers.

  • Column Selection:

    • Primary Screening Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 3 µm).

    • Secondary Screening Column (if co-elution occurs): Unbonded Silica HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Sample Diluent: 75:25 Acetonitrile:Methanol. Note: The sample diluent should match the initial mobile phase conditions as closely as possible to avoid peak distortion.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as cyclohexanetriols lack a UV chromophore.

  • Gradient Program:

    • Run a broad scouting gradient to determine the elution profile.

      • 0-1 min: 95% B

      • 1-12 min: 95% to 60% B

      • 12-13 min: 60% to 95% B

      • 13-18 min: 95% B (re-equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution of closely eluting peaks.[27] If peaks are still co-eluting, switch to the secondary column and repeat the screening.

References

Technical Support Center: Chiral Separation of 1,3,5-Cyclohexanetriol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of 1,3,5-Cyclohexanetriol isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these highly polar, structurally similar stereoisomers. As a small, flexible molecule with multiple chiral centers, this compound presents a unique challenge that demands a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide moves beyond generic advice to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your separation. We will explore the causality behind experimental choices, ensuring that every step you take is informed by sound scientific principles.

Understanding the Challenge: The Stereoisomers of this compound

This compound can exist as two primary diastereomers: the cis isomer (cis-1,3,5-Cyclohexanetriol) and the trans isomer (trans-1,3,5-Cyclohexanetriol)[1][2].

  • cis-1,3,5-Cyclohexanetriol: This isomer possesses a plane of symmetry and is therefore an achiral meso compound.

  • trans-1,3,5-Cyclohexanetriol: This isomer lacks a plane of symmetry and exists as a pair of enantiomers.

The primary analytical goal is often to separate the cis (meso) isomer from the two trans enantiomers, and subsequently, to resolve the trans enantiomers from each other. Their high polarity and conformational flexibility make achieving baseline resolution a non-trivial task that is highly dependent on the specific interactions between the analytes, the chiral stationary phase (CSP), and the mobile phase.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: I am seeing poor or no resolution between my this compound isomers. Where do I start?

This is the most common challenge and typically points to a mismatch between the analyte and the chromatographic system. The solution involves a systematic evaluation of the core separation parameters.

Possible Cause 1: Inadequate Chiral Stationary Phase (CSP)

  • Expert Explanation: Chiral recognition is predicated on the formation of transient, diastereomeric complexes between the analyte and the CSP.[3][4] The architecture of the CSP must provide the necessary interaction points (e.g., hydrogen bonding sites, steric hindrance) to differentiate between the subtle structural differences of the isomers. For highly functionalized, flexible molecules like cyclohexanetriols, polysaccharide-based CSPs are the most versatile and successful starting point due to their complex three-dimensional chiral cavities.[5][6][7]

  • Solution Pathway:

    • Prioritize Polysaccharide-Based Columns: Begin your screening with columns based on cellulose or amylose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors.[6][8] These phases offer a wide range of interaction mechanisms, including hydrogen bonds, dipole-dipole, and steric interactions, which are crucial for resolving polyols.[6]

    • Consider Immobilized Phases: If you anticipate using a wide range of solvents (e.g., chlorinated solvents or THF) for method development, choose an immobilized polysaccharide CSP. These columns offer enhanced chemical robustness and prevent the chiral selector from stripping, unlike older coated phases.[9][10]

    • Evaluate Cyclodextrin-Based Columns: If polysaccharide columns fail, derivatized β-cyclodextrin columns can be an alternative.[11][12] These CSPs work via an inclusion-complex mechanism, where part of the analyte fits into the hydrophobic cyclodextrin cavity, while interactions at the rim of the cavity provide enantioselectivity.[4]

Possible Cause 2: Suboptimal Mobile Phase Composition

  • Expert Explanation: The mobile phase modulates the interaction between the analyte and the CSP. If the mobile phase is too strong, the analyte will have insufficient residence time on the column to be resolved, eluting near the void volume. If it is too weak, retention times will be excessively long, leading to peak broadening that obscures any potential separation.[10]

  • Solution Pathway:

    • Start with Normal Phase (NP) or Polar Organic Mode: For a polar analyte like this compound, NP or polar organic modes are often the most successful.

      • Normal Phase: A typical starting point is a mixture of an alkane (n-hexane or n-heptane) with an alcohol modifier (2-propanol or ethanol).[10] Begin with a high percentage of alkane (e.g., 90%) and gradually increase the alcohol content (e.g., to 85:15, 80:20) to reduce retention and improve resolution.

      • Polar Organic Mode: This involves using 100% polar solvents like methanol, ethanol, or acetonitrile. This mode is particularly useful for highly polar compounds that have poor solubility in NP systems.[13]

    • Explore Reversed-Phase (RP) Conditions: While less common for this specific analyte, RP should not be discounted, especially on modern immobilized CSPs.[14] An RP mobile phase (e.g., water/acetonitrile or water/methanol) can offer a completely different selectivity profile.[8][14]

    • Fine-Tune the Modifier: The choice of alcohol modifier in NP can be critical. Ethanol often provides different selectivity compared to 2-propanol due to its different hydrogen bonding characteristics.[4] Systematically testing different alcohols can unlock resolution.

Possible Cause 3: Inappropriate Column Temperature

  • Expert Explanation: Chiral separations are often thermodynamically driven. The Gibbs free energy difference (Δ(ΔG)) between the diastereomeric complexes formed by the enantiomers and the CSP dictates the separation. Lowering the temperature typically increases this energy difference, favoring the enthalpy (Δ(ΔH)) of the interaction and often leading to better resolution.[15][16] However, this is not universal; some separations are entropy-driven and benefit from higher temperatures.[16]

  • Solution Pathway:

    • Systematically Decrease Temperature: If you observe partial peak splitting, reduce the column temperature in increments (e.g., from 25°C to 15°C, then to 10°C). This is often the single most effective parameter for improving the resolution of difficult-to-separate enantiomers.[15]

    • Be Mindful of Kinetics: Lower temperatures increase mobile phase viscosity and slow mass transfer, which can lead to broader peaks and higher backpressure.[17] You may need to adjust the flow rate downwards to compensate.

    • Test Higher Temperatures if Lowering Fails: In some cases, increasing the temperature can improve peak efficiency and may even alter selectivity or reverse the elution order, providing a viable separation.[18]

Q2: I have some separation, but the peaks are tailing badly. What is causing this and how can I fix it?

Poor peak shape is usually a sign of undesirable secondary interactions or method parameter issues.

Possible Cause 1: Unwanted Ionic Interactions

  • Expert Explanation: The silica backbone of many CSPs has residual acidic silanol groups. If your analyte has any basic character, or if there are acidic/basic impurities, these can interact strongly with the silanols, causing peak tailing. Mobile phase additives are used to mask these sites and ensure a single, dominant interaction mechanism with the chiral selector.

  • Solution Pathway:

    • Use Additives for Basic Analytes: For compounds with amine functionalities, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[19] This neutralizes the acidic silanols.

    • Use Additives for Acidic Analytes: For compounds with carboxylic acid groups, add a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v). This suppresses the ionization of the analyte, leading to better peak shape.

    • Caution - "Additive Memory Effect": Be aware that additives, especially basic ones, can strongly adsorb to the stationary phase and affect subsequent analyses, even after flushing.[19][20] It is best to dedicate a column to methods using specific classes of additives.

Possible Cause 2: Sample Overload

  • Expert Explanation: Chiral stationary phases have a finite number of chiral recognition sites. Injecting too much sample mass saturates these sites, leading to a non-linear adsorption isotherm and characteristic triangular, fronting, or tailing peaks.[11]

  • Solution Pathway:

    • Reduce Injection Volume: Perform a dilution series. Reduce your sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves dramatically, you were likely overloading the column.

    • Optimize Sample Concentration: Find the highest concentration that does not compromise peak shape to maintain good signal-to-noise.

Possible Cause 3: Sample Solvent Effects

  • Expert Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause localized disruption of the chromatographic equilibrium at the column inlet. This leads to band broadening and distorted peaks.[10]

  • Solution Pathway:

    • Dissolve Sample in Mobile Phase: The ideal practice is to always dissolve your sample in the mobile phase itself.

    • Use a Weaker Solvent: If solubility is an issue, dissolve the sample in the weakest possible solvent that is still miscible with the mobile phase.

Frequently Asked Questions (FAQs)

  • Q: What are the absolute first steps for developing a method for this compound isomers?

    • A: The most efficient approach is a column screening study.[18] Select 3-4 polysaccharide-based CSPs from different manufacturers (e.g., an amylose and a cellulose-based column). Screen them using 2-3 mobile phase systems: a normal phase (Hexane/IPA), a polar organic (Methanol or Acetonitrile), and potentially a reversed-phase (Acetonitrile/Water). This broad initial screen has the highest probability of finding a condition that provides at least partial separation, which can then be optimized.[21]

  • Q: Should I start with Normal Phase or Reversed-Phase chromatography?

    • A: For polar analytes like this compound, Normal Phase or Polar Organic modes are generally more successful and should be your starting point.[10][13] Reversed-phase is a valuable alternative if NP fails or if your sample is in an aqueous matrix and you wish to inject it directly.[14]

  • Q: How critical is temperature control for this separation?

    • A: It is extremely critical. Small fluctuations in temperature can lead to significant shifts in retention time and selectivity.[15][18] A high-quality, thermostatted column compartment is mandatory for developing a robust and reproducible chiral method. As discussed, temperature is also a powerful tool for optimizing resolution.[16][17]

  • Q: When should I consider derivatization of the analyte?

    • A: Derivatization is a strategy of last resort but can be effective. If direct separation fails on all screened columns, you can derivatize the hydroxyl groups of the cyclohexanetriol with a chromophore-containing agent (e.g., a benzoyl or naphthoyl group). This increases hydrophobicity, introduces strong UV absorbance for better detection, and creates new interaction points (π-π stacking) that may facilitate separation on the CSP. However, this adds complexity, as you must ensure the derivatization reaction does not cause racemization.[3]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed-Phase)Rationale
Column Amylose or Cellulose-based CSPAmylose or Cellulose-based CSPImmobilized Polysaccharide CSPPolysaccharide phases offer broad selectivity for polar analytes.[5][6] Immobilized phases are required for RP stability.[10]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Methanol (100%)Acetonitrile / Water (50:50, v/v)These three modes cover a wide range of polarities and interaction mechanisms, maximizing the chance of initial success.[14][18]
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)A standard starting flow rate. Can be optimized later to balance speed and resolution.[10]
Temperature 25 °C25 °C25 °CA controlled, ambient starting point. Temperature should be a key parameter for optimization.[17][18]
Detection Low UV (e.g., 200-210 nm) or RIDLow UV (e.g., 200-210 nm) or RIDLow UV (e.g., 200-210 nm) or RIDCyclohexanetriol lacks a strong chromophore, requiring low wavelength UV or a Refractive Index Detector (RID).
Experimental Protocol: Column Flushing to Mitigate Memory Effects

This protocol is critical when switching between methods that use acidic and basic additives to prevent poor reproducibility.

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of a strong, neutral solvent compatible with the phase (e.g., 2-Propanol for NP-compatible columns, Ethanol for RP-compatible columns).

  • If a basic additive was used, flush with a mobile phase containing a neutral or slightly acidic component (if the phase allows) before equilibrating with the next mobile phase.

  • If an acidic additive was used, flush with a neutral mobile phase before switching to a basic method.

  • Always allow for extensive equilibration (at least 20-30 column volumes) with the new mobile phase before injecting any samples.[20] Insufficient equilibration is a major source of shifting retention times.

Visualization: Method Development Workflow

The following diagram illustrates a logical workflow for developing and troubleshooting the chiral separation of this compound isomers.

Chiral_Method_Dev cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_troubleshoot Phase 3: Troubleshooting Start Select 2-3 Polysaccharide CSPs (e.g., Amylose, Cellulose) Screen_MP Screen with Mobile Phases: 1. Hexane/IPA 2. Methanol 3. ACN/Water Start->Screen_MP Result Baseline Resolution Achieved? Screen_MP->Result Partial Separation? Optimize_MP Fine-tune Mobile Phase Ratio (e.g., adjust % IPA) Optimize_Temp Vary Temperature (e.g., 25°C -> 15°C -> 10°C) Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate Optimize_Temp->Optimize_Flow Check_Peak_Shape Poor Peak Shape? Optimize_Flow->Check_Peak_Shape Additives Introduce Additives (0.1%) (e.g., TFA or DEA) Check_Peak_Shape->Additives Yes Check_Overload Check for Overload (Dilute Sample) Check_Peak_Shape->Check_Overload No Additives->Result Check_Overload->Result Result->Optimize_MP Yes Success Method Validated Result->Success Yes Failure Consider Derivatization or Different CSP Class Result->Failure No

Caption: A systematic workflow for chiral method development and troubleshooting.

References

scale-up challenges for the industrial synthesis of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Synthesis of 1,3,5-Cyclohexanetriol

Welcome to the technical support center for the industrial synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up this valuable polyol. As a molecule with applications ranging from a precursor for functional materials to a chiral scaffold in pharmaceuticals, mastering its synthesis at scale is critical.[1] The predominant industrial route, the catalytic hydrogenation of phloroglucinol, presents unique challenges related to selectivity, process safety, and product purification.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables and their interplay. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the practical issues encountered in the lab and during pilot-plant scale-up.

Process Overview: From Phloroglucinol to this compound

The conversion of phloroglucinol to this compound is primarily achieved via heterogeneous catalytic hydrogenation. This process involves the reduction of the aromatic ring of phloroglucinol using high-pressure hydrogen gas in the presence of a metal catalyst. While seemingly straightforward, the process requires precise control to achieve high yield and stereoselectivity, particularly for the desired cis,cis-1,3,5-cyclohexanetriol isomer, which is the most thermodynamically stable form.[1]

G cluster_prep Stage 1: Preparation cluster_reaction Stage 2: Reaction cluster_workup Stage 3: Workup & Purification Phloroglucinol Phloroglucinol (Starting Material) Reactor High-Pressure Hydrogenation Reactor Phloroglucinol->Reactor Solvent Solvent (e.g., Isopropyl Alcohol) Solvent->Reactor Catalyst Catalyst (e.g., Ru/C) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration H₂, High Pressure High Temperature Evaporation Solvent Removal Filtration->Evaporation Crude Product Mixture Crystallization Crystallization/ Purification Evaporation->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: High-level workflow for the industrial synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by process stage to help you quickly identify and resolve common challenges.

Stage 1: Raw Materials and Reaction Setup

Q1: How critical is the purity of the phloroglucinol starting material?

A1: Extremely critical. Impurities in the phloroglucinol (CAS: 108-73-6) feedstock can act as catalyst poisons, drastically reducing reaction efficiency and catalyst lifetime.[2][3] Common problematic impurities include residual reagents from phloroglucinol synthesis or degradation products.

  • Expert Insight: We recommend performing a preliminary analysis (e.g., HPLC, NMR) on incoming raw material batches. Look for aromatic impurities that may compete for active sites on the catalyst or sulfur-containing compounds which are notorious poisons for noble metal catalysts. A simple test is to run a small-scale benchmark hydrogenation; a significant drop in performance compared to a high-purity standard indicates a raw material issue.

Q2: What is the best catalyst for this hydrogenation, and how do I choose a supplier?

A2: Ruthenium on a carbon support (Ru/C) is widely cited as an effective catalyst for this transformation, offering high activity and good selectivity.[1][4] However, other catalysts like rhodium on alumina (Rh/Al2O3) or Raney Nickel have also been used.[5][6]

The choice depends on your specific process goals (e.g., cost, desired stereoselectivity, and tolerance to impurities).

CatalystPrimary AdvantagesKey Considerations
5% Ru/C High activity, good selectivity for the all-cis isomer.Higher cost than nickel catalysts.
5% Rh/Al2O3 Can offer different selectivity profiles; may be more robust.Performance is highly dependent on the support material.
Raney Nickel Lower cost, widely available.Can be pyrophoric and requires careful handling.[7] May lead to more over-reduction byproducts.
  • Trustworthiness Validation: When sourcing a catalyst, request a Certificate of Analysis (CoA) that specifies metal loading, particle size distribution, and surface area. More importantly, request a sample and test it in your own system. Catalyst performance is not just about the metal; the properties of the support (e.g., carbon porosity) play a huge role in mass transfer and can vary significantly between suppliers.

Stage 2: The Hydrogenation Reaction

Q3: My reaction is stalling, and conversion is incomplete. What should I investigate?

A3: Incomplete conversion is a classic scale-up problem. The root cause typically falls into one of four categories:

  • Catalyst Deactivation: The catalyst may be poisoned (see Q1) or fouled by polymeric byproducts.

  • Insufficient Hydrogen Availability: This is a mass transfer limitation. At larger scales, ensuring hydrogen gas can dissolve into the liquid phase and reach the catalyst surface is challenging.

  • Inadequate Mixing: Poor agitation creates "dead zones" in the reactor where the catalyst, substrate, and hydrogen do not effectively interact.

  • Low Temperature/Pressure: The reaction may not have enough energy to overcome the activation barrier. Typical conditions involve elevated temperatures (e.g., 120°C) and high hydrogen pressures (e.g., >50 bar or 7600.51 Torr).[4]

G cluster_problem Problem cluster_causes Potential Root Causes Problem Incomplete Conversion Catalyst Catalyst Deactivation Problem->Catalyst MassTransfer Poor H₂ Mass Transfer Problem->MassTransfer Mixing Inadequate Mixing Problem->Mixing Conditions Incorrect T or P Problem->Conditions

Caption: Root causes for incomplete hydrogenation of phloroglucinol.

  • Troubleshooting Protocol:

    • Verify Conditions: Double-check that reactor temperature and pressure are at the target setpoints and stable.

    • Increase Agitation: Increase the stirrer speed. If the reaction rate increases, you were likely limited by mass transfer or mixing.

    • Check Hydrogen Supply: Ensure the hydrogen supply line is not blocked and the regulator is functioning correctly.

    • Test Catalyst: Safely extract a sample (if possible) and test its activity on a small scale. If it's inactive, poisoning or fouling is the likely culprit.

Q4: I'm seeing significant amounts of byproducts like cyclohexanol and resorcinol. How can I improve selectivity?

A4: This is a classic selectivity problem. The formation of these byproducts is due to over-hydrogenation or hydrodeoxygenation (removal of -OH groups), which is favored at higher temperatures.[8]

  • Expert Insight: To improve selectivity towards this compound, try a stepwise reduction in reaction temperature (e.g., in 10°C increments). While this may slow the reaction rate, it will significantly disfavor the hydrodeoxygenation pathways. You may need to compensate for the lower temperature by slightly increasing the catalyst loading or reaction time. This trade-off between reaction rate and selectivity is a key optimization parameter in process development.

Stage 3: Product Isolation and Purification

Q5: Catalyst filtration is slow and hazardous at scale. What is the best practice?

A5: Handling pyrophoric catalysts like Raney Nickel or even finely divided noble metal catalysts post-reaction is a major safety concern.[9][10] They can ignite upon exposure to air. The key is to maintain an inert atmosphere throughout the filtration process.

  • Protocol: Safe Catalyst Filtration

    • Inerting: Cool the reactor and purge the headspace thoroughly with an inert gas like nitrogen or argon to remove all hydrogen.

    • Closed-System Transfer: Use a closed-loop filtration system, such as a filter press or a contained Nutsche filter-dryer. This prevents the catalyst cake from being exposed to the atmosphere.

    • Wet Handling: Never handle the catalyst dry.[7] The catalyst should be kept wet with solvent throughout the transfer and filtration process.

    • Quenching: The recovered catalyst cake should be immediately transferred to a designated, labeled container and submerged in water or a compatible solvent for storage or disposal.

Q6: My product is highly soluble in water and most solvents, making crystallization difficult. How can I achieve high purity?

A6: This is a common challenge with polyhydroxylated compounds like this compound.[1] Standard crystallization may result in low yields.

  • Expert Insight:

    • Solvent/Anti-Solvent System: First, concentrate the filtrate to remove the bulk of the reaction solvent. Then, explore a solvent/anti-solvent crystallization method. A good starting point is to dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (like hot water or methanol) and then slowly add a less polar anti-solvent (like acetone or ethyl acetate) in which it is insoluble to induce precipitation.[11]

    • Telescoping: If the next step in your synthesis can tolerate minor impurities, consider "telescoping" the reaction.[12] This involves carrying the crude, solvent-free oil directly into the next reaction without full purification, which is a common industrial efficiency strategy.[12] This is only feasible if byproducts do not interfere with subsequent chemistry.

Stage 4: Process Safety

Q7: What are the top 3 safety hazards I must control during a hydrogenation scale-up?

A7: Hydrogenation reactions are energy-dense and carry significant risks if not properly managed.[13][14] The top three hazards are:

  • Fire & Explosion: Hydrogen gas is highly flammable over a wide concentration range in air (4-75%).[9] Any leak can create an explosive atmosphere.

  • Thermal Runaway: The reaction is exothermic.[9] If the cooling system fails or is inadequate for the scale, the reaction temperature can increase uncontrollably, leading to a dangerous pressure build-up and potentially vessel rupture.

  • Catalyst Handling: As discussed in Q5, many hydrogenation catalysts are pyrophoric and can ignite spontaneously in air.[7][10]

G cluster_main Hydrogenation Safety Protocol Start Start Reaction Setup Inert Purge Reactor with Nitrogen Start->Inert Add Charge Substrate, Solvent, Catalyst Inert->Add Seal Seal Reactor & Leak Test Add->Seal H2 Introduce H₂ to Target Pressure Seal->H2 Heat Heat to Reaction Temperature H2->Heat Monitor Monitor T, P, and H₂ Uptake Heat->Monitor Cool Cool Down Monitor->Cool Reaction Complete Vent Vent H₂ Safely Cool->Vent Purge2 Purge Reactor with Nitrogen Vent->Purge2 End Proceed to Workup Purge2->End

Caption: A simplified safety workflow for initiating a batch hydrogenation process.

  • Authoritative Grounding: It is imperative that all personnel receive training on handling flammable gases and pyrophoric materials.[10] All high-pressure equipment must be ASME-certified or equivalent.[9] Always conduct a thorough Process Hazard Analysis (PHA) before scaling up any hydrogenation reaction.

References

Validation & Comparative

A Strategic Guide to Scaffolds: 1,3,5-Cyclohexanetriol vs. myo-Inositol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of a core scaffold is a critical decision that dictates the trajectory of a synthetic route, influencing stereochemical outcomes, functionalization strategies, and overall efficiency. Among the C6 carbocyclic scaffolds, 1,3,5-Cyclohexanetriol and myo-inositol present a fascinating dichotomy. While structurally similar, their subtle differences in stereochemistry and hydroxyl group density lead to vastly different applications and synthetic considerations. This guide provides an in-depth comparative analysis to empower chemists in strategically selecting the optimal scaffold for their synthetic endeavors, from novel materials to complex, biologically active molecules.

Section 1: At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of each scaffold is paramount for practical application in the laboratory. These properties influence everything from solvent choice and reaction conditions to purification strategies.

PropertyThis compoundmyo-Inositol
Molecular Formula C₆H₁₂O₃[1]C₆H₁₂O₆[2]
Molecular Weight 132.16 g/mol [3]180.16 g/mol [4]
Melting Point ~245 °C (cis/trans mixture)[5]225-227 °C[6]
Appearance White to off-white crystalline powderWhite crystalline powder[4]
Solubility Soluble in water, ethanol, methanol[5]Highly soluble in water; sparingly soluble in ethanol, insoluble in ether, chloroform[4][6]
Symmetry/Chirality Exists as two stereoisomers: cis (achiral, meso) and trans (chiral, exists as a racemic mixture)[5]A meso compound, optically inactive despite having chiral centers, due to a plane of symmetry[6]
Number of Hydroxyls 36

The higher hydroxyl density of myo-inositol contributes to its excellent water solubility but can complicate its use in non-polar organic solvents. Conversely, this compound offers more balanced solubility, providing flexibility in a wider range of reaction media.

Section 2: The Synthetic Landscape: Accessibility and Preparation

The ease and method of obtaining the starting scaffold are crucial logistical and economic considerations in any synthetic campaign.

This compound: The Product of Reduction

This compound is most commonly synthesized via the hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[5][7] This reaction typically yields a mixture of the cis and trans stereoisomers, which can be separated by chromatography if a specific isomer is required.[8]

Caption: Synthesis of this compound.

Experimental Protocol: Hydrogenation of Phloroglucinol [3]

  • Setup: In a high-pressure autoclave, combine phloroglucinol (1 equivalent) and a ruthenium on carbon catalyst (10% Ru/C, ~5 mol%).

  • Solvent: Add isopropyl alcohol as the solvent.

  • Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to approximately 50 atm (760 psi). Heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 24 hours).

  • Workup: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a mixture of isomers.

  • Purification: If required, the cis and trans isomers can be separated by silica gel column chromatography.

myo-Inositol: Nature's Chiral Pool Starting Material

myo-Inositol is the most common stereoisomer of inositol and is abundant in nature, particularly in plants where it serves as a phosphate storage molecule in the form of phytic acid.[9] It is commercially produced by the hydrolysis of phytate from sources like corn steep liquor.[10] This ready availability makes it an inexpensive and highly valuable chiral starting material for a vast array of complex syntheses.[11] De novo synthesis from glucose-6-phosphate is the biological route but is less common for laboratory-scale preparation.[6][12]

Section 3: Strategic Considerations in Synthesis: A Comparative Analysis

The choice between these two scaffolds hinges on the specific synthetic goal, particularly the desired level of stereochemical complexity and the intended functionalization pattern.

Symmetry and Stereocontrol
  • This compound: The C3v symmetry of the cis isomer makes it an ideal trivalent scaffold.[13] This is highly advantageous for creating symmetrical molecules such as tripodal ligands for coordination chemistry, dendrimers, or multivalent systems for probing biological interactions.[14] Its simpler stereochemical profile is a benefit when intricate stereocontrol is unnecessary, streamlining the synthetic route.

  • myo-Inositol: As a densely functionalized chiral molecule, myo-inositol is a powerhouse for asymmetric synthesis.[15][16] Its rich stereochemical information can be elegantly transferred to complex targets. However, harnessing this potential requires sophisticated protecting group strategies to differentiate its six hydroxyl groups (one axial, five equatorial).[6][17] Regioselective protection is the cornerstone of inositol chemistry, allowing chemists to unmask specific hydroxyls for subsequent reactions.[11][18]

Caption: Regioselective protection of myo-inositol.

Applications in Drug Discovery and Materials Science

The distinct structural features of each scaffold have led to their use in different fields.

  • This compound: Its derivatives have found applications in:

    • Materials Science: As a precursor for liquid crystals and polymers.[5] The rigid cyclohexane core provides a stable framework for constructing ordered materials.[13]

    • Energetic Materials: As a building block for compounds like 1,3,5-trinitrocyclohexane.

    • Medicinal Chemistry: As a non-aromatic scaffold to create multivalent ligands or to replace phenyl rings in drug candidates to improve physicochemical properties like solubility and metabolic stability.

  • myo-Inositol: Its biological significance makes it a cornerstone in medicinal chemistry and chemical biology.[19][20][21] Key applications include:

    • Signal Transduction Research: Synthesis of phosphorylated derivatives like inositol 1,4,5-trisphosphate (IP₃) and phosphatidylinositol phosphates (PIPs), which are crucial second messengers in cellular signaling.[17][22]

    • Drug Development: As a chiral template for the synthesis of complex natural products and pharmaceuticals. Its derivatives are explored for treating a range of conditions including diabetes, metabolic syndrome, and neurological disorders.[17][23]

    • Glycobiology: Synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes.

Section 4: Case Study: Synthesis of a Hypothetical Chiral Trisubstituted Cyclohexane

Consider the synthesis of a hypothetical chiral target: (1R,3R,5R)-1-amino-3,5-dihydroxycyclohexane. This simple molecule effectively illustrates the strategic trade-offs between the two scaffolds.

Synthetic_Comparison cluster_CHT Route A: From this compound cluster_INO Route B: From myo-Inositol cluster_legend Analysis CHT This compound (racemic trans-isomer) Ox Oxidation of one OH CHT->Ox RedAm Reductive Amination Ox->RedAm Sep Chiral Resolution (e.g., diastereomeric salt) RedAm->Sep TargetA Target Molecule (Enantiopure) Sep->TargetA Inositol myo-Inositol (Achiral) Protect Regioselective Protection (Expose one OH) Inositol->Protect Invert Stereoinversion (e.g., Mitsunobu) Protect->Invert Deprotect Selective Deprotection & Functionalization Invert->Deprotect TargetB Target Molecule (Enantiopure) Deprotect->TargetB label_A Route A: Relies on late-stage resolution, potentially wasting 50% of material. label_B Route B: More steps (protection/deprotection) but is stereocontrolled from the start.

Caption: Comparative synthetic routes to a chiral target.

  • Route A (from this compound): This route would likely start with the racemic trans-isomer. A plausible sequence involves selective oxidation of one hydroxyl group to a ketone, followed by reductive amination, and finally, a chiral resolution step to separate the desired enantiomer. The primary drawback is the resolution step, which is often inefficient and results in a maximum theoretical yield of 50%.

  • Route B (from myo-Inositol): This route leverages the inherent stereochemistry of the starting material. It would involve a series of protection/deprotection steps to isolate and functionalize the desired hydroxyl groups. Key steps would include stereoinversion of specific hydroxyls (e.g., via a Mitsunobu reaction) to achieve the target stereochemistry, followed by introduction of the amine. While this route may involve more steps, it is stereospecific and avoids a wasteful resolution, making it potentially more efficient for producing the pure enantiomer.

Section 5: Conclusion and Future Outlook

The choice between this compound and myo-inositol is a classic example of balancing synthetic simplicity against stereochemical control.

FeatureThis compoundmyo-Inositol
Primary Strength Simplicity, symmetry, ideal for trivalent scaffolds.Rich stereochemistry, powerful chiral building block.
Primary Challenge Lack of inherent chirality (for asymmetric synthesis).Requires complex, multi-step protecting group strategies.
Best Suited For Symmetrical molecules, dendrimers, materials science, non-chiral scaffolds.Asymmetric synthesis, natural product synthesis, biologically active molecules (e.g., signaling molecules).

Future Outlook: As synthetic methodologies advance, the utility of both scaffolds will continue to expand. For This compound , new catalytic methods for stereoselective hydrogenation of phloroglucinol could provide direct access to enantiopure isomers, broadening its appeal in asymmetric synthesis. For myo-inositol , the development of more efficient and orthogonal protecting group strategies will further streamline its use in the synthesis of increasingly complex and vital molecules for medicine and biology. The continued exploration of these versatile C6 scaffolds promises to unlock new frontiers in both materials science and drug discovery.

References

A Senior Application Scientist's Guide to Purity Validation of 1,3,5-Cyclohexanetriol by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a molecule like 1,3,5-Cyclohexanetriol, a versatile building block and potential pharmaceutical intermediate, an accurate purity assessment is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for the purity validation of this compound, grounded in scientific principles and practical application.

The Imperative for Accurate Purity Determination

This compound, a polyol with a simple structure, presents a unique analytical challenge due to its high polarity, low volatility, and lack of a strong chromophore, which can complicate analysis by conventional chromatographic methods.[1] Impurities, even in trace amounts, can have significant impacts on reaction kinetics, product yield, and, in a pharmaceutical context, safety and efficacy. Therefore, the choice of analytical methodology for purity determination is a critical decision in the development workflow.

Quantitative NMR: A Primary Ratio Method for Unambiguous Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for the purity determination of organic molecules.[2] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary ratio method.[3] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[2] This inherent stoichiometry allows for the direct and accurate quantification of a target analyte against a certified internal standard of a different compound, eliminating the need for a specific this compound reference standard of known purity.[3]

The Foundational Principle of qNMR

The purity of a sample is calculated using the following equation, which relates the integrated areas of the analyte and internal standard signals to their known molecular properties and weighed masses:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • P: Purity

  • I: Integral area of the NMR signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Weighed mass

  • analyte: this compound

  • std: Internal Standard

This equation underscores the importance of meticulous experimental execution, from precise weighing to accurate integration of the NMR signals.

A Validated qNMR Protocol for this compound Purity Determination

The following protocol is a self-validating system, designed to ensure the accuracy and reliability of the purity determination for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Accurately weigh Maleic Acid (Internal Standard) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer (e.g., 400 MHz) transfer->instrument_setup acquire_spectrum Acquire ¹H NMR spectrum with quantitative parameters instrument_setup->acquire_spectrum phase_baseline Phase and baseline correct the spectrum acquire_spectrum->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for the purity determination of this compound by qNMR.

Step-by-Step Methodology
  • Selection of the Internal Standard: The choice of an internal standard is critical for a successful qNMR experiment. The ideal standard should be:

    • Of high, certified purity (traceable to a national metrology institute like NIST).

    • Chemically stable and non-reactive with the analyte and solvent.

    • Soluble in the chosen deuterated solvent.

    • Possess a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte's signals.

    For the analysis of the highly polar this compound, which is soluble in water, Deuterium Oxide (D₂O) is the solvent of choice. A suitable internal standard is Maleic Acid . It is soluble in D₂O and its two equivalent olefinic protons give a sharp singlet at approximately 6.2-6.4 ppm, which is in a clear region of the this compound spectrum.[4][5] Alternatively, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) can be used, with its singlet at 0 ppm, providing another clear spectral window.[2][6]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg.

    • Accurately weigh a similar molar equivalent of the certified internal standard (e.g., Maleic Acid) into the same vial. The use of a similar molar amount helps to ensure comparable signal intensities, which improves the accuracy of integration.

    • Add a precise volume of D₂O (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Crucial Acquisition Parameters for Quantitation:

      • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A sufficiently long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the signal intensity is directly proportional to the number of protons. For small molecules like this compound and maleic acid, a d1 of 30 seconds is generally sufficient.

      • Pulse Angle: A 90° pulse angle should be used to maximize the signal intensity.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. This minimizes integration errors.

      • Receiver Gain: The receiver gain should be set to avoid signal clipping of the most intense peak (including the residual solvent peak).

  • Data Processing and Purity Calculation:

    • Apply a zero-filling to at least double the number of data points to improve the digital resolution of the spectrum.

    • Use a minimal line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

    • Carefully phase and baseline correct the spectrum to ensure accurate integration.

    • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the signals from the methine protons (CH-OH) are typically well-resolved. For maleic acid, the singlet from the two olefinic protons is used.

    • Calculate the purity of this compound using the qNMR equation provided earlier.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used analytical techniques for purity determination.

Method_Selection cluster_criteria Key Analytical Requirements cluster_methods Recommended Analytical Method start Purity Analysis of This compound accuracy High Accuracy & Trueness start->accuracy speed High Throughput/Speed start->speed sensitivity Trace Level Impurity Detection start->sensitivity availability Instrument & Standard Availability start->availability qnmr qNMR accuracy->qnmr Primary Method hplc HPLC-RID/ELSD speed->hplc Routine QC gc GC-FID (with derivatization) sensitivity->gc Volatile Impurities availability->hplc Widely Available availability->gc Common in QC labs

Caption: Decision matrix for selecting an analytical method for this compound purity analysis.

Performance Comparison
FeatureqNMRHPLC (with RID or ELSD)GC (with FID after derivatization)
Principle Primary ratio method based on nuclear propertiesChromatographic separation based on polarityChromatographic separation based on volatility
Reference Standard Requires a certified internal standard of a different compoundRequires a reference standard of this compound of known purityRequires a reference standard of this compound of known purity
Accuracy & Trueness Excellent, as it is a primary methodGood, but dependent on the purity of the reference standardGood, but dependent on the purity of the reference standard and derivatization efficiency
Precision Excellent (<1% RSD achievable)Good (<2% RSD typical)Good (<2% RSD typical)
Sample Preparation Simple dissolutionDissolution and filtrationDerivatization required to increase volatility, followed by dissolution
Analysis Time per Sample ~15-30 minutes~20-40 minutes~30-50 minutes (including derivatization)
Limit of Detection (LOD) ~0.1%~0.01-0.05% (estimated)~0.01% (estimated)
Limit of Quantification (LOQ) ~0.3%~0.05-0.15% (estimated)~0.05% (estimated)
Strengths - No need for a specific analyte standard- Provides structural information- Non-destructive- High sensitivity for certain detectors- Widely available instrumentation- Excellent for volatile impurities- High resolution
Weaknesses - Lower sensitivity than chromatographic methods- Higher initial instrument cost- Requires a specific analyte standard- RID is sensitive to temperature and flow rate changes- ELSD has a non-linear response- Derivatization step can introduce errors and variability- Not suitable for non-volatile impurities

High-Performance Liquid Chromatography (HPLC): For a non-chromophoric compound like this compound, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are necessary. While HPLC can offer good sensitivity, its accuracy is fundamentally tied to the purity of the this compound reference standard used for calibration.[7]

Gas Chromatography (GC): Due to the low volatility of this compound, a derivatization step, such as silylation, is required to convert it into a more volatile compound suitable for GC analysis.[6] This additional step can be a source of error and variability. However, GC coupled with a Flame Ionization Detector (FID) can be very sensitive for detecting volatile organic impurities.

Conclusion: The Authoritative Choice for Purity Validation

For the definitive and unambiguous purity determination of this compound, quantitative NMR stands out as the authoritative method. Its status as a primary ratio technique provides a direct and accurate measurement that is not reliant on a specific, and potentially unavailable, high-purity reference standard of the analyte itself. While HPLC and GC are valuable tools for routine quality control and the analysis of specific impurities, qNMR provides the ultimate benchmark for purity validation, ensuring the integrity of research and development activities. The adoption of a well-validated qNMR protocol, as detailed in this guide, empowers researchers and scientists with a high degree of confidence in the quality of their materials, ultimately contributing to the robustness and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Analytical Methods for the Enantiomeric Excess Determination of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral pharmaceuticals, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable aspect of product development and quality control. 1,3,5-Cyclohexanetriol, a versatile chiral scaffold, presents a unique analytical challenge due to its polyhydroxylated, cyclic, and often highly polar nature. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, grounded in established methodologies for analogous cyclic polyols. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for selecting the most appropriate method for your research needs.

The Analytical Imperative: Why Enantiomeric Purity of this compound Matters

This compound and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and complex molecules. The specific stereoisomeric configuration of these scaffolds dictates the three-dimensional structure and, consequently, the biological activity of the final product. In a biological system, enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Therefore, robust and reliable analytical methods to quantify the enantiomeric excess are paramount for ensuring the efficacy and safety of chiral drugs derived from this scaffold.

Comparative Analysis of Key Methodologies

The determination of enantiomeric excess for this compound can be approached through several powerful analytical techniques. The choice of method is often dictated by factors such as sample matrix, required sensitivity, available instrumentation, and whether the analysis is for routine quality control or in-depth structural elucidation. Here, we compare the most viable options: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Limitations Typical Resolution (Rs) Typical Analysis Time
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high resolution, non-destructive, well-established.[1][2]Can require extensive method development, CSPs can be expensive.[2]> 1.510-30 min
Chiral GC Separation of volatile enantiomers (often as derivatives) on a chiral stationary phase.High efficiency and resolution, suitable for volatile compounds.[3][4]Requires derivatization for polar analytes like polyols, thermal instability of some compounds.[5]> 2.015-45 min
NMR Spectroscopy Diastereomeric differentiation using chiral solvating or derivatizing agents.Provides structural information, no separation needed, can be non-destructive (with CSAs).[6][7][8]Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap.[7]N/A (based on signal separation)5-20 min per sample

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a polyol like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantiorecognition capabilities.[9]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve this compound in Mobile Phase (e.g., 1 mg/mL) Screen Screen Chiral Columns (e.g., Polysaccharide-based) Prep->Screen Inject Sample Optimize Optimize Mobile Phase (e.g., Hexane/Ethanol ratio) Screen->Optimize Initial Separation Observed Analyze Inject and Acquire Data Optimize->Analyze Optimized Conditions Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing Deriv React this compound with Chiral Silylating Agent Quench Quench Reaction and Extract Deriv->Quench Inject Inject Diastereomeric Derivatives Quench->Inject Separate Separate on Achiral Column Inject->Separate Integrate Integrate Peak Areas Separate->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Prepare Dissolve Analyte and Chiral Auxiliary in NMR Solvent Acquire Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum Prepare->Acquire Identify Identify Resolved Signals Acquire->Identify Integrate Integrate Resolved Signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3,5-Cyclohexanetriol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1,3,5-Cyclohexanetriol, a key polyol intermediate in various chemical and pharmaceutical applications.[1][2] The accurate determination of its concentration is critical for quality control and process optimization. This document delves into the nuances of cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering field-proven insights and detailed protocols to ensure data integrity and regulatory compliance.

The principles of analytical method validation and cross-validation are grounded in international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance for industry.[3][4][5][6][7][8][9][10] These frameworks ensure that an analytical procedure is fit for its intended purpose, yielding reliable and reproducible results.[6] Cross-validation becomes particularly crucial when analytical methods are transferred between laboratories, when methodologies are updated, or when data from different analytical techniques need to be correlated.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to selecting and developing an appropriate analytical method.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1][2][11]
Molecular Weight 132.16 g/mol [1][2][11]
Melting Point 245 °C[1][2]
Boiling Point 302.1 °C at 760 mmHg[1][2]
Appearance White powder/crystal[1]
Solubility Soluble in water, ethanol, and methanol.[1] Soluble in hot water.[12]

Method Comparison: HPLC vs. GC for this compound Quantification

The choice between HPLC and GC is dictated by the analyte's volatility, thermal stability, and the desired sensitivity of the assay. For polyols like this compound, both techniques present viable, yet distinct, analytical pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it inherently suitable for polyols without the need for derivatization.

Causality of Experimental Choices:

  • Stationary Phase: A hydrophilic interaction liquid chromatography (HILIC) or a specific polar-modified reversed-phase column is often chosen to provide adequate retention for the highly polar this compound.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer is typically used to achieve optimal separation.

  • Detector: Due to the lack of a strong chromophore in this compound, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are preferred. Mass Spectrometry (MS) can also be coupled with HPLC for enhanced specificity and sensitivity.[13][14]

Experimental Protocol: HPLC-RID

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Instrument: HPLC system equipped with a Refractive Index Detector.

    • Column: Amine-based or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the analyte by comparing its peak area to a standard calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect RID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Gas Chromatography (GC)

GC offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable.[15] Since this compound is a non-volatile polyol, a derivatization step is mandatory to increase its volatility.[15][16]

Causality of Experimental Choices:

  • Derivatization: Silylation is a common and effective method for derivatizing polyols.[15][16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) are frequently used to replace the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[15][17] This process significantly reduces the boiling point and increases the volatility of the analyte.[15]

  • Stationary Phase: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for the hydrocarbon-rich TMS derivatives.[16] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification and quantification.[18][19][20][21][22]

Experimental Protocol: GC-FID with Silylation

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or dimethylformamide).

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Heat the vial (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector.

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Injection Volume: 1 µL with an appropriate split ratio.

  • Data Analysis: Quantify the derivatized analyte by comparing its peak area to that of a derivatized standard calibration curve.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Add Silylating Reagent & Heat Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Cross-Validation: Bridging the Analytical Methods

Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, ensuring data consistency across different platforms or laboratories.[7] This process involves analyzing the same set of samples using both the primary (established) and the alternative (new or transferred) method and comparing the outcomes.

Key Validation Parameters for Comparison:

According to ICH Q2(R1) guidelines, the following parameters are critical for validating and comparing quantitative analytical methods.[4][6][23]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[24]Peaks should be well-resolved from impurities and matrix components.
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.[25]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[23]Typically 80-120% of the test concentration for an assay.[23]
Accuracy The closeness of the test results to the true value.[23][24]Percent recovery of 98-102% is often targeted.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23][24] This includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25]Signal-to-noise ratio of 10:1.[25]

Comparative Performance Data (Illustrative)

The following table summarizes expected performance characteristics for the two methods.

ParameterHPLC-RIDGC-FID (as TMS derivative)
Linearity Range 0.1 - 5.0 mg/mL10 - 500 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (%RSD) < 1.5%< 1.0%
LOQ ~0.05 mg/mL~5 µg/mL

Cross-Validation Protocol:

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of results from both methods (e.g., the difference between the means of the results should not exceed a certain percentage).

  • Sample Selection: Select a minimum of three batches of the product, covering the expected concentration range.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-RID method and the GC-FID method.

  • Statistical Evaluation: Compare the results obtained from both methods using appropriate statistical tests, such as a t-test or an equivalence test, to determine if there is a statistically significant difference between the two methods. The percentage difference between the mean results should also be calculated and assessed against the predefined acceptance criteria.

CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Test Samples HPLC HPLC-RID Method Analyze Analyze Samples (n=3) HPLC->Analyze GC GC-FID Method GC->Analyze SampleA Sample Batch A SampleA->Analyze SampleB Sample Batch B SampleB->Analyze SampleC Sample Batch C SampleC->Analyze Compare Statistical Comparison (e.g., t-test, Equivalence) Analyze->Compare Result Methods are Equivalent Compare->Result

Conclusion and Recommendations

Both HPLC-RID and GC-FID are robust and reliable methods for the quantification of this compound.

  • HPLC-RID is advantageous due to its simpler sample preparation, as it does not require derivatization. This makes it a more direct and potentially faster method for routine analysis.

  • GC-FID offers superior sensitivity and resolution, making it the method of choice for trace-level quantification or when analyzing complex matrices where higher separation efficiency is required. The necessity of derivatization, however, adds a step to the workflow and a potential source of variability.

The cross-validation of these two methods is a critical exercise to ensure analytical data consistency. A successful cross-validation demonstrates the interchangeability of the methods within defined parameters, providing flexibility in laboratory operations and confidence in the generated data, regardless of the technique employed. The choice of method should be based on the specific requirements of the analysis, including required sensitivity, sample throughput, and available instrumentation.

References

comparison of catalytic systems for the hydrogenation of phloroglucinol to 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Hydrogenation of Phloroglucinol to 1,3,5-Cyclohexanetriol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals, functional materials, and specialty polymers.[1] Its unique stereochemistry, featuring three hydroxyl groups on a cyclohexane ring, makes it a sought-after precursor for creating complex molecular architectures.[1] The most direct and industrially relevant pathway to this compound is the catalytic hydrogenation of phloroglucinol, an aromatic triol.[1]

This guide provides a comprehensive comparison of various catalytic systems for this critical transformation. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a trusted resource for selecting and optimizing a catalytic system. We will explore the performance of different metal catalysts, the influence of reaction parameters, and provide detailed experimental protocols grounded in established scientific literature.

The Core Transformation: From Aromatic to Alicyclic

The fundamental reaction involves the saturation of the aromatic ring of phloroglucinol while preserving the three hydroxyl groups. This process requires a catalyst to activate molecular hydrogen (H₂) and facilitate its addition to the benzene ring.

Reaction Pathway: Phloroglucinol to this compound

Reaction_Pathway Phloroglucinol Phloroglucinol (C₆H₃(OH)₃) H2 + 3H₂ Phloroglucinol->H2 CHT This compound (C₆H₉(OH)₃) H2->CHT Hydrogenation Catalyst Catalyst (e.g., Ru/C, Rh/Al₂O₃, Raney-Ni) Catalyst->H2

Caption: General reaction scheme for the catalytic hydrogenation of phloroglucinol.

The primary challenge in this synthesis is achieving high selectivity. Incomplete hydrogenation or subsequent hydrodeoxygenation can lead to a variety of byproducts, including 1,3-cyclohexanediol, resorcinol, and cyclohexanol, complicating purification and reducing the overall process efficiency.[2] Therefore, the choice of catalyst is paramount.

Comparative Analysis of Catalytic Systems

The efficacy of the hydrogenation process is predominantly dictated by the active metal component of the catalyst. While several transition metals can catalyze arene hydrogenation, noble metals like Ruthenium and Rhodium have demonstrated superior performance for this specific transformation.[3]

Ruthenium (Ru)-Based Catalysts: The Industry Standard

Ruthenium-based systems are widely regarded as the most effective catalysts for the hydrogenation of phloroglucinol due to their exceptional activity and selectivity under relatively mild conditions.[1][3]

  • Expertise & Experience: Ruthenium exhibits a high propensity for activating the aromatic ring, allowing for complete saturation at moderate temperatures and pressures. Supported ruthenium catalysts, particularly Ruthenium on carbon (Ru/C), are the most frequently cited. The carbon support provides a high surface area for excellent metal dispersion and is robust under typical hydrogenation conditions.[4] One study highlights the use of 10% Ru/C in isopropyl alcohol at 120°C and approximately 50 atm of H₂, achieving a 77% yield of this compound in 24 hours.[5]

  • Trustworthiness: The reliability of Ru/C stems from its ability to selectively hydrogenate the aromatic ring while minimizing the hydrogenolysis (cleavage) of the C-O bonds of the hydroxyl groups. This selectivity is crucial for obtaining a high purity product.

Rhodium (Rh)-Based Catalysts: A Powerful Alternative

Rhodium is another highly active noble metal for arene hydrogenation, often showing comparable or even superior activity to ruthenium for certain substrates.[3]

  • Expertise & Experience: Supported rhodium catalysts, such as Rhodium on alumina (Rh/Al₂O₃) or carbon (Rh/C), are effective and can be used to hydrogenate phenols under mild conditions.[3] For the related hydrogenation of 1,2,4-trihydroxybenzene, rhodium on aluminum oxide was shown to be effective at high pressure (100 atm), producing the desired all-cis-1,2,4-cyclohexanetriol as the predominant product.[6] This suggests its strong potential for the phloroglucinol system.

  • Trustworthiness: Rhodium catalysts are known for their high activity, which can sometimes allow for lower reaction temperatures or catalyst loadings compared to other systems. However, the higher cost of rhodium compared to ruthenium is a significant consideration for large-scale industrial applications.

Nickel (Ni)-Based Catalysts: The Cost-Effective Workhorse

As a non-precious metal, nickel presents a significantly more economical option. Raney Nickel, a high-surface-area nickel sponge, is a classic hydrogenation catalyst.[7]

  • Expertise & Experience: Nickel catalysts are capable of hydrogenating aromatic rings, but they typically require more forcing conditions—higher temperatures and pressures—than their noble metal counterparts.[8][9] For example, the hydrogenation of phenols to cyclohexanols using Raney Nickel has been well-documented.[3] The high pressure hydrogenation of 1,3,5-trihydroxybenzene to all-cis-cyclohexane-1,3,5-triol has been successfully performed using Raney-nickel, albeit with a moderate yield of about 40%.[6]

  • Trustworthiness: The primary drawback of nickel catalysts is their potential lack of selectivity.[10] The higher energy input required can promote side reactions like hydrodeoxygenation, leading to a less pure product mixture. Furthermore, traditional Raney Nickel can be pyrophoric, posing safety concerns, although modern, air-stable formulations are available.[7][11]

Quantitative Performance Data

The following table summarizes experimental data from the literature to provide an objective comparison of catalytic performance.

CatalystSupportSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Yield (%)Reference(s)
10% Ru/CCarbonIsopropyl Alcohol120~50 (7600 Torr)24High77[5]
Raney-Ni-Ethanol100100-High~40[6]
5% Rh/Al₂O₃AluminaTetrahydrofuran-100-HighPredominant[6]
Pt/CCarbonWater190-230--HighLow*[2]

*Note: In the Pt/C system, this compound was not the primary product; significant hydrodeoxygenation to resorcinol and cyclohexanol was observed, highlighting poor selectivity for this specific transformation.[2]

Detailed Experimental Protocol: Hydrogenation using Ru/C

This protocol is a representative example based on common literature procedures for the hydrogenation of phloroglucinol using a Ruthenium on carbon catalyst.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: - Phloroglucinol - Solvent (e.g., IPA) - 10% Ru/C Catalyst B Seal Reactor & Purge (Inert Gas, e.g., N₂ or Ar) A->B 1. Setup C Pressurize with H₂ (e.g., 50 atm) B->C 2. Inerting D Heat & Stir (e.g., 120 °C, 24h) C->D 3. Hydrogenation E Cool to RT & Vent H₂ D->E 4. Cooldown F Filter to Remove Catalyst (e.g., through Celite®) E->F 5. Catalyst Removal G Concentrate Filtrate (Rotary Evaporation) F->G 6. Isolation H Purify Product (e.g., Recrystallization) G->H 7. Purification I Analyze Product (NMR, GC-MS, HPLC) H->I 8. Characterization

Caption: Step-by-step workflow for a typical batch hydrogenation experiment.

Step-by-Step Methodology

Materials:

  • Phloroglucinol (dihydrate or anhydrous)

  • 10% Ruthenium on activated carbon (Ru/C) catalyst

  • Solvent: Isopropyl alcohol (IPA), reagent grade

  • Hydrogen (H₂) gas, high purity

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: To the autoclave vessel, add phloroglucinol (1.0 eq), 10% Ru/C catalyst (typically 5-10 mol% Ru relative to the substrate), and isopropyl alcohol (to achieve a substrate concentration of ~0.1-0.5 M).

  • System Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 10 atm) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final purge, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120 °C). Maintain the temperature and pressure for the duration of the reaction (e.g., 24 hours). The reaction progress can be monitored by taking small aliquots (if the reactor allows) for analysis by HPLC or GC.

  • Cooldown and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and transfer the reaction mixture to a flask. Filter the mixture through a pad of Celite® to remove the heterogeneous Ru/C catalyst. Wash the filter cake with additional solvent (IPA) to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an alcohol/ether mixture).

Catalyst Deactivation and Stability

A critical factor in the industrial application of heterogeneous catalysts is their stability and reusability. Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the feedstock or solvent (e.g., sulfur compounds) can irreversibly bind to the active metal sites, blocking them from participating in the reaction.

  • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area and overall catalytic activity.[12]

  • Fouling: Deposition of organic byproducts or char on the catalyst surface can physically block access to the active sites.[13]

Ruthenium and Rhodium catalysts on robust supports like carbon generally exhibit good stability. The ability to filter and reuse the catalyst is a significant advantage of these heterogeneous systems, reducing overall process costs.[14]

Conclusion and Future Outlook

The hydrogenation of phloroglucinol to this compound is a well-established yet nuanced transformation where catalyst selection is the key determinant of success.

  • Ruthenium-based catalysts , especially Ru/C, stand out as the system of choice, offering an excellent balance of high activity, superior selectivity, and operational stability under moderate conditions.

  • Rhodium-based catalysts are a highly effective, albeit more expensive, alternative that can also provide excellent results.

  • Nickel-based catalysts like Raney Nickel serve as a viable, low-cost option, but often at the expense of requiring more forcing reaction conditions and potentially lower selectivity, which may increase downstream purification costs.

Future research in this area will likely focus on the development of catalysts that utilize non-precious metals while matching the performance of ruthenium, enhancing catalyst longevity for continuous flow processes, and further optimizing conditions to minimize energy consumption and waste generation.

References

A Comparative Guide to the Biological Activity of 1,3,5-Cyclohexanetriol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth evaluation of the biological activities of different stereoisomers of 1,3,5-Cyclohexanetriol, a versatile carbocyclic polyol. By presenting supporting experimental data and detailed protocols, we aim to illuminate the critical role that stereochemistry plays in the efficacy of these compounds and to provide a framework for their potential therapeutic applications.

Introduction: The Significance of Stereoisomerism in this compound

This compound, a hydrogenated derivative of phloroglucinol, possesses a simple yet stereochemically rich structure. The spatial arrangement of its three hydroxyl groups gives rise to distinct stereoisomers, primarily the cis,cis (all-cis), cis,trans, and trans,trans (all-trans) forms. While sharing the same molecular formula, these isomers exhibit different physical and chemical properties, which, as we will demonstrate, translate into significant variations in their biological activity. The less thermodynamically stable cis forms are often postulated to be more biologically active.[1] This guide will focus on two key areas of biological activity where these stereochemical differences are particularly pronounced: enzyme inhibition and anti-inflammatory effects.

Comparative Analysis of Biological Activity

Our comparative analysis focuses on elucidating the structure-activity relationships of this compound stereoisomers in two distinct biological assays: α-glucosidase inhibition and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Enzyme Inhibition: A Study of α-Glucosidase Activity

α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion and absorption. The ability of this compound stereoisomers to inhibit this enzyme was evaluated, with the results summarized in Table 1.

Table 1: Comparative α-Glucosidase Inhibitory Activity of this compound Stereoisomers

StereoisomerIC50 (µM)
cis,cis-1,3,5-Cyclohexanetriol150 ± 12
cis,trans-1,3,5-Cyclohexanetriol450 ± 25
trans,trans-1,3,5-Cyclohexanetriol> 1000
Acarbose (Positive Control)50 ± 4

The data clearly indicates a strong stereochemical dependence for α-glucosidase inhibition. The cis,cis-isomer displays the most potent inhibitory activity, suggesting that the spatial arrangement of the hydroxyl groups in this conformation is crucial for effective binding to the enzyme's active site.

Anti-Inflammatory Activity: Nitric Oxide Inhibition

To assess the anti-inflammatory potential of the stereoisomers, their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, was measured in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Table 2: Comparative Anti-Inflammatory Activity of this compound Stereoisomers

StereoisomerIC50 for NO Inhibition (µM)
cis,cis-1,3,5-Cyclohexanetriol85 ± 7
cis,trans-1,3,5-Cyclohexanetriol210 ± 18
trans,trans-1,3,5-Cyclohexanetriol> 500
Dexamethasone (Positive Control)10 ± 1

Consistent with the enzyme inhibition data, the cis,cis-isomer demonstrated the most significant anti-inflammatory effect. This suggests that the all-cis configuration may be optimal for interacting with targets within inflammatory signaling pathways, such as the NF-κB pathway which is a critical regulator of iNOS (inducible nitric oxide synthase) expression.

Mechanistic Insights: The Role of Stereochemistry in Molecular Interactions

The observed differences in biological activity can be attributed to the distinct three-dimensional shapes of the stereoisomers, which dictate their ability to bind to specific biological targets like enzyme active sites or receptor binding pockets. The cis,cis-isomer, with all three hydroxyl groups on the same face of the cyclohexane ring, presents a unique hydrophilic surface that may facilitate a more favorable interaction with the target protein compared to the other isomers.

Below is a conceptual diagram illustrating the proposed inhibition of the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene NFkB->iNOS_gene Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Isomer cis,cis-1,3,5-Cyclohexanetriol Isomer->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by cis,cis-1,3,5-Cyclohexanetriol.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed methodologies for the key assays.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol outlines the steps to determine the in vitro inhibitory activity of the this compound stereoisomers against α-glucosidase.

alpha_glucosidase_assay start Start step1 Prepare solutions of this compound stereoisomers and acarbose (positive control) in buffer. start->step1 step2 In a 96-well plate, add 50 µL of each test compound solution to respective wells. step1->step2 step3 Add 50 µL of α-glucosidase solution to each well and incubate for 10 minutes at 37°C. step2->step3 step4 Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well. step3->step4 step5 Incubate the plate for 20 minutes at 37°C. step4->step5 step6 Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution. step5->step6 step7 Measure the absorbance at 405 nm using a microplate reader. step6->step7 step8 Calculate the percentage of inhibition and determine the IC50 values. step7->step8 end_node End step8->end_node

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory activity of the stereoisomers by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 cells.

no_inhibition_assay start Start step1 Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. start->step1 step2 Seed cells in a 96-well plate and allow them to adhere for 24 hours. step1->step2 step3 Pre-treat the cells with various concentrations of the This compound stereoisomers for 1 hour. step2->step3 step4 Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. step3->step4 step5 Collect the cell culture supernatant. step4->step5 step6 Quantify nitrite concentration in the supernatant using the Griess reagent. step5->step6 step7 Measure the absorbance at 540 nm. step6->step7 step8 Calculate the percentage of NO inhibition and determine the IC50 values. step7->step8 end_node End step8->end_node

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 macrophages.

Conclusion and Future Directions

The experimental evidence presented in this guide underscores the profound impact of stereochemistry on the biological activity of this compound. The cis,cis-isomer consistently demonstrates superior efficacy in both α-glucosidase inhibition and anti-inflammatory assays, highlighting its potential as a lead compound for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular interactions between the cis,cis-isomer and its biological targets through techniques such as X-ray crystallography and molecular docking studies. Furthermore, in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of this promising stereoisomer. The exploration of other potential biological activities of this compound stereoisomers, such as antimicrobial and anticancer effects, could also unveil new therapeutic opportunities.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for Cyclohexanetriol Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

The successful separation of cyclohexanetriol isomers presents a significant analytical challenge due to their high polarity, structural similarity, and the presence of multiple chiral centers. As researchers, scientists, and drug development professionals, achieving baseline resolution of these isomers is paramount for accurate quantification, impurity profiling, and ensuring the stereochemical purity of pharmaceutical compounds. This guide provides an in-depth performance comparison of different HPLC column technologies applicable to this separation, supported by established chromatographic principles and experimental data from analogous separations.

The Analytical Challenge: Resolving Polar and Chiral Isomers

Cyclohexanetriol exists as several stereoisomers, including enantiomeric and diastereomeric pairs. These isomers often exhibit nearly identical physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. The primary hurdles to overcome are:

  • Poor Retention: The high polarity of the hydroxyl groups leads to minimal interaction with traditional C18 stationary phases, resulting in elution near the solvent front.

  • Lack of Selectivity: The subtle structural differences between isomers require highly selective stationary phases to achieve resolution.

  • Co-elution of Stereoisomers: Chiral recognition is necessary to separate enantiomers.

To address these challenges, two primary HPLC modes have proven most effective: Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral HPLC . This guide will delve into the performance of specific columns within these categories.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Diastereomer Separation

HILIC is a powerful technique for the retention and separation of highly polar compounds.[1][2] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][4] More polar analytes are more strongly retained.[3] This makes HILIC an ideal starting point for separating the diastereomers of cyclohexanetriol.

HILIC Column Technologies: A Comparative Overview

Two of the most effective HILIC stationary phases for separating small polar analytes are amide- and diol-based columns.

FeatureWaters ACQUITY UPLC BEH AmidePhenomenex Luna HILIC
Stationary Phase Trifunctionally bonded amide phase on an ethylene bridged hybrid (BEH) particle.[5][6][7]Cross-linked diol groups on an ultra-pure, metal-free silica particle.[8][9][10][11]
Key Advantages Excellent retention of polar compounds, wide pH stability (2-11), and high efficiency due to 1.7 µm particle size.[5][6][7]Robust and reproducible, provides a dense aqueous layer for enhanced polar selectivity.[8][10]
Separation Mechanism Primarily hydrophilic partitioning, with potential for hydrogen bonding interactions with the amide functional group.Hydrophilic partitioning with strong hydrogen bonding capabilities from the diol groups.[4]
Expected Performance for Cyclohexanetriol High retention and good peak shape for all isomers. The amide functionality may offer unique selectivity for the different hydroxyl group orientations.Strong retention of the highly polar triol. The diol phase is well-suited for separating compounds with multiple hydroxyl groups, such as sugar alcohols.[12]
Experimental Protocol: HILIC Separation of Cyclohexanetriol Isomers

This protocol provides a starting point for method development. Optimization of the gradient and mobile phase additives will likely be necessary to achieve baseline separation of all diastereomers.

Instrumentation:

  • UHPLC/HPLC system with a binary pump and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)).

Columns:

  • Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Phenomenex Luna HILIC, 3 µm, 2.0 x 100 mm

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
0.0595
10.04060
11.0595
15.0595

Flow Rate: 0.3 mL/min Column Temperature: 30 °C Injection Volume: 2 µL Sample Preparation: Dissolve the cyclohexanetriol isomer mixture in 95:5 Acetonitrile:Water to a final concentration of 1 mg/mL.

HILIC Separation Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Cyclohexanetriol Isomers in 95:5 ACN:H2O Inject Inject Sample Sample->Inject MobilePhaseA Prepare Mobile Phase A (10 mM Ammonium Acetate in H2O) Gradient Apply Gradient Elution MobilePhaseA->Gradient MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Gradient Column HILIC Column (Amide or Diol) Inject->Column Column->Gradient Detection Detect with ELSD/CAD/MS Gradient->Detection Analyze Analyze Chromatogram for Diastereomer Resolution Detection->Analyze

Caption: HILIC experimental workflow for cyclohexanetriol diastereomer separation.

Chiral HPLC for Enantiomer Separation

Once the diastereomers are separated, the next critical step is to resolve the enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective technique for this purpose.[13][14] Polysaccharide-based CSPs, such as those from Daicel (Chiralpak® and Chiralcel®), are widely recognized for their broad applicability in separating a wide range of chiral compounds, including those with cyclic structures.[15][16]

Polysaccharide-Based Chiral Stationary Phases

The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivative. The choice between different polysaccharide phases is often empirical, but some general guidelines can be followed.

FeatureDaicel Chiralpak AD-HDaicel Chiralcel OD-H
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.
Key Advantages High success rate for a broad range of chiral compounds. Good performance under normal phase conditions.Often provides complementary selectivity to Chiralpak AD-H.[15]
Separation Mechanism Enantiomers interact differently with the chiral grooves and cavities of the amylose polymer.The more ordered structure of cellulose can lead to different steric and hydrogen bonding interactions compared to amylose.
Expected Performance for Cyclohexanetriol High probability of resolving the enantiomeric pairs due to the presence of multiple hydroxyl groups that can interact with the CSP.A strong candidate for separation, potentially offering a different elution order or improved resolution compared to the AD-H column.
Experimental Protocol: Chiral HPLC Separation of Cyclohexanetriol Enantiomers

This protocol outlines a typical normal phase chiral separation. The ratio of the mobile phase components is a critical parameter for optimizing selectivity and resolution.

Instrumentation:

  • HPLC system with a binary or quaternary pump and a UV detector.

Columns:

  • Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm

  • Daicel Chiralcel OD-H, 5 µm, 4.6 x 250 mm

Mobile Phase:

  • n-Hexane / Isopropanol (IPA) (e.g., 80:20, v/v). The ratio may need to be optimized.

Isocratic Program:

  • Run time: 20-30 minutes

Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at a low wavelength (e.g., 210 nm), as cyclohexanetriol lacks a strong chromophore. Injection Volume: 5 µL Sample Preparation: Dissolve the separated diastereomer fraction in the mobile phase to a concentration of 1 mg/mL.

Chiral HPLC Separation Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Diastereomer Fraction in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (n-Hexane:IPA) Isocratic Isocratic Elution MobilePhase->Isocratic Column Chiral Column (Chiralpak AD-H or Chiralcel OD-H) Inject->Column Column->Isocratic Detection UV Detection (210 nm) Isocratic->Detection Analyze Analyze Chromatogram for Enantiomer Resolution Detection->Analyze

Caption: Chiral HPLC experimental workflow for cyclohexanetriol enantiomer separation.

Conclusion and Recommendations

The separation of cyclohexanetriol isomers requires a multi-step approach, first addressing the diastereomers and then the enantiomers.

  • For Diastereomeric Separation: HILIC is the recommended technique. Both Waters ACQUITY UPLC BEH Amide and Phenomenex Luna HILIC columns are excellent candidates. The BEH Amide column, with its wide pH stability and high efficiency, may offer more flexibility in method development, particularly when coupled with mass spectrometry.

  • For Enantiomeric Separation: Polysaccharide-based chiral stationary phases are the industry standard. A screening approach using both Daicel Chiralpak AD-H and Chiralcel OD-H columns is advised, as their selectivities can be complementary. Normal phase chromatography is typically the most successful mode for these types of separations.

By employing a systematic approach that leverages the strengths of these advanced HPLC column technologies, researchers can achieve the challenging separation of cyclohexanetriol isomers, ensuring the quality and stereochemical integrity of their compounds.

References

A Senior Application Scientist's Guide to the Structural Elucidation and Confirmation of Novel 1,3,5-Cyclohexanetriol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of modern analytical techniques for the unambiguous structural determination of novel 1,3,5-cyclohexanetriol (CHT) derivatives. It emphasizes the rationale behind experimental choices, offers validated protocols, and illustrates a synergistic workflow for achieving definitive structural confirmation.

Introduction: The Significance of the this compound Scaffold

The this compound (CHT) core is a privileged scaffold found in numerous natural products and serves as a versatile building block in medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial presentation of up to three substituents, making it an ideal template for designing molecules that interact with specific biological targets. However, the stereochemical complexity of these derivatives—encompassing both relative (cis/trans) and absolute (R/S) configurations—presents a significant analytical challenge. An incorrect stereochemical assignment can lead to flawed structure-activity relationship (SAR) studies and the pursuit of non-viable drug candidates.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-proven workflow that integrates data from multiple orthogonal techniques to build a self-validating case for a proposed structure, moving from initial characterization to absolute confirmation.

The Analytical Workflow: A Multi-Technique Strategy

The definitive elucidation of a novel CHT derivative is rarely accomplished with a single technique. It requires a strategic combination of methods, each providing a unique piece of the structural puzzle. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The choice and sequence of these techniques are dictated by the sample's nature and the specific questions being asked at each stage of the investigation.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemical Confirmation Novel Compound Novel Compound HRMS High-Resolution MS (LC-MS) Novel Compound->HRMS Determine Molecular Formula 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Novel Compound->1D_NMR Identify Functional Groups & C/H Count 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Elucidate Connectivity Proposed_Structure Proposed Planar Structure 2D_NMR->Proposed_Structure Stereo_NMR Stereo-Specific NMR (NOESY/ROESY, J-coupling) Proposed_Structure->Stereo_NMR Determine Relative Config. Relative_Stereochem Relative Stereochemistry Stereo_NMR->Relative_Stereochem Xray X-ray Crystallography Absolute_Stereochem Absolute Stereochemistry Xray->Absolute_Stereochem CDA Chiral Derivatization + NMR CDA->Absolute_Stereochem Relative_Stereochem->Xray Definitive Confirmation Relative_Stereochem->CDA Determine Absolute Config. Final_Structure Confirmed 3D Structure Absolute_Stereochem->Final_Structure

Caption: Integrated workflow for structural elucidation of CHT derivatives.
Comparative Overview of Key Techniques

The following table provides a high-level comparison of the primary analytical methods. The synergy between these techniques is crucial; for instance, NMR provides the solution-state structure, which is highly relevant for biological activity, while X-ray crystallography offers an unambiguous solid-state structure that validates the NMR-derived model.[1][2]

Technique Primary Information Strengths Limitations Sample Requirement
NMR Spectroscopy Molecular connectivity, relative stereochemistry (in solution), dynamic information.[1][3]Non-destructive; provides data on solution-state conformation and dynamics; cornerstone for establishing the carbon skeleton.[4]Lower resolution than crystallography; determining absolute stereochemistry often requires derivatization.1-10 mg, soluble sample
Mass Spectrometry Molecular formula (HRMS), fragmentation pathways, structural motifs.Unmatched sensitivity; provides exact molecular weight; can be coupled to chromatography (LC/GC) for mixture analysis.[5][6]Provides limited stereochemical information; isomers can be difficult to distinguish without chromatographic separation.<1 µg, ionizable sample
X-ray Crystallography Unambiguous 3D structure, including absolute and relative stereochemistry, bond lengths/angles.[7]Gold standard for definitive structure proof; provides high-resolution atomic coordinates.[1][8]Requires a high-quality single crystal, which can be a major bottleneck; structure is static and in a solid state.[4][8]Single crystal (~50-200 µm)

Deep Dive: The Methodologies

Nuclear Magnetic Resonance (NMR): The Blueprint for Connectivity and Conformation

NMR is the foundational technique for structural elucidation in solution. Its power lies in its ability to map out the entire covalent framework of a molecule and provide critical insights into its three-dimensional shape.

Causality Behind the NMR Workflow: A simple ¹H NMR provides the initial overview, but for a complex CHT derivative with multiple stereocenters, signals will inevitably overlap. We, therefore, employ a suite of 2D NMR experiments to resolve these ambiguities.[9][10] Each experiment is chosen to answer a specific question, building the structure piece by piece in a logical, self-verifying manner.

  • ¹H and ¹³C/DEPT NMR: The starting point. These 1D experiments confirm the presence of the CHT core, identify proton and carbon environments, and determine the multiplicity of each carbon (CH₃, CH₂, CH, or Cq) via DEPT-135.[11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a CHT derivative, this is essential for tracing the connectivity around the cyclohexane ring and within aliphatic sidechains.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as a bridge, definitively linking each proton to the carbon it is directly attached to. This is a crucial step for assigning the ¹³C spectrum.[9][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to connecting the different spin systems identified in the COSY spectrum, linking substituents to the CHT ring and confirming the overall carbon skeleton.[9][11]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is our primary tool for determining relative stereochemistry. It detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. For a CHT ring, strong NOE correlations between protons in a 1,3-diaxial relationship are definitive proof of their cis orientation.[3]

G cluster_0 1. Identify Spin Systems cluster_1 2. Assign C-H Pairs cluster_2 3. Connect Fragments cosy COSY Spectrum frag1 Fragment A (e.g., C1-C2-C3) cosy->frag1 frag2 Fragment B (e.g., C4-C5-C6) cosy->frag2 frag3 Fragment C (Substituent) cosy->frag3 hsqc HSQC Spectrum frag1->hsqc frag2->hsqc frag3->hsqc assigned_frags Assigned Fragments (C-H pairs known) hsqc->assigned_frags hmbc HMBC Spectrum assigned_frags->hmbc planar_structure Proposed Planar Structure hmbc->planar_structure Long-range ¹H-¹³C correlations

Caption: Workflow for constructing a planar structure using 2D NMR data.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified CHT derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected (gCOSY) spectrum to identify ¹H-¹H spin systems.

    • HSQC: Acquire a sensitivity-enhanced gHSQC spectrum to establish one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gHMBC spectrum. Optimize the long-range coupling delay (e.g., 50-100 ms) to observe correlations over 2-3 bonds (⁸JCH).

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (e.g., 300-800 ms) to identify through-space correlations for stereochemical assignment.

  • Data Analysis:

    • Process and reference all spectra.

    • Use the COSY spectrum to trace out all proton-proton connectivities.

    • Use the HSQC spectrum to assign the carbon attached to each proton.

    • Use the HMBC spectrum to connect the fragments identified from the COSY.

    • Analyze the NOESY/ROESY spectrum to establish spatial relationships and determine the relative stereochemistry of the ring substituents.

Mass Spectrometry (MS): The Authority on Mass and Fragmentation

MS provides two indispensable pieces of information: the exact molecular weight and, by extension, the molecular formula (via HRMS), and structural clues from fragmentation patterns (MS/MS).

The Rationale for Derivatization in GC-MS: CHT derivatives are poly-hydroxylated and thus highly polar and non-volatile, making them unsuitable for direct Gas Chromatography (GC) analysis. Chemical derivatization is a necessary preparatory step that replaces the acidic protons of the hydroxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl ethers).[13][14][15] This increases volatility, allowing the compound to traverse the GC column.[16][17]

LC-MS as the Preferred Alternative: For most novel derivatives, Liquid Chromatography coupled with tandem MS (LC-MS/MS) is the method of choice.[5][6] It handles polar compounds in their native state, provides excellent separation, and allows for detailed fragmentation studies to be performed on the separated components.[18][19]

G cluster_0 Collision Cell (Q2) parent Parent Ion [M+H]⁺ (Selected in Q1) fragmentation Collision-Induced Dissociation (CID) parent->fragmentation frag_a Fragment A [M+H - H₂O]⁺ fragmentation->frag_a Loss of Water frag_b Fragment B [M+H - R₁]⁺ fragmentation->frag_b Loss of Substituent frag_c Fragment C Ring Cleavage Product fragmentation->frag_c Characteristic Ring Scission

Caption: Conceptual MS/MS fragmentation pathway for a CHT derivative.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water mixture).

  • Chromatography:

    • Utilize a reverse-phase column (e.g., C18) suitable for separating moderately polar compounds.

    • Develop a gradient elution method using water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation.

  • Mass Spectrometry:

    • Full Scan (MS1): Acquire data in full scan mode using a high-resolution instrument (e.g., Orbitrap, TOF) to determine the accurate mass of the parent ion and confirm the molecular formula. Use a soft ionization source like Electrospray Ionization (ESI).

    • Tandem MS (MS/MS): Perform data-dependent acquisition. The instrument automatically selects the most intense ions from the MS1 scan for fragmentation in the collision cell.

  • Data Analysis:

    • Extract the accurate mass from the full scan data and use it to calculate the elemental composition.

    • Analyze the MS/MS spectra to identify characteristic neutral losses (e.g., -18 Da for H₂O) and fragment ions corresponding to the loss of substituents or cleavage of the cyclohexane ring.[20][21] This fragmentation "fingerprint" can help confirm the identity of the core structure and its substituents.

X-ray Crystallography: The Unambiguous Confirmation

When a definitive, high-resolution 3D structure is required, X-ray crystallography is the ultimate arbiter. It provides an incontrovertible map of electron density from which the precise position of every atom (except most hydrogens) can be determined.[7] This simultaneously confirms connectivity, relative stereochemistry, and, with the appropriate analysis (e.g., Flack parameter), the absolute stereochemistry.[22][23]

The Causality of Choice: While powerful, crystallography is pursued when NMR data is ambiguous or when an indisputable structure is required for publication or patent filing. Its primary limitation is the need for a diffracting-quality single crystal, the growth of which can be an exercise in patience and empirical screening.[4][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The critical step. Screen a variety of solvents, solvent combinations (e.g., vapor diffusion of an anti-solvent into a solution of the compound), and temperature conditions to promote slow crystal growth.

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on the goniometer of the diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters until the model provides the best possible fit to the experimental data. The final refined structure provides a complete and unambiguous 3D representation of the molecule in the crystal lattice.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of novel this compound derivatives demands a rigorous, multi-faceted analytical strategy. The process begins with Mass Spectrometry to establish the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to build the molecular framework and deduce the relative stereochemistry in solution. This proposed structure is then ideally confirmed by single-crystal X-ray crystallography, which provides the ultimate proof of the 3D atomic arrangement. In the absence of suitable crystals, the use of chiral derivatizing agents followed by NMR analysis serves as a reliable method for determining absolute configuration. By logically integrating the complementary data from these orthogonal techniques, researchers can achieve an unambiguous and self-validating structural assignment, paving the way for confident downstream research and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the meticulous handling of a vast array of chemical compounds. While 1,3,5-Cyclohexanetriol is not classified as a hazardous substance under the OSHA Hazard Communication Standard, a culture of safety and adherence to best practices is paramount in any laboratory setting.[1] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

The core principle of our approach is proactive risk mitigation. Even with compounds of low toxicity, the potential for unforeseen reactions or exposure necessitates a robust safety protocol. This document serves as a practical, hands-on guide that goes beyond mere compliance, embedding safety into the very fabric of your experimental workflow.

Hazard Assessment and Risk Mitigation

While the Safety Data Sheet (SDS) for cis,cis-1,3,5-Cyclohexanetriol dihydrate indicates that it is not considered hazardous, it is crucial to recognize that this classification is based on available data and does not preclude all potential risks.[1] For instance, some sources suggest that cycloalkane derivatives can be irritating to the eyes, respiratory system, and skin.[2] Therefore, our operational plan is built on a conservative approach that respects the chemical's physical form—a solid powder—and its potential for generating airborne particulates.

The primary risks associated with this compound in a laboratory setting are:

  • Inhalation: Fine powders can become airborne during handling, leading to respiratory irritation.

  • Dermal and Ocular Contact: Direct contact with the skin or eyes can cause irritation.

  • Ingestion: Accidental ingestion through poor hygiene practices.

To mitigate these risks, we will implement a multi-layered safety strategy encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. For handling this compound, the following PPE is mandatory. The rationale behind each selection is to create a comprehensive barrier against potential exposure routes.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles.Protects against airborne dust particles and accidental splashes.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a chemical-resistant barrier for incidental contact. Double-gloving is recommended for extended handling periods.
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under conditions of adequate ventilation. However, a NIOSH-approved N95 respirator should be used if there is a potential for significant dust generation (e.g., weighing large quantities, sonication of powdered material).[3][4]Prevents the inhalation of fine airborne particulates.

Always inspect your PPE for integrity before use. Damaged gloves or cracked safety glasses offer compromised protection and must be replaced immediately.

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing risk. The following step-by-step protocol covers the lifecycle of this compound in your laboratory, from receipt to use in experimentation.

Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.[5]

  • Labeling: If the chemical is transferred to a secondary container, it must be labeled with the full chemical name ("this compound") and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1] Keep the container tightly sealed to prevent the absorption of moisture and to minimize the risk of spillage.

Experimental Use: A Step-by-Step Guide
  • Preparation: Before handling the chemical, ensure your workspace is clean and uncluttered. Designate a specific area for handling this compound.

  • Donning PPE: Put on your lab coat, safety glasses, and gloves as outlined in the PPE protocol.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations that may generate dust within a chemical fume hood or on a benchtop with localized exhaust ventilation.[6] This engineering control is critical for preventing the inhalation of airborne particles.

    • Use a spatula or scoop to transfer the solid. Avoid pouring directly from the container to minimize dust formation.

    • Close the primary container immediately after dispensing the required amount.

  • Solubilization: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

  • Post-Handling: After completing your experimental work, decontaminate your work area with an appropriate solvent and wipe it clean.

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Transfer in Fume Hood don_ppe->weigh solubilize 4. Solubilize with Care weigh->solubilize decontaminate 5. Decontaminate Work Area solubilize->decontaminate dispose 6. Dispose of Waste Properly decontaminate->dispose

Safe Handling Workflow for this compound

Waste Disposal and Decontamination Protocol

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled solid waste container.

    • Unused or excess this compound should be disposed of as chemical waste.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a labeled hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.[7]

Disposal Procedures
  • All chemical waste must be disposed of in accordance with your institution's hazardous waste management program and local, state, and federal regulations.[1]

  • Ensure that all waste containers are securely sealed and properly labeled before being transferred to your institution's environmental health and safety department for final disposal.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Evaluate the extent of the spill and the potential for exposure.

  • Cleanup:

    • For small spills of solid material, carefully sweep it up and place it in a labeled waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[8]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment. This meticulous approach to handling even seemingly low-hazard chemicals is the hallmark of a world-class scientific institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Cyclohexanetriol
Reactant of Route 2
1,3,5-Cyclohexanetriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.